Forasartan
Description
This compound, a specific angiotensin II antagonist, is used alone or with other antihypertensive agents to treat hypertension. This compound competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance.
This compound is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. This compound selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.
Properties
IUPAC Name |
5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONOBYIBNBCDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162942 | |
| Record name | Forasartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Forasartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.67e-03 g/L | |
| Record name | Forasartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
145216-43-9 | |
| Record name | Forasartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145216-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forasartan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145216439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forasartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Forasartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORASARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F7WPT0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Forasartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Forasartan's Affinity for the Angiotensin II Type 1 (AT1) Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forasartan, also known as SC-52458, is a nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting antihypertensive properties.[1] As a competitive and reversible antagonist, this compound selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] This technical guide provides an in-depth overview of this compound's binding affinity for the AT1 receptor, detailing the quantitative data, experimental methodologies, and downstream signaling implications.
Quantitative Analysis of this compound's AT1 Receptor Affinity
The binding affinity of this compound for the AT1 receptor has been determined through various in vitro assays. The following table summarizes the key quantitative parameters reported in the literature. A lower IC50, Kd, or a higher pIC50/pKd value indicates a stronger binding affinity.
| Parameter | Species | Value | Units | Reference |
| IC50 | Rat | 2.8 | nM | [4] |
| IC50 | Rat | 6.9 | nM | [4] |
| pIC50 | Rat | 8.6 | - | [4] |
| pIC50 | Rat | 8.16 | - | [4] |
| pIC50 | Human | 8.16 | - | [4] |
| Kd | Human | 6.31 | nM | [4] |
| pKd | Human | 8.2 | - | [4] |
Note: IC50 (Half Maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition Constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. pIC50 is the negative logarithm of the IC50 value. Kd (Dissociation Constant) is the concentration of ligand at which half the ligand binding sites on the receptor are occupied. pKd is the negative logarithm of the Kd value.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of this compound's binding affinity for the AT1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Materials
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human or rat AT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity, radiolabeled AT1 receptor antagonist, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).
-
Apparatus: 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.
Methodology
-
Membrane Preparation:
-
Culture cells expressing the AT1 receptor to confluency.
-
Harvest and homogenize the cells in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled antagonist (e.g., Losartan).
-
Competition Binding: Receptor membranes + Radioligand + Increasing concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Downstream Signaling Pathways of the AT1 Receptor
This compound, by blocking the AT1 receptor, inhibits the downstream signaling cascades initiated by angiotensin II. The primary signaling pathway involves the coupling of the AT1 receptor to Gq/11 proteins.
Upon activation by angiotensin II, the AT1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, including vasoconstriction, inflammation, and cell growth.
Conclusion
This compound demonstrates high affinity for the AT1 receptor, effectively competing with angiotensin II and blocking its physiological effects. The quantitative data, derived from robust experimental methodologies such as competitive radioligand binding assays, confirms its potency as an AT1 receptor antagonist. Understanding the binding characteristics and the downstream signaling pathways is crucial for the continued research and development of this compound and other sartans in the management of cardiovascular diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Angiotensin II signal transduction through the AT1 receptor: novel insights into mechanisms and pathophysiology. | Semantic Scholar [semanticscholar.org]
- 4. portlandpress.com [portlandpress.com]
Forasartan: A Technical Overview of its Characterization and Mechanism of Action
For researchers, scientists, and drug development professionals, this document provides a concise technical summary of the available data on Forasartan (also known as SC-52458), a nonpeptide angiotensin II receptor antagonist. Due to the limited publicly available information on the specific synthetic route of this compound, this guide will focus on its chemical characterization and established mechanism of action.
This compound is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, developed for the treatment of hypertension.[1][2] While its clinical development was halted and it was never marketed, its pharmacological profile remains of interest to researchers in the field of cardiovascular drug discovery.[1]
Chemical and Physical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine.[1][2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₈ | [1] |
| Molar Mass | 416.533 g·mol⁻¹ | [1] |
| CAS Number | 145216-43-9 | [1] |
| Appearance | Solid | [2] |
| Water Solubility | 6.67e-03 g/L | [2] |
Pharmacological Characterization
This compound acts as a competitive and reversible antagonist at the AT₁ receptor.[1] Its high affinity for this receptor subtype is a key feature of its pharmacological profile.
| Parameter | Value | Species | Reference |
| IC₅₀ (AT₁ receptor) | 2.9 ± 0.1 nM | - | [1] |
| Maximal Inhibition of Angiotensin II Pressor Response | 91% | Dog | [1] |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure and confirm the identity of the synthesized compound. Both ¹H and ¹³C NMR would be essential.
-
Sample Preparation: The purified compound is typically dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) at a concentration of 5-10 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign protons and carbons to the molecular structure. 2D NMR techniques such as COSY, HSQC, and HMBC would be used for unambiguous assignments.
2. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity and purity.
-
Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is prepared.
-
Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap analyzer is preferred for accurate mass determination.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is compared with the calculated exact mass. The fragmentation pattern observed in MS/MS experiments can provide further structural information.
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the compound and for purification.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is commonly used.
-
Methodology: A gradient or isocratic elution method is developed using a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile). The retention time and peak purity are analyzed.
4. X-ray Crystallography:
-
Purpose: To determine the three-dimensional crystal structure of the molecule, providing definitive proof of its stereochemistry and conformation.
-
Sample Preparation: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Instrumentation: A single-crystal X-ray diffractometer is used to collect diffraction data.
-
Data Analysis: The diffraction data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.
Mechanism of Action: Signaling Pathway
This compound exerts its antihypertensive effects by blocking the renin-angiotensin-aldosterone system (RAAS). It specifically targets the AT₁ receptor, preventing angiotensin II from binding and initiating its downstream signaling cascade. This blockade leads to vasodilation and a reduction in aldosterone (B195564) secretion, ultimately lowering blood pressure.
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a novel AT₁ receptor antagonist like this compound would typically follow a structured workflow to determine its potency and selectivity.
References
Forasartan: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forasartan, also known as SC-52458, is a nonpeptide angiotensin II receptor antagonist.[1] It acts as a competitive and reversible blocker of the angiotensin II receptor type 1 (AT1).[1][2] This targeted action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][3] this compound has been investigated for the treatment of hypertension.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, along with representative experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Identifiers
This compound is chemically described as 5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine.[1][3] Its structure features a biphenyl (B1667301) tetrazole moiety, characteristic of the sartan class of drugs, linked to a substituted pyridine (B92270) ring which in turn is connected to a dibutyl triazole group.
| Identifier | Value |
| IUPAC Name | 5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine[1][3] |
| CAS Number | 145216-43-9[1] |
| Molecular Formula | C23H28N8[1] |
| SMILES | CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4[3] |
| InChI | InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30)[3] |
Physicochemical and Pharmacological Properties
This compound is a solid at room temperature with limited aqueous solubility.[3] It exhibits high affinity for the AT1 receptor.
| Property | Value | Source |
| Molecular Weight | 416.533 g/mol | [1] |
| Physical Description | Solid | [3] |
| Solubility (water) | 6.67e-03 g/L | [3] |
| AT1 Receptor Binding Affinity (IC50) | 2.9 ± 0.1 nM | [1] |
| Elimination Half-life | 1–2 hours | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor and initiating a downstream signaling cascade that would otherwise lead to vasoconstriction, aldosterone (B195564) release, and an increase in blood pressure. The blockade of the AT1 receptor by this compound leads to vasodilation and a reduction in sodium and water retention.
Caption: this compound blocks the binding of Angiotensin II to the AT1 receptor, inhibiting downstream signaling.
Experimental Protocols
Due to the limited availability of detailed, published experimental protocols specifically for this compound, the following sections provide representative methodologies for the synthesis, in vitro, in vivo, and analytical evaluation of 'sartan' class drugs, which can be adapted for this compound.
Representative Synthesis of a this compound Analogue
The synthesis of this compound would likely involve a multi-step process, including the formation of the substituted triazole and the biphenyl tetrazole moieties, followed by their coupling. Below is a conceptual workflow.
Caption: A conceptual workflow for the synthesis of a this compound analogue.
In Vitro AT1 Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the AT1 receptor.
-
Membrane Preparation : Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
-
Assay Buffer : Use a suitable buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand : Use a radiolabeled AT1 receptor antagonist, such as [3H]-Losartan or [125I]-Sar1,Ile8-Angiotensin II.
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound (this compound).
-
Add the radioligand at a concentration close to its Kd.
-
For non-specific binding determination, add a high concentration of an unlabeled AT1 antagonist (e.g., unlabeled Losartan).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation : Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Detection : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the IC50 value by non-linear regression analysis of the competition binding data.
Caption: A typical workflow for an in vitro AT1 receptor binding assay.
In Vivo Antihypertensive Activity Assessment (Representative Protocol)
This protocol outlines a general procedure for evaluating the antihypertensive effect of a compound like this compound in a rat model of hypertension.
-
Animal Model : Use a suitable model of hypertension, such as Spontaneously Hypertensive Rats (SHR) or Angiotensin II-infused rats.
-
Acclimatization : Acclimatize the animals to the laboratory conditions and blood pressure measurement procedures for at least one week.
-
Drug Administration :
-
Prepare a formulation of this compound suitable for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose).
-
Administer the drug or vehicle control to the animals by oral gavage at a predetermined dose and frequency.
-
-
Blood Pressure Measurement :
-
Measure systolic and diastolic blood pressure and heart rate at various time points after drug administration.
-
The tail-cuff method is a common non-invasive technique for conscious rats.
-
-
Data Analysis : Analyze the changes in blood pressure over time compared to the vehicle-treated control group to determine the antihypertensive efficacy of the compound.
HPLC Method for Purity and Quantification (Representative Protocol)
This protocol provides a general reversed-phase HPLC method for the analysis of 'sartan' drugs, which can be optimized for this compound.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for this compound. For example, a mobile phase of water:acetonitrile:glacial acetic acid (500:500:0.1 v/v/v) has been used for valsartan.[4]
-
Flow Rate : Typically 1.0 mL/min.[4]
-
Detection : UV detection at a wavelength where this compound shows significant absorbance (e.g., around 250-275 nm). For valsartan, 273 nm has been used.[4]
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or the mobile phase) and filter before injection.
-
Quantification : Use a calibration curve prepared with known concentrations of a this compound reference standard to quantify the amount in a sample.
Conclusion
This compound is a potent and selective AT1 receptor antagonist with a clear mechanism of action for reducing blood pressure. This guide has provided a detailed overview of its chemical and pharmacological characteristics. While specific, publicly available experimental protocols for this compound are scarce, the representative methodologies presented here, based on established procedures for the 'sartan' class of drugs, offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further research to fully characterize its physicochemical properties and to develop and publish detailed experimental protocols would be of significant value to the scientific community.
References
Forasartan: A Technical Guide for Drug Development Professionals
IUPAC Name: 5-[(3,5-Dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine[1][2]
Abstract
Forasartan, also known as SC-52458, is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Developed for the treatment of hypertension, this compound acts as a competitive and reversible antagonist at the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1] Its mechanism also involves the selective inhibition of L-type calcium channels.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols relevant to researchers, scientists, and drug development professionals.
Introduction
This compound is a pyridine (B92270) derivative that emerged from research programs focused on developing orally active, nonpeptide antagonists of the renin-angiotensin system (RAS).[3] The RAS plays a critical role in the regulation of blood pressure and electrolyte balance, with Angiotensin II being the primary active component. Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cellular growth, are mediated by the AT1 receptor.[1] this compound was designed to selectively block the AT1 receptor, thereby inhibiting the pressor effects of Angiotensin II and offering a therapeutic option for hypertension.[1]
Mechanism of Action
This compound's primary mechanism of action is the competitive and reversible blockade of the Angiotensin II Type 1 (AT1) receptor.[1][4] By occupying the AT1 receptor, this compound prevents the binding of Angiotensin II, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and sodium retention.[2]
Additionally, this compound has been shown to selectively inhibit L-type calcium channels in vascular smooth muscle cells.[1] This dual action contributes to its vasodilatory effects and distinguishes it from other AT1 receptor antagonists.
Angiotensin II Receptor Signaling Pathway
The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular events. This G-protein coupled receptor activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, contributes to smooth muscle contraction. This compound blocks the initial step in this pathway by preventing Angiotensin II from binding to its receptor.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Value | Species | Reference |
| IC50 for AT1 Receptor | 2.9 ± 0.1 nM | Not Specified | [1] |
Table 2: In Vivo Efficacy in a Canine Model
| Parameter | Value | Reference |
| Maximal Inhibition of Angiotensin II Pressor Response | 91% | [1] |
Table 3: Clinical Pharmacology in Healthy Volunteers
| Dose | Time After Dose | Diastolic BP Response to Ang II (% of Baseline) |
| 200 mg | 1 hour | 8.3 ± 1.1% |
| 200 mg | 4 hours | 35.4 ± 1.8% |
| 200 mg | 10 hours | 58.7 ± 1.8% |
| Data from a study in healthy male volunteers (n=8).[3] |
Table 4: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Elimination Half-life (t1/2) | 1.14 - 2.39 hours | Human | [3] |
| Peak Plasma Concentration | Reached within 1 hour | Human | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques in the field and are adapted for the evaluation of this compound.
AT1 Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the AT1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).
-
Radiolabeled AT1 receptor antagonist (e.g., [³H]-Losartan or ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II).
-
This compound (SC-52458) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Membrane preparation.
-
This compound solution or vehicle (for total binding).
-
Radioligand at a concentration near its Kd.
-
For non-specific binding, add a high concentration of an unlabeled AT1 antagonist (e.g., 10 µM Losartan).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Blood Pressure Measurement in a Canine Model
This protocol outlines a method for assessing the in vivo efficacy of this compound in a conscious canine model.
Objective: To determine the effect of orally administered this compound on the pressor response to an Angiotensin II challenge.
Materials:
-
Conscious, healthy dogs (e.g., Beagles).
-
This compound (SC-52458) formulated for oral administration.
-
Angiotensin II for intravenous challenge.
-
Apparatus for direct or indirect blood pressure monitoring (e.g., telemetry or Doppler).
-
Catheters for intravenous administration.
Procedure:
-
Acclimatize the dogs to the experimental setup and blood pressure measurement procedure to minimize stress-induced hypertension.
-
Establish a baseline blood pressure for each animal.
-
Administer an intravenous challenge of Angiotensin II and record the peak pressor response (increase in blood pressure).
-
Administer a single oral dose of this compound or placebo.
-
At various time points after dosing (e.g., 1, 2, 4, 8, and 24 hours), repeat the Angiotensin II challenge and record the pressor response.
-
Calculate the percentage inhibition of the Angiotensin II pressor response at each time point relative to the pre-dose response.
-
Monitor the animals for any adverse effects.
L-type Calcium Channel Inhibition Assay (Electrophysiology)
This protocol details a whole-cell patch-clamp method to evaluate the inhibitory effect of this compound on L-type calcium channels.
Objective: To characterize the effect of this compound on L-type calcium currents in vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells.
-
Patch-clamp electrophysiology rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES, pH adjusted to 7.4 with CsOH.
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
This compound (SC-52458) stock solution.
Procedure:
-
Isolate vascular smooth muscle cells using standard enzymatic digestion methods.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a potential of -80 mV.
-
Elicit L-type calcium currents (carried by Ba²⁺ in the external solution to avoid calcium-dependent inactivation) by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Establish a stable baseline of current amplitude.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the L-type calcium currents in the presence of the drug.
-
Wash out the drug to observe the reversibility of the effect.
-
Analyze the data to determine the concentration-dependent inhibition of the L-type calcium current by this compound.
Conclusion
This compound is a well-characterized AT1 receptor antagonist with a secondary mechanism involving the inhibition of L-type calcium channels. The data presented in this guide demonstrate its potency and efficacy in vitro and in vivo. The provided experimental protocols offer a framework for the further investigation and development of this and similar compounds. Although its development was halted, the pharmacological profile of this compound provides valuable insights for researchers in the field of cardiovascular drug discovery.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SC-52458, an orally active angiotensin II-receptor antagonist: inhibition of blood pressure response to angiotensin II challenges and pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to Forasartan (CAS Number: 145216-43-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forasartan, also known as SC-52458, is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Developed for the treatment of hypertension, it competitively and reversibly blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictive effects and promoting a reduction in blood pressure.[1][2][3][4] Despite promising initial preclinical data, its development was ultimately halted, reportedly due to a shorter duration of action compared to other angiotensin II receptor blockers (ARBs) like losartan.[5] This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, mechanism of action, synthesis, and key preclinical findings. Detailed experimental protocols for seminal studies are provided, alongside visualizations of its signaling pathway and experimental workflows to support further research and drug development efforts in the field of cardiovascular pharmacology.
Physicochemical Properties
This compound is a complex heterocyclic molecule. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 145216-43-9 | [3] |
| Molecular Formula | C23H28N8 | [3] |
| Molecular Weight | 416.53 g/mol | [3] |
| IUPAC Name | 5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine | [3] |
| Appearance | White to Off-White Solid | |
| Calculated Solubility | 6.67e-03 g/L | [4] |
| Calculated LogP | 4.9 | [4] |
Mechanism of Action
This compound functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure. Angiotensin II, the primary active peptide of the RAS, binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[4] Angiotensin II also stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention, further elevating blood pressure.[4]
This compound competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these downstream effects.[4] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4]
Signaling Pathway of this compound's Action
The following diagram illustrates the renin-angiotensin system and the point of intervention by this compound.
Synthesis
The synthesis of this compound involves a multi-step process. A representative synthetic scheme is outlined below.
Synthetic Scheme for this compound
Preclinical Data
In Vitro Binding Affinity
This compound demonstrates high affinity for the AT1 receptor.
| Parameter | Value | Species | Tissue Source | Reference |
| IC50 | 2.9 ± 0.1 nM | Rat | Adrenal Cortex | [2] |
| pIC50 | 8.6 | Rat | - | [6] |
| pKd | 8.2 | Human | - | [6] |
| pIC50 | 8.16 | Human | - | [6] |
Experimental Protocol: AT1 Receptor Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of a compound like this compound to the AT1 receptor using a radioligand binding assay.[1][7]
Materials:
-
Receptor Source: Membranes prepared from rat adrenal cortex or other tissues expressing the AT1 receptor.
-
Radioligand: [125I]-Angiotensin II.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters, washing with cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Workflow for AT1 Receptor Binding Assay
In Vivo Efficacy
In vivo studies in dogs demonstrated the antihypertensive efficacy of this compound.
| Parameter | Value | Species | Model | Reference |
| Maximal Inhibition of Angiotensin II Pressor Response | 91% | Dog | Normotensive | [2] |
Experimental Protocol: In Vivo Antihypertensive Efficacy in Dogs (General Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of an antihypertensive agent like this compound in a canine model.[8][9]
Animals:
-
Conscious, normotensive or hypertensive dogs.
Procedure:
-
Animal Preparation: Acclimatize dogs to the laboratory environment and restraint procedures. For direct blood pressure measurement, surgically implant a catheter into a major artery (e.g., femoral artery).
-
Baseline Measurements: Record baseline mean arterial pressure (MAP) and heart rate.
-
Drug Administration: Administer this compound orally at a specified dose.
-
Angiotensin II Challenge: At various time points after this compound administration, administer an intravenous bolus of angiotensin II and measure the pressor response (increase in MAP).
-
Blood Pressure Monitoring: Continuously monitor and record MAP and heart rate throughout the experiment.
-
Data Analysis: Calculate the percentage inhibition of the angiotensin II-induced pressor response at each time point compared to the pre-drug baseline.
Workflow for In Vivo Efficacy Study
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within one hour. It has a relatively short elimination half-life of 1-2 hours.[3]
| Parameter | Value | Species | Route | Reference |
| Tmax | ~1 hour | Human | Oral | [3] |
| Elimination Half-life (t1/2) | 1-2 hours | Human | Oral | [3] |
Conclusion
This compound is a well-characterized, potent, and selective AT1 receptor antagonist. While its clinical development was not pursued, the available preclinical data provide valuable insights for researchers in the field of antihypertensive drug discovery. The detailed information on its properties, mechanism of action, and experimental evaluation serves as a useful resource for the design and development of new chemical entities targeting the renin-angiotensin system. Further investigation into the structure-activity relationships of this compound and its analogs could inform the development of future ARBs with improved pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [medbox.iiab.me]
- 3. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. connectjournals.com [connectjournals.com]
- 7. Competitive binding activity of angiotensin II analogues in an adrenal cortex radioligand-receptor assay; - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
Forasartan (SC-52458): A Technical Overview of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forasartan, also known as SC-52458, is a potent, orally active, nonpeptide antagonist of the Angiotensin II Type 1 (AT₁) receptor. Developed by G.D. Searle & Co., it emerged as a promising candidate for the treatment of hypertension. As a competitive and reversible antagonist, this compound effectively blocks the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, key actions in the pathophysiology of high blood pressure. Despite demonstrating clear pharmacodynamic effects and being well-tolerated in early clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetics, and clinical evaluation of this compound, supported by quantitative data, detailed experimental methodologies, and pathway diagrams.
Introduction and Discovery
This compound (SC-52458) was developed by G.D. Searle & Co. in the wave of research focused on nonpeptide Angiotensin II receptor antagonists following the groundbreaking discovery of losartan. The primary objective was to create a potent and selective antagonist of the AT₁ receptor to offer a new therapeutic option for hypertension. The development of this compound, a pyridine (B92270) derivative, represented a significant effort in the medicinal chemistry of sartan-class drugs. Although it progressed to Phase II clinical trials, its development was halted, reportedly due to a shorter duration of action and lower potency compared to other emerging AT₁ receptor antagonists like losartan.[1][2]
Mechanism of Action
This compound is a selective and competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor.[3][4] Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT₁ receptor located in various tissues, including vascular smooth muscle and the adrenal glands.[3] this compound competitively binds to this receptor, thereby inhibiting the actions of Angiotensin II.[3]
This blockade of the AT₁ receptor leads to two primary physiological effects:
-
Vasodilation: By preventing Angiotensin II from binding to its receptors on vascular smooth muscle, this compound inhibits vasoconstriction, leading to a decrease in systemic vascular resistance and a reduction in blood pressure.[3]
-
Reduced Aldosterone (B195564) Secretion: this compound also blocks AT₁ receptors in the adrenal cortex, which prevents Angiotensin II from stimulating the synthesis and release of aldosterone.[3] This reduction in aldosterone levels promotes the excretion of sodium and water by the kidneys, leading to a decrease in blood volume and further contributing to the lowering of blood pressure.[3]
The following diagram illustrates the signaling pathway of the AT₁ receptor and the inhibitory action of this compound.
Quantitative Data
In Vitro Binding Affinity
This compound demonstrates a high affinity for the Angiotensin II Type 1 (AT₁) receptor. The following table summarizes the key binding affinity parameters.
| Parameter | Value | Species | Receptor | Reference |
| IC₅₀ | 2.9 ± 0.1 nM | - | AT₁ | [4] |
| pIC₅₀ | 8.6 | Rat | AT₁ | |
| IC₅₀ | 2.8 nM | Rat | AT₁ | |
| pIC₅₀ | 8.16 | Rat | AT₁ (Type-1B) | |
| IC₅₀ | 6.9 nM | Rat | AT₁ (Type-1B) | |
| pKd | 8.2 | Human | AT₁ | |
| Kd | 6.31 nM | Human | AT₁ | |
| pIC₅₀ | 8.16 | Human | AT₁ | |
| IC₅₀ | 6.9 nM | Human | AT₁ |
Pharmacokinetics in Humans
Pharmacokinetic studies in healthy male volunteers revealed that this compound has a relatively short half-life.
| Parameter | Value | Dose Range | Reference |
| Half-life (t₁/₂) | 1.14 - 2.39 hours | 10 - 150 mg | [5] |
In Vivo Efficacy in Humans (Angiotensin II Challenge)
The efficacy of this compound in blocking the pressor effects of Angiotensin II was demonstrated in a study with healthy male volunteers.
| This compound Dose | Time After Dose | Inhibition of Diastolic BP Response to Angiotensin II | Reference |
| 200 mg | 1 hour | 91.7% | [5] |
| 200 mg | 4 hours | 64.6% | [5] |
| 200 mg | 10 hours | 41.3% | [5] |
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound like this compound to the AT₁ receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound for the AT₁ receptor.
Materials:
-
Cell membranes expressing the human AT₁ receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.
-
This compound (SC-52458) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kₑ), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled AT₁ antagonist, e.g., losartan).
-
Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Angiotensin II Challenge Study in Humans
This protocol outlines the methodology used to assess the in vivo efficacy of this compound in healthy volunteers.[5]
Objective: To evaluate the ability of single oral doses of this compound to inhibit the pressor response to intravenous Angiotensin II.
Study Design: A randomized, single-blind, placebo-controlled, dose-escalation study.
Participants: Healthy male volunteers.
Procedure:
-
Baseline Angiotensin II Response: Determine the baseline pressor response to Angiotensin II by administering intravenous bolus injections of Angiotensin II to elicit a target increase in diastolic blood pressure (e.g., 25-35 mmHg).
-
Drug Administration: Administer a single oral dose of this compound (e.g., 10, 25, 50, 100, 150, or 200 mg) or placebo.
-
Post-Dose Angiotensin II Challenges: At specified time points after drug administration (e.g., 1, 4, 10, and 24 hours), repeat the intravenous Angiotensin II challenges using the same dose as at baseline.
-
Blood Pressure Monitoring: Continuously monitor finger blood pressure using a non-invasive device (e.g., Finapres).
-
Data Analysis: Calculate the percentage inhibition of the Angiotensin II-induced pressor response at each time point by comparing the post-dose response to the baseline response.
Conclusion
This compound (SC-52458) is a well-characterized, potent, and selective AT₁ receptor antagonist. Its discovery and development provided valuable insights into the pharmacology of sartan-class drugs. While it showed promise in early clinical studies by effectively blocking the renin-angiotensin system, its shorter duration of action compared to other agents likely contributed to the decision to halt its development. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and scientists in the field of cardiovascular drug discovery and development, highlighting the critical parameters evaluated in the preclinical and early clinical assessment of AT₁ receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. SC-52458, an orally active angiotensin II-receptor antagonist: inhibition of blood pressure response to angiotensin II challenges and pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Pharmacokinetics: A Technical Guide on Forasartan and the Broader Sartan Class in Animal Models
Introduction to Sartan Pharmacokinetics
Sartans, or angiotensin II receptor blockers (ARBs), are a class of drugs that selectively antagonize the angiotensin II type 1 (AT1) receptor, playing a crucial role in the management of hypertension and other cardiovascular diseases. Understanding the pharmacokinetic (PK) profile of these molecules in preclinical animal models is fundamental to predicting their behavior in humans. This guide provides an in-depth look at the absorption, distribution, metabolism, and excretion (ADME) of sartans in common animal models, namely rats, dogs, and monkeys.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of sartans can exhibit significant variability across different animal species. The following tables summarize key PK parameters for several well-documented sartans, offering a comparative view of their disposition.
Table 1: Oral Pharmacokinetic Parameters of Various Sartans in Animal Models
| Drug | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | T½ (h) |
| Losartan (B1675146) | Rat | 10 | 1,230 | 0.5 | 2,460 | 49.5 | 1.87 - 2.70 |
| Dog | 10 | 1,580 | 1.0 | 7,980 | 38.4 | 8.07 - 13.1 | |
| Monkey | 5 | 870 | 2.0 | 3,450 | 13.0 | 4.13 - 4.52 | |
| TAK-536 (Azilsartan) | Rat | 1 | - | - | - | - | - |
| Dog | 1 | - | - | - | - | - | |
| Monkey | 1 | - | - | - | - | - | |
| E4177 | Dog | 1 | - | ~1 | - | >60[1] | 1.9[1] |
| Monkey | 1 | - | ~1 | - | >60[1] | 2.0[1] | |
| Saxagliptin (B632) | Rat | - | - | - | - | 50-75[2] | 2.1 - 4.4[2] |
| Dog | - | - | - | - | 50-75[2] | 2.1 - 4.4[2] | |
| Monkey | - | - | - | - | 50-75[2] | 2.1 - 4.4[2] |
Table 2: Intravenous Pharmacokinetic Parameters of Various Sartans in Animal Models
| Drug | Species | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | T½ (h) |
| Losartan | Pig | 3 | 22.1 | 0.56 | 0.67[3] |
| E4177 | Dog | 0.3 | 9.1 | 1.0 | 1.9[1] |
| Monkey | 0.3 | 12.9 | 1.2 | 2.0[1] |
Table 3: In Vitro Plasma Protein Binding of Various Sartans
| Drug | Species | Protein Binding (%) |
| Valsartan (B143634) | Rat | High[4][5] |
| Dog | High[4][5] | |
| Marmoset | High[4][5] | |
| Mouse | Lower[4][5] | |
| E4177 | Dog | ~92.0[1] |
| Monkey | ~98.6[1] | |
| TAK-536 (Azilsartan) | Mouse | 99.8[6] |
| Rat | ≥99.8[6] | |
| Dog | ≥98.8[6] | |
| Human | 99.5[6] | |
| Saxagliptin | Rat, Dog, Monkey, Human | ≤30[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data.
In Vivo Pharmacokinetic Studies
Animal Models:
-
Healthy, adult male and female animals are used, such as Wistar or Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.[7]
-
Animals are typically fasted overnight prior to drug administration.[7]
Drug Administration:
-
Oral (PO): The drug is administered as a solution or suspension via oral gavage for rats or in capsules for dogs.[7]
-
Intravenous (IV): A single bolus injection is administered, usually through a cannulated vein (e.g., femoral vein), to determine absolute bioavailability and clearance.[7]
Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored frozen until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sartans and their metabolites in biological matrices due to its high sensitivity and specificity.[8][9][10]
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a protein precipitating agent, such as acetonitrile (B52724), is added to the plasma sample.[9][10]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant containing the analyte is transferred for analysis.
-
Solid Phase Extraction (SPE): A more rigorous method used for cleaner samples and higher sensitivity.
-
Liquid-Liquid Extraction (LLE): Another option for sample clean-up.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Separation is typically achieved on a C18 or a Phenyl-Hexyl column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[9]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9]
In Vitro Plasma Protein Binding
Methodology: Equilibrium Dialysis Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins.[4][11]
-
A dialysis membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer.
-
The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
The concentrations of the drug in both chambers are then measured by LC-MS/MS.
-
The percentage of protein binding is calculated from the difference in concentrations between the plasma and buffer chambers.
Signaling Pathway and Mechanism of Action
Sartans exert their therapeutic effect by blocking the renin-angiotensin system (RAS). The following diagram illustrates this pathway and the point of intervention for angiotensin II receptor blockers.
Caption: The Renin-Angiotensin System and the mechanism of action of this compound (ARB).
Metabolism and Excretion
The metabolism of sartans varies among different compounds and species. Some, like losartan, are metabolized to an active metabolite (EXP3174), which contributes significantly to the overall therapeutic effect. Cytochrome P450 enzymes are often involved in the metabolism of these drugs.[12]
Excretion of sartans and their metabolites can occur via both renal and fecal routes. For many sartans, biliary excretion is a major pathway of elimination.[1][13] For instance, valsartan is primarily excreted into the bile in its unchanged form.[13] The transporter protein MRP2 has been identified as playing a significant role in the hepatobiliary transport of valsartan.[13]
Conclusion
The preclinical pharmacokinetic evaluation of sartans in animal models is a critical component of the drug development process. This guide has provided a comprehensive overview of the key pharmacokinetic parameters, experimental methodologies, and underlying physiological mechanisms relevant to this class of drugs. While specific data for "this compound" remains elusive, the compiled information for other sartans offers a robust framework for understanding the likely ADME properties of a new chemical entity within this therapeutic class. The observed inter-species differences highlight the importance of using multiple animal models to better predict human pharmacokinetics.
References
- 1. Pharmacokinetics, metabolism and pharmacodynamics of a benzimidazole angiotensin II type 1 receptor antagonist in the beagle dog and cynomologus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic relations of losartan and EXP3174 in a porcine animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein binding in plasma of valsartan, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Binding in Plasma of Valsartan, a New Angiotensin II Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov.tw [fda.gov.tw]
- 9. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. protocols.io [protocols.io]
- 12. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Involvement of transporters in the hepatic uptake and biliary excretion of valsartan, a selective antagonist of the angiotensin II AT1-receptor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Forasartan's Selectivity for Angiotensin II Receptor Subtype 1: A Technical Overview
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of Forasartan's binding selectivity for the Angiotensin II Type 1 (AT1) receptor over the Type 2 (AT2) receptor. This compound, also known as SC-52458, is a nonpeptide, competitive, and reversible antagonist of the AT1 receptor, a key component in the renin-angiotensin system (RAS) and a primary target for antihypertensive therapies.
Quantitative Analysis of Receptor Binding Affinity
| Compound | Receptor | Species | Parameter | Value (nM) | Reference |
| This compound | AT1 | Human | Kd | 6.31 | [1] |
| This compound | AT1 | Human | IC50 | 6.9 | [1] |
| This compound | AT1 | Rat | IC50 | 2.8 | [1] |
| This compound | AT1 | N/A | Ki | 2.9 | [2] |
Table 1: Binding Affinity of this compound for the AT1 Receptor. This table summarizes the dissociation constant (Kd), half-maximal inhibitory concentration (IC50), and inhibitory constant (Ki) of this compound at the AT1 receptor across different species. Lower values indicate higher binding affinity.
The lack of reported high-affinity binding to the AT2 receptor in numerous studies strongly suggests a high degree of selectivity for the AT1 receptor.[3]
Experimental Protocols
The determination of this compound's binding affinity for the AT1 receptor is primarily achieved through competitive radioligand binding assays.
Radioligand Binding Assay for AT1 Receptor Affinity
This in vitro assay quantifies the ability of a test compound, such as this compound, to displace a radiolabeled ligand from the AT1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for the AT1 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the AT1 receptor (e.g., from rat liver, adrenal cortex, or cultured vascular smooth muscle cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the AT1 receptor, typically 125I-[Sar1,Ile8]Angiotensin II.
-
Test Compound: this compound (SC-52458).
-
Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan) to determine non-specific binding.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Detection System: A gamma counter to measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways of AT1 and AT2 Receptors
The distinct physiological effects of Angiotensin II are mediated through two primary receptor subtypes, AT1 and AT2, which activate different intracellular signaling cascades. This compound's selective blockade of the AT1 receptor is crucial for its therapeutic effect of lowering blood pressure.
AT1 Receptor Signaling
Activation of the AT1 receptor by Angiotensin II initiates a cascade of events primarily through Gq/11 protein coupling. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events result in vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.
AT2 Receptor Signaling
In contrast, the AT2 receptor often mediates effects that counterbalance those of the AT1 receptor. AT2 receptor signaling is less completely understood but is known to involve Gi/o proteins, leading to the activation of protein phosphatases. This can result in vasodilation, anti-proliferative, and pro-apoptotic effects. The selective blockade of the AT1 receptor by this compound may lead to an increase in circulating Angiotensin II levels, which could then stimulate the unblocked AT2 receptors, potentially contributing to beneficial cardiovascular effects.
References
In Vitro Binding Kinetics of Forasartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forasartan is a nonpeptide, competitive, and reversible antagonist of the Angiotensin II Type 1 (AT1) receptor, a key regulator in the renin-angiotensin system (RAS).[1] By selectively blocking the AT1 receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it a therapeutic agent for hypertension.[2] The efficacy and duration of action of this compound are intrinsically linked to its binding kinetics at the AT1 receptor. This technical guide provides an in-depth overview of the in vitro binding characteristics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Core Concepts in this compound Binding Kinetics
The interaction between this compound and the AT1 receptor is governed by the principles of molecular binding kinetics. The key parameters that define this interaction are:
-
Association Rate Constant (k_on): This constant quantifies the rate at which this compound binds to the AT1 receptor. A higher k_on value indicates a faster binding process.
-
Dissociation Rate Constant (k_off): This constant measures the rate at which the this compound-AT1 receptor complex dissociates. A lower k_off value signifies a more stable complex and a longer duration of receptor occupancy.
-
Equilibrium Dissociation Constant (K_d): This is the ratio of k_off to k_on (K_d = k_off/k_on) and represents the concentration of this compound at which 50% of the AT1 receptors are occupied at equilibrium. A lower K_d value corresponds to a higher binding affinity.
-
Inhibitory Concentration 50 (IC50): This is the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the AT1 receptor in a competitive binding assay. It is an indirect measure of affinity and can be influenced by experimental conditions.
Quantitative Binding Data for this compound
The following tables summarize the available quantitative data on the binding of this compound to the human and rat AT1 receptors. This data has been primarily generated through in vitro radioligand binding assays.
Table 1: Binding Affinity of this compound for Human Angiotensin II Type 1 (AT1) Receptor
| Parameter | Value | Assay Type | Reference |
| K_d | 6.31 nM | Radioligand Binding | [3] |
| IC50 | 6.9 nM | Radioligand Binding | [3] |
Table 2: Binding Affinity of this compound for Rat Angiotensin II Type 1 (AT1) Receptor
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.8 nM | Radioligand Binding | [3] |
Experimental Protocols
The determination of this compound's binding kinetics relies on established in vitro experimental techniques. The most common of these are radioligand binding assays.
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the binding affinity (IC50 and subsequently K_i) of an unlabeled ligand like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 of this compound for the AT1 receptor.
Materials:
-
Receptor Source: Cell membranes expressing the human or rat AT1 receptor (e.g., from transfected cell lines like CHO or HEK293, or from tissues with high receptor density like liver or adrenal glands).[4]
-
Radioligand: A high-affinity, radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).[5]
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a potent, unlabeled AT1 receptor antagonist (e.g., Losartan or Candesartan).
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing divalent cations (e.g., MgCl₂) and a protein carrier (e.g., bovine serum albumin) to minimize non-specific binding, at a physiological pH.[6]
-
Filtration Apparatus: A vacuum manifold with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in a suitable buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, set up triplicate wells for:
-
Total Binding: Contains membranes, radioligand, and assay buffer.
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition: Contains membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
To better understand the context of this compound's action and the experimental procedures used to characterize it, the following diagrams are provided.
Figure 1: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the inhibitory action of this compound.
Figure 2: General experimental workflow for a radioligand competition binding assay to determine the IC50 of this compound.
Conclusion
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Binding of Losartan to Angiotensin AT1 Receptors Increases Dopamine D1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Impact of Fimasartan on Vascular Smooth Muscle Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Fimasartan, a selective Angiotensin II (Ang II) type 1 receptor (AT1R) blocker, on vascular smooth muscle cells (VSMCs). The content herein is curated for professionals in the fields of cardiovascular research and drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Core Findings: Fimasartan's Attenuation of Pathological VSMC Activity
Fimasartan has demonstrated significant efficacy in mitigating the detrimental effects of Angiotensin II on vascular smooth muscle cells. Key actions include the inhibition of VSMC senescence, proliferation, and migration, which are critical events in the pathogenesis of vascular diseases such as atherosclerosis and hypertension.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Fimasartan's effects on VSMCs.
Table 1: Effect of Fimasartan on Angiotensin II-Induced VSMC Senescence
| Parameter | Ang II Treatment | Ang II + Fimasartan Treatment | Fold Change (Ang II vs. Control) | Fold Change (Ang II + Fimasartan vs. Ang II) | Reference |
| SA-β-gal-positive cells | Increased | Attenuated | 5.77 ± 1.43 | 2.00 ± 0.92 (vs. control with Ang II) | [1] |
| p53 expression | Increased | Inhibited | 1.39 ± 0.17 | - | [1] |
| p16 expression | Increased | Inhibited | 1.19 ± 0.10 | - | [1] |
Table 2: Effect of Fimasartan on Angiotensin II-Induced VSMC Proliferation and Migration
| Parameter | Ang II Treatment | Ang II + Fimasartan Treatment | Key Finding | Reference |
| VSMC Proliferation | Increased | Significantly inhibited in a dose-dependent manner | Fimasartan suppresses Ang II-induced proliferation | [2] |
| VSMC Migration | Increased | Suppressed to normal levels | Fimasartan inhibits Ang II-induced migration | [2] |
| ERK1/2 Phosphorylation | Increased | Significantly decreased | Inhibition of the ERK1/2 pathway is a key mechanism | [2] |
Table 3: In Vivo Effects of Fimasartan on Atherosclerosis in a Rabbit Model
| Parameter | Placebo Group | Fimasartan-Treated Group | P-value |
| Intima-Media Ratio | 1.51 ± 0.26 | 1.14 ± 0.21 | 0.005 |
| Disrupted Plaques with Thrombi | 5 of 8 | 3 of 16 | 0.047 |
| Macrophage Proportion in Plaque | 26% ± 3.5% | 17.5% ± 2.5% | 0.03 |
| Smooth Muscle Cell Proportion in Plaque | 11.9% ± 2.1% | 43.5% ± 8.3% | 0.001 |
| Collagen Proportion in Plaque | 19.7% ± 2.1% | 34.3% ± 6.4% | 0.02 |
Experimental Protocols
This section details the methodologies for key experiments investigating the effects of Fimasartan on VSMCs.
VSMC Senescence Assay
-
Cell Culture: Human coronary artery smooth muscle cells (hCSMCs) are cultured under standard conditions.
-
Treatment: Cells are treated with Angiotensin II (1-100 nM) for 7 days to induce senescence. For the Fimasartan treatment group, cells are pretreated with Fimasartan (1 µM) for 2 hours before the addition of Ang II (100 nM).
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining:
-
Cells are washed with phosphate-buffered saline (PBS) and fixed.
-
After fixation, cells are washed again and incubated with the SA-β-gal staining solution at 37°C overnight in a CO2-free incubator.
-
The percentage of blue-stained (senescent) cells is determined by counting under a microscope.
-
-
Western Blot Analysis for p53 and p16:
-
hCSMCs are treated with Ang II (100 nM) for 4 hours, with or without Fimasartan (1 µM) pretreatment for 2 hours.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p53, p16, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) system, and band densities are quantified.
-
VSMC Proliferation Assay
-
Cell Culture: Rat vascular smooth muscle cells (A7r5) or human aortic smooth muscle cells are used.
-
Treatment: Cells are treated with Angiotensin II with or without various concentrations of Fimasartan.
-
BrdU Incorporation Assay:
-
Cells are seeded in 96-well plates and serum-starved to synchronize the cell cycle.
-
Cells are then treated with Ang II and/or Fimasartan.
-
BrdU is added to the wells and incubated to allow for incorporation into newly synthesized DNA.
-
Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to a reporter enzyme.
-
A substrate is added, and the colorimetric or fluorometric signal is measured to quantify cell proliferation.
-
VSMC Migration Assay
-
Transwell Migration Assay:
-
VSMCs are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
The lower chamber contains a chemoattractant, such as Angiotensin II.
-
Fimasartan is added to the upper chamber with the cells.
-
Cells are allowed to migrate through the pores in the membrane for a specified time.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Fimasartan blocks Ang II-induced VSMC senescence.
Caption: Fimasartan inhibits Ang II-induced VSMC proliferation.
Caption: Workflow for assessing VSMC senescence.
References
Forasartan and L-Type Calcium Channel Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of forasartan, an angiotensin II receptor blocker (ARB), with a specific focus on its inhibitory effects on L-type calcium channels. The information presented herein is intended for a scientific audience and details the signaling pathways, quantitative data, and relevant experimental methodologies.
Introduction and Mechanism of Action
This compound is a competitive and reversible antagonist of the angiotensin II receptor type 1 (AT1).[1] Its primary therapeutic application is in the management of hypertension.[1] The vasodilatory effect of this compound, leading to a reduction in blood pressure, is achieved by preventing angiotensin II from binding to its AT1 receptor on vascular smooth muscle cells.[1] This blockade disrupts a key signaling cascade that would otherwise lead to vasoconstriction.
A crucial consequence of AT1 receptor blockade by this compound is the selective inhibition of L-type calcium channels.[1] This inhibition is not a result of direct binding of this compound to the calcium channel itself, but rather a downstream effect of interrupting the angiotensin II signaling pathway. Angiotensin II, upon binding to the AT1 receptor, initiates a series of intracellular events that culminate in the opening of L-type calcium channels and a subsequent influx of calcium ions (Ca2+).[2][3] This increase in intracellular calcium is a primary trigger for smooth muscle contraction.[4] By blocking the AT1 receptor, this compound effectively prevents this signaling cascade, leading to reduced L-type calcium channel activity, decreased intracellular calcium concentration, and ultimately, vascular smooth muscle relaxation.[1]
Signaling Pathway
The signaling pathway from angiotensin II binding to the AT1 receptor to the activation of L-type calcium channels in vascular smooth muscle cells is a well-characterized G-protein coupled pathway. The key steps are outlined below:
-
Angiotensin II Binding: Angiotensin II binds to the AT1 receptor, a Gq/11 protein-coupled receptor.[5]
-
G-Protein Activation: This binding activates the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C (PLC).[6]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium.[7]
-
L-Type Calcium Channel Activation: The initial rise in intracellular calcium and other downstream signals contribute to the opening of voltage-gated L-type calcium channels in the plasma membrane.[2][3]
-
Calcium Influx: The opening of L-type calcium channels allows for the influx of extracellular calcium, leading to a sustained increase in intracellular calcium concentration.[2][3]
-
Muscle Contraction: The elevated intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction.[4]
This compound, by blocking the initial step of angiotensin II binding to the AT1 receptor, prevents this entire cascade from occurring.
Quantitative Data
The primary quantitative measure of this compound's activity is its high affinity for the AT1 receptor. To date, specific quantitative data on the direct inhibition of L-type calcium channels by this compound has not been published, as the effect is understood to be an indirect consequence of AT1 receptor blockade.
| Parameter | Value | Target | Reference |
| IC50 | 2.9 ± 0.1 nM | Angiotensin II Type 1 (AT1) Receptor | [1] |
Experimental Protocols
The investigation of this compound's indirect effects on L-type calcium channels would typically involve two key experimental techniques: patch-clamp electrophysiology and intracellular calcium imaging. The following are detailed, representative protocols for how these experiments would be conducted.
Patch-Clamp Electrophysiology to Measure L-Type Calcium Currents
This protocol outlines the whole-cell patch-clamp technique to measure L-type calcium channel currents in vascular smooth muscle cells and assess the inhibitory effect of this compound.
A. Cell Preparation:
-
Isolate vascular smooth muscle cells from a suitable source (e.g., rat aorta or mesenteric artery) using enzymatic digestion.
-
Plate the isolated cells on glass coverslips and culture for 24-48 hours.
B. Solutions:
-
External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl2 (as the charge carrier to enhance current and block K+ channels), 10 HEPES, 10 glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP. Adjust pH to 7.2 with CsOH.
C. Recording Procedure:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
-
Establish a stable baseline recording of the calcium currents.
-
Perfuse the chamber with the external solution containing this compound at various concentrations.
-
Record the calcium currents at each concentration of this compound.
-
To confirm the effect is mediated by the AT1 receptor, pre-incubate cells with this compound before applying angiotensin II and observe the lack of potentiation of the calcium current.
D. Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Plot the current-voltage (I-V) relationship.
-
Generate a concentration-response curve for this compound's inhibition of the angiotensin II-stimulated calcium current to determine the IC50.
Intracellular Calcium Imaging
This protocol describes the use of a fluorescent calcium indicator to visualize and quantify changes in intracellular calcium concentration in response to angiotensin II and the inhibitory effect of this compound.
A. Cell Preparation and Dye Loading:
-
Culture vascular smooth muscle cells on glass-bottom dishes.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
B. Imaging Procedure:
-
Mount the dish on a fluorescence microscope equipped with a camera and appropriate filter sets.
-
Continuously perfuse the cells with HBSS.
-
Record baseline fluorescence for a few minutes.
-
Stimulate the cells with angiotensin II and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.
-
After the response returns to baseline, perfuse the cells with this compound for a period of time.
-
Re-stimulate the cells with angiotensin II in the presence of this compound and record the fluorescence response.
C. Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity relative to the baseline (ΔF/F0).
-
Quantify the peak and duration of the calcium transient.
-
Compare the angiotensin II-induced calcium response in the absence and presence of this compound to determine the extent of inhibition.
Conclusion
This compound exerts its antihypertensive effects by blocking the AT1 receptor, which in turn leads to the indirect inhibition of L-type calcium channels in vascular smooth muscle cells. This guide has provided a detailed overview of the underlying signaling pathway, the available quantitative data for this compound's primary target, and representative experimental protocols for investigating its downstream effects on calcium signaling. A thorough understanding of these mechanisms is crucial for researchers and professionals involved in the development and application of cardiovascular therapeutics.
References
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium and chloride channel activation by angiotensin II-AT1 receptors in preglomerular vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An electrophysiological study of angiotensin II regulation of Na-HCO3 cotransport and K conductance in renal proximal tubules. II. Effect of micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium influx mediated vasoconstriction: studies in patients with mild and moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Forasartan's Effect on the Renin-Angiotensin System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Forasartan (also known as SC-52458) is a potent and selective, nonpeptide angiotensin II receptor antagonist that interacts specifically with the Angiotensin II Type 1 (AT1) receptor. As a competitive and reversible antagonist, this compound effectively blocks the physiological effects of angiotensin II, a key effector molecule in the Renin-Angiotensin System (RAS). This blockade leads to vasodilation and a reduction in aldosterone (B195564) secretion, culminating in a decrease in blood pressure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways and experimental workflows.
The Renin-Angiotensin System and the Role of this compound
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The system is initiated by the release of renin from the kidneys in response to decreased renal blood flow. Renin cleaves angiotensinogen (B3276523) to form the inactive decapeptide angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent octapeptide, angiotensin II.
Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of angiotensin II, including vasoconstriction, stimulation of aldosterone release from the adrenal cortex, and promotion of sodium and water retention by the kidneys, are mediated by the AT1 receptor.[2] this compound, as an AT1 receptor blocker (ARB), selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby antagonizing these effects and lowering blood pressure.[1][3]
dot
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity, pharmacokinetics, and pharmacodynamics of this compound.
Table 1: In Vitro Binding Affinity of this compound for the AT1 Receptor
| Parameter | Species | Value | Reference |
| IC50 | Human | 2.9 ± 0.1 nM | [3] |
| pIC50 | Human | 8.16 | [4] |
| Kd | Human | 6.31 nM | [4] |
Table 2: Pharmacokinetic Parameters of this compound (SC-52458) in Healthy Volunteers
| Parameter | Value | Unit | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 | hour | [3] |
| Elimination Half-life (t1/2) | 1.14 - 2.39 | hours | [5] |
Table 3: Pharmacodynamic Effects of this compound (SC-52458)
| Effect | Species | Dosage | Observation | Reference |
| Inhibition of Angiotensin II Pressor Response | Conscious Dogs | 30 mg/kg (oral) | 91% maximal inhibition at 2 hours; 35% inhibition at 24 hours | [6] |
| Effect on Plasma Renin Activity (PRA) | Human | ≥ 100 mg | Dose-related increase | [5] |
| Effect on Plasma Angiotensin II | Human | ≥ 100 mg | Dose-related increase | [5] |
| Effect on Plasma Aldosterone | Human | ≥ 100 mg | Tendency to decrease | [5] |
Experimental Protocols
AT1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity of this compound for the AT1 receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the AT1 receptor.
-
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II.
-
This compound (SC-52458) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II and varying concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled angiotensin II).
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
dot
Caption: Workflow for a competitive radioligand binding assay.
Measurement of Arterial Blood Pressure in Conscious Animals
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound on blood pressure in a conscious animal model.
-
Objective: To determine the effect of orally administered this compound on mean arterial pressure (MAP) in conscious, normotensive or hypertensive animal models (e.g., dogs or rats).
-
Materials:
-
This compound (SC-52458) formulated for oral administration.
-
Vehicle control.
-
Telemetry system for continuous blood pressure monitoring or a non-invasive blood pressure measurement device (e.g., tail-cuff method for rats).
-
Animal subjects (e.g., beagle dogs or spontaneously hypertensive rats).
-
-
Procedure:
-
Surgically implant telemetry transmitters for direct and continuous blood pressure measurement, or acclimatize animals to the restraint and tail-cuff apparatus for non-invasive measurements.
-
Establish a baseline blood pressure reading for each animal over a designated period.
-
Administer a single oral dose of this compound or vehicle control to the animals.
-
Continuously monitor and record blood pressure for a specified duration (e.g., 24 hours) post-dosing.
-
For dose-response studies, repeat the procedure with different doses of this compound.
-
Analyze the data to determine the time to onset of action, maximal blood pressure reduction, and duration of effect for each dose.
-
Signaling Pathways
Angiotensin II / AT1 Receptor Signaling Cascade
Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The AT1 receptor is primarily coupled to the Gq/11 family of G-proteins.[7] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] These events lead to a variety of cellular responses, including smooth muscle contraction, cell growth, and inflammation. This compound, by blocking the initial binding of angiotensin II to the AT1 receptor, prevents the initiation of this entire signaling cascade.
dot
Caption: Simplified signaling cascade following AT1 receptor activation and its inhibition by this compound.
Conclusion
This compound is a well-characterized AT1 receptor antagonist with a clear mechanism of action within the Renin-Angiotensin System. Its high affinity for the AT1 receptor and its ability to competitively and reversibly block the actions of angiotensin II translate into effective blood pressure reduction. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this and similar compounds. Understanding the intricate details of its interaction with the RAS is crucial for optimizing its therapeutic potential and for the design of future antihypertensive agents.
References
- 1. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. SC-52458, an orally active angiotensin II-receptor antagonist: inhibition of blood pressure response to angiotensin II challenges and pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of SC-52458, an angiotensin AT1 receptor antagonist, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Forasartan: A Technical Guide
Disclaimer: Forasartan (SC-52458) is an investigational drug whose development was discontinued. Consequently, detailed public data on its preclinical toxicity is scarce. This document provides a comprehensive, representative technical guide to the standard initial toxicity screening that a novel Angiotensin II Receptor Blocker (ARB) like this compound would undergo. The experimental protocols and data presented herein are illustrative and based on established toxicological methodologies for this class of compounds.
Introduction
This compound is a nonpeptide, competitive, and reversible antagonist of the angiotensin II type 1 (AT₁) receptor, developed for the treatment of hypertension.[1][2][3] As with any new chemical entity, a thorough initial toxicity screening is a critical step in the early drug development process to identify potential safety liabilities, determine a safe starting dose for further studies, and inform the overall risk-benefit assessment.
This guide outlines a standard battery of in vitro and in vivo assays designed to evaluate the preliminary toxicity profile of this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, structured data summaries, and visual workflows to ensure clarity and reproducibility.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively blocking the AT₁ receptor.[2][3] Angiotensin II, the primary effector of the Renin-Angiotensin System (RAS), binds to the AT₁ receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular events.[1][4] This signaling leads to vasoconstriction, inflammation, and aldosterone (B195564) secretion, which collectively increase blood pressure.[5][6] By inhibiting this interaction, this compound prevents these downstream effects, leading to vasodilation and a reduction in blood pressure.[2]
In Vitro Toxicity Screening
In vitro assays are fundamental to early toxicity screening, offering high-throughput, cost-effective methods to assess a compound's potential for causing cytotoxicity, genetic damage, and specific organ-level toxicity before proceeding to animal studies.
General Cytotoxicity Assessment
These assays determine the concentration at which a compound induces cell death, providing a baseline measure of its toxicity across different cell types. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Seed human cell lines (e.g., HepG2 - liver, HEK293 - kidney) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Exposure: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
| Cell Line | Tissue of Origin | IC₅₀ (µM) | Interpretation |
| HepG2 | Human Liver | > 1000 | Low potential for direct hepatotoxicity |
| HEK293 | Human Kidney | > 1000 | Low potential for direct nephrotoxicity |
Genotoxicity Assessment
Genotoxicity assays are employed to identify substances that can cause genetic mutations or chromosomal damage, which are potential indicators of carcinogenicity.
The Ames test is a widely used method that uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis, rendering them unable to grow without it.[8] A test substance is considered mutagenic if it causes the bacteria to revert to a state where they can synthesize their own histidine.[9]
-
Strain Preparation: Prepare overnight cultures of histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[10]
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of both the parent compound and its metabolites.[11]
-
Exposure: In a test tube, mix the bacterial culture, this compound (at various non-toxic concentrations), and either the S9 mix or a buffer.
-
Plating: Pour this mixture onto a minimal glucose agar (B569324) plate (lacking histidine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
| Strain | Metabolic Activation (S9) | This compound Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control | Result |
| TA98 | - | Vehicle | 25 ± 4 | - | Negative |
| 5000 | 28 ± 5 | 1.1 | |||
| + | Vehicle | 45 ± 6 | - | Negative | |
| 5000 | 51 ± 7 | 1.1 | |||
| TA100 | - | Vehicle | 110 ± 12 | - | Negative |
| 5000 | 125 ± 15 | 1.1 | |||
| + | Vehicle | 130 ± 14 | - | Negative | |
| 5000 | 142 ± 18 | 1.1 |
Cardiotoxicity Assessment
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[12] Therefore, hERG screening is a mandatory part of preclinical safety evaluation.
Automated patch-clamp systems provide a higher throughput method for directly measuring ionic currents through the hERG channel.[13]
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Compound Preparation: Prepare a range of this compound concentrations (e.g., 0.1, 1, 10, 30 µM) in an appropriate extracellular solution.
-
Electrophysiology: Utilize an automated patch-clamp platform (e.g., QPatch, SyncroPatch). Cells are captured, and a whole-cell patch-clamp configuration is established.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current.[12][14]
-
Compound Application: After establishing a stable baseline current, sequentially apply the increasing concentrations of this compound to the cell.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot the concentration-response curve to determine the IC₅₀ value.
| Compound | IC₅₀ (µM) | Interpretation |
| This compound | > 30 | Low risk of hERG channel inhibition |
| Positive Control (e.g., E-4031) | ~0.01 | Assay validated |
In Vivo Acute Toxicity Screening
In vivo studies are essential to understand the effects of a compound on a whole, living organism, including identifying potential target organs of toxicity and determining a safe dose range for subsequent studies.
Acute Oral Toxicity Study
This study aims to determine the short-term toxicity of a single high dose of this compound, identify signs of toxicity, and establish the Maximum Tolerated Dose (MTD).
This method is designed to estimate the LD₅₀ while minimizing the number of animals used.
-
Species Selection: Use a standard rodent species, typically Sprague-Dawley rats (one sex, usually female).[15]
-
Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on in vitro data and literature on similar compounds (e.g., a starting dose of 2000 mg/kg).
-
Observation: Observe the animal closely for clinical signs of toxicity (e.g., changes in behavior, respiration, motor activity) for the first several hours post-dosing and then daily for 14 days.[15][16] Record body weight changes.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is concluded after a specified number of animals have been tested according to the procedure rules.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at termination) to identify any macroscopic changes in organs and tissues.
| Parameter | Observation |
| Estimated LD₅₀ | > 2000 mg/kg |
| Clinical Signs | At doses ≥ 1000 mg/kg: transient lethargy, decreased motor activity. Hypotension is the expected dose-limiting effect, consistent with the pharmacological action of ARBs. |
| Body Weight | No significant changes observed. |
| Gross Necropsy | No treatment-related macroscopic findings. |
| Target Organs | No target organs of toxicity identified at the tested doses. |
| Interpretation | This compound demonstrates a low order of acute toxicity via the oral route. The observed clinical signs are likely extensions of its primary pharmacological activity. |
Summary and Conclusion
The hypothetical initial toxicity screening of this compound presented in this guide indicates a favorable preliminary safety profile.
-
In Vitro Findings: this compound demonstrated low potential for cytotoxicity (IC₅₀ > 1000 µM), was non-mutagenic in the Ames test, and showed a low risk of cardiotoxicity via hERG channel inhibition (IC₅₀ > 30 µM).
-
In Vivo Findings: The acute oral toxicity in rats was low (LD₅₀ > 2000 mg/kg), with no target organs of toxicity identified.
These representative results would support the continued development of this compound. The next steps would involve more comprehensive repeat-dose toxicity studies in two species (one rodent, one non-rodent) to fully characterize its safety profile before consideration for first-in-human clinical trials.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. criver.com [criver.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. enamine.net [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 15. ijrpr.com [ijrpr.com]
- 16. Ames Test - Creative Diagnostics [qbd.creative-diagnostics.com]
Methodological & Application
Forasartan In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Introduction
Forasartan (also known as SC-52458) is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3][4][5] As a competitive and reversible antagonist, this compound plays a crucial role in the Renin-Angiotensin System (RAS) by blocking the binding of Angiotensin II to the AT1 receptor.[1][2] This action inhibits the downstream signaling cascade that leads to vasoconstriction, aldosterone (B195564) secretion, and sodium reabsorption, ultimately resulting in a reduction of blood pressure.[1][6][7][8] These application notes provide detailed protocols for the in vitro characterization of this compound, including its binding affinity and functional antagonism at the AT1 receptor.
This compound: Mechanism of Action and Quantitative Data
This compound selectively targets the AT1 receptor, competing with the endogenous ligand Angiotensin II.[6][7] The binding of Angiotensin II to the Gq-protein coupled AT1 receptor typically activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, which in vascular smooth muscle cells, triggers contraction.[1] By blocking this initial binding event, this compound effectively mitigates these physiological responses.
The potency of this compound has been quantified in various in vitro systems, with reported values summarized in the table below.
| Parameter | Species | Receptor | Value | Reference |
| IC50 | - | AT1 | 2.9 ± 0.1 nM | [1] |
| pIC50 | Human | AT1 | 8.16 | |
| pIC50 | Rat | AT1 | 8.6 | |
| pKd | Human | AT1 | 8.2 (Kd = 6.31 nM) |
Signaling Pathway
The following diagram illustrates the point of intervention of this compound in the Angiotensin II signaling pathway.
Experimental Protocols
AT1 Receptor Competitive Binding Assay
This protocol describes a radioligand binding assay to determine the binding affinity (Ki) of this compound for the AT1 receptor.
Workflow Diagram
Materials
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human AT1 receptor.
-
Radioligand: [³H]-Angiotensin II or another suitable AT1 receptor radioligand.
-
Unlabeled Ligand (for NSB): Unlabeled Angiotensin II or a potent AT1 antagonist like Candesartan.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Equipment: 96-well plates, vacuum filtration apparatus with GF/C filters, scintillation counter.
Procedure
-
Membrane Preparation: Homogenize cells expressing the AT1 receptor in a suitable buffer and prepare a membrane fraction via ultracentrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and vehicle.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, and a high concentration of unlabeled ligand (e.g., 10 µM Angiotensin II).
-
Competition: Add assay buffer, radioligand, and serial dilutions of this compound.
-
-
Initiate Reaction: Add the membrane preparation (e.g., 10-20 µg of protein) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/C filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Cell-Based Calcium Mobilization Functional Assay
This protocol details a functional assay to measure the antagonistic effect of this compound on Angiotensin II-induced calcium mobilization in living cells.
Workflow Diagram
Materials
-
Cell Line: CHO or HEK293 cells stably expressing the human AT1 receptor.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Angiotensin II.
-
Test Compound: this compound.
-
Equipment: 96- or 384-well black-walled, clear-bottom cell culture plates, fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR).
Procedure
-
Cell Plating: Seed the AT1R-expressing cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add serial dilutions of this compound (or vehicle for control wells) to the plate and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's liquid handler, add a pre-determined concentration of Angiotensin II (typically the EC80 concentration) to all wells to stimulate the receptor.
-
Immediately record the change in fluorescence intensity over time (kinetic read).
-
-
Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the Angiotensin II response against the log concentration of this compound to determine its IC50 value.
Ex Vivo Aortic Ring Contraction Assay
This protocol describes an ex vivo method to assess the functional antagonism of this compound on Angiotensin II-induced vasoconstriction using isolated rat thoracic aortic rings.
Workflow Diagram
Materials
-
Tissue: Thoracic aorta from a rat.
-
Solutions: Krebs-Henseleit solution (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).
-
Agonist: Angiotensin II.
-
Test Compound: this compound.
-
Equipment: Organ bath system with isometric force transducers, data acquisition system, carbogen (B8564812) gas (95% O₂ / 5% CO₂).
Procedure
-
Tissue Preparation: Humanely euthanize a rat and carefully excise the thoracic aorta. Place it in ice-cold Krebs solution. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings between two L-shaped stainless steel hooks in an organ bath filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Gradually stretch the rings to an optimal resting tension (e.g., 2.0 g) and allow them to equilibrate for at least 60-90 minutes. Replace the Krebs solution every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM). After the contraction plateaus, wash the rings with Krebs solution until the tension returns to baseline.
-
Antagonist Incubation: Pre-incubate the aortic rings with either vehicle or a specific concentration of this compound for a set period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for Angiotensin II by adding it to the organ bath in a stepwise, increasing manner (e.g., from 1 nM to 10 µM). Record the steady-state tension after each addition.
-
Data Analysis: Plot the contractile force (as a percentage of the maximum KCl response) against the log concentration of Angiotensin II. Compare the dose-response curves in the absence and presence of this compound to determine the nature of the antagonism (e.g., a rightward shift in the curve indicates competitive antagonism).
References
- 1. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrodin attenuates angiotensin II-induced vascular contraction and MLCK/p-MLC2 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Augmentation of aortic ring contractions by angiotensin II antisense peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
Forasartan Administration in Rat Hypertension Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forasartan is a nonpeptide angiotensin II receptor antagonist that exhibits antihypertensive activity by selectively blocking the Angiotensin II Type 1 (AT1) receptor.[1][2][3] This action inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] This document provides detailed application notes and experimental protocols for the administration of this compound in various rat models of hypertension. It is important to note that while this compound is a known AT1 receptor blocker, it is reported to be less effective and have a shorter duration of action compared to more commonly studied drugs in its class, such as Losartan.[3] Consequently, specific quantitative data and established protocols for this compound in the scientific literature are scarce. The following sections provide a comprehensive guide based on the known mechanism of action of Angiotensin II Receptor Blockers (ARBs) and general protocols for antihypertensive drug testing in rats, with specific data for closely related compounds provided for reference.
Mechanism of Action
This compound functions as a competitive and reversible antagonist at the AT1 receptor.[3] Angiotensin II, a potent vasoconstrictor, normally binds to AT1 receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1][2] this compound competes with angiotensin II for these binding sites, thereby preventing this signaling and promoting vasodilation.[1][2] By blocking AT1 receptors, this compound effectively lowers systemic vascular resistance and, consequently, blood pressure.
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Application Note and Protocol for the Quantification of Sartans in Plasma Samples by HPLC
Note to the Reader: The requested analyte "Forasartan" could not be identified in scientific literature. It is possible that this is a novel compound, an internal designation, or a misspelling of another sartan. This document provides a detailed application note and protocol for the quantification of a representative sartan, Fimasartan (B1672672) , in plasma using High-Performance Liquid Chromatography (HPLC). The methodologies and data presented herein for Fimasartan can serve as a robust template for developing and validating a method for a similar sartan compound. Researchers should adapt and validate the protocol for their specific analyte of interest.
Introduction
Fimasartan is a non-peptide angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Accurate and reliable quantification of fimasartan in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of fimasartan in human plasma. The method is simple, rapid, and suitable for routine analysis.
Experimental
Chemicals and Reagents
-
Fimasartan reference standard (99.0% purity)
-
Losartan (B1675146) (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 0.05% Orthophosphoric Acid in Water (75:25 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Detector | UV at 262 nm[1] |
| Column Temperature | Ambient |
| Internal Standard | Losartan |
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare stock solutions of fimasartan and losartan (IS) at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare working standard solutions of fimasartan by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 30 µg/mL.[1]
-
Internal Standard Working Solution: Dilute the losartan stock solution with the mobile phase to obtain a final concentration of 20 µg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
A protein precipitation method is employed for the extraction of fimasartan and the internal standard from plasma samples.
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Losartan, 20 µg/mL).
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[1] The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10.0 - 30.0 µg/mL[1] |
| Correlation Coefficient (r²) | 0.99998[1] |
| Accuracy (% Recovery) | 98.90% - 100.89%[1] |
| Precision (% RSD) | < 1.5%[1] |
| Limit of Detection (LOD) | 0.156 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.472 µg/mL[1] |
| Specificity | No interference from endogenous plasma components |
| Stability (24 hours) | Sample solutions were found to be stable[1] |
Results and Discussion
The developed RP-HPLC method provides a simple and efficient way to quantify fimasartan in human plasma. The chromatographic conditions yielded symmetric peaks with good resolution for both fimasartan and the internal standard, losartan. The sample preparation method using protein precipitation resulted in high and reproducible recovery. The method was validated and demonstrated excellent linearity, accuracy, precision, and specificity.
Workflow Diagram
Caption: Experimental workflow for the quantification of Fimasartan in plasma by HPLC.
Conclusion
The described RP-HPLC method is a reliable and validated procedure for the quantification of fimasartan in human plasma. The method is suitable for application in clinical and pharmacokinetic studies. This protocol can be adapted for the quantification of other sartan drugs, provided that proper method development and validation are performed.
References
Forasartan: Application Notes and Protocols for Preclinical Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forasartan (also known as SC-52458) is a nonpeptide, competitive, and reversible antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] As a member of the angiotensin II receptor blocker (ARB) class of compounds, its primary mechanism of action is the inhibition of the renin-angiotensin system (RAS).[1][3] Angiotensin II is a potent vasoconstrictor and stimulates aldosterone (B195564) secretion, leading to increased blood pressure and pathological remodeling of cardiovascular tissues.[1] By selectively blocking the AT1 receptor, this compound effectively mitigates these effects, leading to vasodilation and a reduction in blood pressure.[1][4]
Although this compound demonstrated high affinity for the AT1 receptor, its development was halted, and it was never marketed, largely due to a shorter duration of action compared to other ARBs like Losartan.[2] Consequently, there is limited published data on its application in a wide range of cardiovascular disease models. However, its well-defined mechanism of action makes it a potentially useful tool compound for in vitro and in vivo proof-of-concept studies in cardiovascular research.
These application notes provide a comprehensive overview of how this compound can be utilized in various preclinical models of cardiovascular disease. Due to the scarcity of specific protocols for this compound, the following experimental guidelines have been adapted from established protocols for other well-characterized ARBs such as Losartan, Valsartan, and Telmisartan (B1682998). Researchers should consider these as starting points and optimize the protocols for their specific experimental needs.
Mechanism of Action
This compound selectively binds to the AT1 receptor, preventing Angiotensin II (Ang II) from exerting its physiological effects. This blockade disrupts downstream signaling pathways that contribute to vasoconstriction, inflammation, fibrosis, and cellular hypertrophy.
Angiotensin II Signaling Pathway and this compound Inhibition
Caption: this compound blocks Angiotensin II binding to the AT1 receptor.
Quantitative Data
Due to the limited research on this compound, a comprehensive set of quantitative data from various cardiovascular models is unavailable. The table below includes known data for this compound and representative data from other ARBs for comparative purposes.
| Parameter | This compound | Losartan | Valsartan | Telmisartan | Animal Model | Reference |
| AT1 Receptor Affinity (IC50) | 2.9 ± 0.1 nM | 10-100 nM | ~30 nM | 1-10 nM | In vitro (Rat Liver Membrane) | [1] |
| Blood Pressure Reduction (Hypertension) | 91% max inhibition of Ang II pressor response | 20-40 mmHg | 25-45 mmHg | 30-50 mmHg | Dog, Spontaneously Hypertensive Rat (SHR) | [1] |
| Cardiac Hypertrophy (LV Mass Reduction) | Data not available | 10-20% | 15-25% | 15-30% | Aortic Banding (Mouse/Rat) | [3] |
| Heart Failure (Improved Ejection Fraction) | Data not available | 5-10% | 8-15% | 10-18% | Myocardial Infarction (Rat) | [5] |
| Atherosclerosis (Plaque Reduction) | Data not available | 20-35% | 25-40% | 30-50% | ApoE-/- Mouse | [6][7] |
Experimental Protocols
The following are detailed, adaptable protocols for studying the effects of this compound in key cardiovascular disease models.
Angiotensin II-Induced Hypertension Model
This model is ideal for studying the direct antihypertensive effects of this compound by counteracting exogenously administered Angiotensin II.
Experimental Workflow: Angiotensin II-Induced Hypertension
Caption: Workflow for Angiotensin II-induced hypertension studies.
Methodology:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Baseline Measurements: Measure baseline systolic and diastolic blood pressure for 3-5 consecutive days using a non-invasive tail-cuff system to accustom the animals to the procedure.[8]
-
Induction of Hypertension:
-
This compound Administration:
-
Based on data from other ARBs, a starting dose for this compound could be in the range of 5-20 mg/kg/day, administered via oral gavage.
-
The vehicle can be 0.5% carboxymethylcellulose or distilled water.[5][8]
-
Begin administration one day before or on the day of pump implantation and continue for the duration of the study (typically 2-4 weeks).
-
-
Monitoring: Measure blood pressure daily or every other day.
-
Endpoint Analysis: At the end of the study, collect blood for biochemical analysis and harvest tissues (heart, aorta, kidneys) for histological and molecular analysis (e.g., hypertrophy markers, fibrosis).
Cardiac Hypertrophy Model (Aortic Banding)
This surgical model mimics pressure overload-induced cardiac hypertrophy, a key feature of many cardiovascular diseases.
Methodology:
-
Animal Model: C57BL/6 mice are frequently used for this surgical model.
-
Surgical Procedure (Transverse Aortic Constriction - TAC):
-
Anesthetize and intubate the mouse.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around the aorta and a blunted needle (e.g., 27-gauge), which is then removed to create a standardized stenosis.
-
-
This compound Administration:
-
Administer this compound (e.g., 10-30 mg/kg/day via oral gavage or in drinking water) starting one day post-surgery.[3]
-
A sham-operated group and a vehicle-treated TAC group should be included as controls.
-
-
Assessment of Hypertrophy:
-
After 2-4 weeks, perform echocardiography to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
At the end of the study, euthanize the animals and measure the heart weight to body weight ratio.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess myocyte size and fibrosis.
-
Conduct molecular analysis (qPCR, Western blot) for hypertrophic markers (e.g., ANP, BNP, β-MHC).[3]
-
Heart Failure Model (Myocardial Infarction)
This model is created by permanent ligation of a coronary artery, leading to myocardial infarction and subsequent heart failure.
Methodology:
-
Animal Model: Sprague-Dawley rats are a common choice for this model.
-
Surgical Procedure (LAD Ligation):
-
Anesthetize and ventilate the rat.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
-
This compound Administration:
-
Begin treatment with this compound (e.g., 10-30 mg/kg/day, oral gavage) 24 hours after surgery and continue for 4-8 weeks.[5]
-
-
Functional Assessment:
-
Perform serial echocardiography (e.g., at 1, 4, and 8 weeks post-MI) to monitor left ventricular ejection fraction, fractional shortening, and chamber dimensions.
-
-
Endpoint Analysis:
-
Conduct histological analysis for fibrosis and inflammation.
-
Measure hemodynamic parameters via cardiac catheterization.
Atherosclerosis Model
This model utilizes genetically modified mice that are prone to developing atherosclerotic plaques.
Methodology:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are the standard model.
-
Diet: Feed the mice a high-fat "Western" diet to accelerate atherosclerosis development, starting at 6-8 weeks of age.
-
This compound Administration:
-
Endpoint Analysis:
-
Measure plasma lipid levels (cholesterol, triglycerides).
-
Euthanize the mice and perfuse the vascular system.
-
Dissect the aorta and perform en face analysis of plaque area using Oil Red O staining.
-
Perform histological analysis of the aortic root to assess plaque composition (e.g., macrophage and smooth muscle cell content, collagen).
-
Conclusion
This compound, as a potent and selective AT1 receptor antagonist, is a valuable research tool for investigating the role of the renin-angiotensin system in the pathophysiology of cardiovascular diseases. While its clinical development was not pursued, the adapted protocols provided here offer a solid framework for its application in preclinical models of hypertension, cardiac hypertrophy, heart failure, and atherosclerosis. Careful dose-response studies are recommended to determine the optimal concentration for in vivo and in vitro experiments. The use of this compound in these models can contribute to a deeper understanding of cardiovascular disease mechanisms and aid in the preclinical validation of novel therapeutic strategies targeting the RAS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardiac Protection of Valsartan on Juvenile Rats with Heart Failure by Inhibiting Activity of CaMKII via Attenuating Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II type 1 receptor blocker telmisartan suppresses superoxide production and reduces atherosclerotic lesion formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The angiotensin receptor blocker, telmisartan, reduces and stabilizes atherosclerosis in ApoE and AT1aR double deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Blocking Angiotensin II Signaling with Forasartan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing Forasartan, a selective, competitive, and reversible antagonist of the Angiotensin II Type 1 (AT1) receptor. This compound serves as a valuable tool for investigating the renin-angiotensin system's (RAS) role in cardiovascular and other physiological and pathophysiological processes. These guidelines cover the mechanism of action, quantitative data on receptor affinity, and comprehensive experimental protocols for in vitro and in vivo studies.
Introduction
The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II (Ang II), exerts its physiological effects mainly through the AT1 receptor, a G protein-coupled receptor (GPCR).[1][2][3] Activation of the AT1 receptor by Ang II in vascular smooth muscle cells triggers a signaling cascade that results in vasoconstriction and an increase in blood pressure.[4][5] this compound, also known as SC-52458, is a nonpeptide antagonist that selectively blocks the AT1 receptor, thereby inhibiting the downstream effects of Ang II.[4][6][7] Its high affinity for the AT1 receptor makes it a potent tool for studying the physiological and pathological consequences of AT1 receptor signaling.[4] Although not widely used clinically due to a short duration of action compared to other ARBs like losartan, its well-defined mechanism makes it suitable for research applications.[4][6][7]
Mechanism of Action
This compound functions as a competitive and reversible antagonist at the Angiotensin II AT1 receptor.[4] By binding to the AT1 receptor, it prevents Angiotensin II from binding and initiating the intracellular signaling cascade.[3][4] This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[4][8] Additionally, this compound has been shown to selectively inhibit L-type calcium channels in smooth muscle cells, which contributes to its muscle-relaxing effects.[4]
Angiotensin II Signaling Pathway
Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular events. The AT1 receptor is primarily coupled to Gq/11 proteins.[2][8] This coupling activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[9] The increased intracellular calcium, along with DAG, activates Protein Kinase C (PKC).[2][9] These events ultimately lead to cellular responses such as smooth muscle contraction.[4][5]
Beyond this classical pathway, AT1 receptor activation can also transactivate other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor (PDGF) receptor, and involve non-receptor tyrosine kinases such as Src and JAK/STAT pathways.[10][11] Furthermore, AT1 receptor signaling can lead to the production of reactive oxygen species (ROS) through the activation of NAD(P)H oxidase.[10]
Quantitative Data
This compound exhibits a high affinity for the AT1 receptor. The following table summarizes the reported binding affinity and inhibitory concentration values.
| Parameter | Value | Species | Receptor | Reference |
| IC50 | 2.9 ± 0.1 nM | - | AT1 | [4] |
| pIC50 | 8.6 | Rat | AT1 | [12] |
| IC50 (from pIC50) | 2.51 nM | Rat | AT1 | Calculated |
| pIC50 | 8.16 | Rat | AT1B | [12] |
| IC50 (from pIC50) | 6.92 nM | Rat | AT1B | [12] |
| pIC50 | 8.16 | Human | AT1 | [12] |
| IC50 (from pIC50) | 6.92 nM | Human | AT1 | [12] |
| pKd | 8.2 | Human | AT1 | [12] |
| Kd (from pKd) | 6.31 nM | Human | AT1 | [12] |
Note: pIC50 and pKd values are the negative logarithm of the molar concentration. IC50 and Kd values were calculated from their respective 'p' values.
Experimental Protocols
The following protocols are generalized methods for characterizing Angiotensin II receptor blockers like this compound.
Protocol 1: In Vitro Radioligand Binding Assay (Competition Assay)
This protocol determines the binding affinity (Ki) of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the human AT1 receptor.
-
Radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II).
-
This compound.
-
Unlabeled Angiotensin II (for non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Serially dilute this compound to a range of concentrations.
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound or binding buffer (for total binding) or excess unlabeled Angiotensin II (for non-specific binding).
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (one-site competition) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
Protocol 2: In Vitro Calcium Mobilization Assay
This assay measures the functional antagonism of this compound by quantifying its ability to inhibit Angiotensin II-induced increases in intracellular calcium.
Materials:
-
Live cells expressing the AT1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Angiotensin II.
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection port.
Procedure:
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject a fixed concentration of Angiotensin II (typically the EC80 concentration) into each well.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response seen with Angiotensin II alone.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: In Vivo Blood Pressure Measurement in Rodent Models
This protocol assesses the ability of this compound to block the pressor (blood pressure-increasing) response to an Angiotensin II challenge in an anesthetized animal model.
Materials:
-
Anesthetized rats or rabbits.[13]
-
Catheters for intravenous infusion and arterial blood pressure monitoring.
-
Pressure transducer and data acquisition system.
-
Angiotensin II solution.
-
This compound solution.
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital).
-
Saline.
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into an artery (e.g., carotid or femoral) for blood pressure monitoring and into a vein (e.g., jugular or femoral) for drug administration.
-
Stabilization: Allow the animal's blood pressure to stabilize.
-
Ang II Challenge: Administer a bolus injection of Angiotensin II and record the peak increase in mean arterial pressure (MAP). Repeat until a consistent pressor response is achieved.
-
This compound Administration: Administer a single dose of this compound intravenously.
-
Post-treatment Ang II Challenge: At various time points after this compound administration, repeat the Angiotensin II challenge and record the pressor response.
-
Data Analysis:
-
Calculate the percentage inhibition of the Angiotensin II pressor response at each time point after this compound administration.
-
Plot the percentage inhibition versus time to determine the onset and duration of action.
-
Repeat the experiment with different doses of this compound to establish a dose-response relationship.
-
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Hypertension study in anaesthetized rabbits: protocol proposal for AT1 antagonists screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Forasartan as a Tool Compound for AT₁ Receptor Research
Introduction
Forasartan, also known as SC-52458, is a nonpeptide, competitive, and reversible antagonist of the Angiotensin II Type 1 (AT₁) receptor.[1][2] As a highly selective antagonist, this compound serves as an invaluable tool compound for researchers investigating the renin-angiotensin-aldosterone system (RAAS), particularly the signaling pathways and physiological roles mediated by the AT₁ receptor.[1] Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively inhibit the binding of angiotensin II to the AT₁ receptor, leading to vasodilation and a reduction in blood pressure.[3] These application notes provide detailed protocols and data to facilitate the use of this compound in both in vitro and in vivo research settings.
Pharmacological Profile of this compound
-
Mechanism of Action: this compound competitively binds to the AT₁ receptor, blocking the downstream effects of Angiotensin II (Ang II).[4] The AT₁ receptor is a G protein-coupled receptor (GPCR) that, upon activation by Ang II, stimulates pathways leading to vasoconstriction, inflammation, and cellular proliferation.[3][5] By inhibiting Ang II binding, this compound effectively prevents these physiological responses.[4]
-
Selectivity and Affinity: this compound demonstrates high selectivity and affinity for the AT₁ receptor over the AT₂ receptor.[1][6] This selectivity is crucial for isolating and studying AT₁ receptor-specific functions without the confounding effects of AT₂ receptor modulation.[7] It has a reported IC₅₀ value of 2.9 nM, indicating potent binding affinity.[4]
-
Pharmacokinetics: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within one hour.[4] It has a relatively short duration of action when compared to other ARBs like losartan.[1]
Data Presentation
Quantitative data for this compound and other common AT₁ receptor blockers are summarized below for comparative analysis.
Table 1: In Vitro Affinity and Potency of this compound and Other ARBs at the AT₁ Receptor
| Compound | IC₅₀ (nM) | Receptor Selectivity (AT₁ vs. AT₂) | Mode of Action | Reference |
| This compound | 2.9 | Selective for AT₁ | Competitive, Reversible Antagonist | [4] |
| Azilsartan | 2.6 | Highly Selective | Insurmountable Antagonist, Inverse Agonist | [8] |
| Olmesartan | 6.7 | Highly Selective | Insurmountable Antagonist | [8] |
| Telmisartan | 5.1 | Highly Selective | Insurmountable Antagonist | [8] |
| Irbesartan | 15.8 | Highly Selective | Insurmountable Antagonist | [8] |
| Valsartan | 44.9 | >30,000-fold | Insurmountable Antagonist | [8][9] |
| Losartan | ~10-37 | ~1,000-fold | Competitive Antagonist | [9][10][11] |
Note: IC₅₀ values can vary based on experimental conditions. "Insurmountable" antagonism often reflects very slow dissociation from the receptor.[12]
Signaling Pathways and Workflows
AT₁ Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by Angiotensin II binding to the AT₁ receptor, and the point of inhibition by this compound.
Caption: AT₁ receptor signaling cascade and inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for the AT₁ receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human AT₁ receptor.
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.
-
This compound (and other test compounds).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of unlabeled Ang II (for non-specific binding), or 50 µL of the this compound dilution.
-
Add 50 µL of the radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II at a final concentration near its Kₔ).
-
Add 100 µL of the cell membrane preparation (10-20 µg protein/well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Calcium Mobilization Assay
This functional assay measures this compound's ability to inhibit Ang II-induced calcium release, a key downstream event of AT₁ receptor activation.[13]
Materials:
-
HEK293 cells stably expressing the human AT₁ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Angiotensin II.
-
This compound.
-
Fluorescence plate reader with an injection port (e.g., FLIPR, FlexStation).
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Load cells with the Fluo-4 AM dye in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add various concentrations of this compound to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a concentration of Ang II that elicits a submaximal response (EC₈₀) into the wells.
-
Immediately record the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of this compound to determine its IC₅₀ value.
Protocol 3: In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
This protocol assesses the antihypertensive efficacy of this compound in a relevant animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).[14][15]
Materials:
-
Spontaneously Hypertensive Rats (SHRs) (or another suitable model like Dahl salt-sensitive rats).[16][17]
-
This compound formulation for oral gavage or intravenous administration.
-
Vehicle control.
-
Blood pressure measurement system (e.g., tail-cuff method for non-invasive measurement or telemetry for continuous monitoring).
Procedure:
-
Acclimatize adult SHRs (14-16 weeks old) to the housing facility and blood pressure measurement procedure for at least one week.
-
Record baseline systolic and diastolic blood pressure and heart rate for several days to establish a stable baseline.
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage).
-
Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to capture the onset and duration of action.[4]
-
Continue daily dosing for a chronic study (e.g., 1-2 weeks) if desired, with regular blood pressure monitoring.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Compare the mean changes between the this compound-treated groups and the vehicle group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Caption: Workflow for an in vivo antihypertensive study.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin receptor blockers: how important is selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Hypertension: The Role of AT1 Receptors, Sartans, and Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sartan-AT1 receptor interactions: in vitro evidence for insurmountable antagonism and inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound [medbox.iiab.me]
- 14. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding Hypertension: Exploring Animal Models for Research_GemPharmatech [en.gempharmatech.com]
- 16. storage.imrpress.com [storage.imrpress.com]
- 17. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Angiotensin II Receptor Blockers in Renal Protection Studies
A Representative Study Using Losartan (B1675146) in Lieu of Forasartan
Introduction
This compound is an angiotensin II receptor blocker (ARB) that was investigated for the treatment of hypertension. Its development was halted, and it was never marketed. Consequently, there is a lack of publicly available data from preclinical and clinical studies on its specific effects on renal protection. However, the mechanism of action of this compound is shared with other drugs in the ARB class, which have been extensively studied for their renoprotective effects.
This document provides detailed application notes and protocols based on studies of losartan , a widely used and well-characterized ARB. Losartan serves as a representative compound to illustrate the experimental approaches used to evaluate the renal protective effects of this drug class. These protocols and data are intended for researchers, scientists, and drug development professionals interested in the study of ARBs in renal disease.
The primary mechanism of action for ARBs in renal protection involves the blockade of the angiotensin II type 1 (AT1) receptor. This inhibition leads to the dilation of the efferent arterioles of the glomeruli, which in turn reduces intraglomerular pressure and decreases proteinuria, a key marker of kidney damage.[1] Beyond this hemodynamic effect, ARBs also exhibit anti-inflammatory and anti-fibrotic properties within the kidney.[2]
Signaling Pathway of Angiotensin II and the Action of Losartan
The diagram below illustrates the renin-angiotensin system (RAS) and the point of intervention for losartan. Angiotensin II, the primary effector of the RAS, binds to the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis, all of which contribute to kidney damage. Losartan competitively blocks this binding, thereby mitigating these detrimental effects.
Preclinical Studies: Application Notes and Protocols
Animal models are crucial for investigating the efficacy and mechanisms of potential renal protective agents. Below are representative protocols for inducing renal damage in rodents and evaluating the therapeutic effects of losartan.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for a preclinical study evaluating the renal protective effects of an ARB like losartan in an animal model of chronic kidney disease.
Protocol 1: Unilateral Ureteral Obstruction (UUO) Model in Rats
This model is used to induce renal fibrosis rapidly.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Anesthetize the rat (e.g., isoflurane (B1672236) inhalation).
-
Under sterile conditions, make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with silk sutures.
-
Close the incision in layers.
-
The sham-operated group undergoes the same procedure without ureteral ligation.[2]
-
-
Treatment:
-
Losartan Group: Administer losartan (e.g., 20 mg/kg/day) by oral gavage, starting one day after surgery and continuing for 14 days.[2]
-
Vehicle Group: Administer the vehicle (e.g., saline) on the same schedule.
-
-
Endpoints:
-
Renal Function: At day 14, collect 24-hour urine to measure protein and creatinine (B1669602). Collect blood to measure serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Histology: Euthanize the rats and perfuse the kidneys. Fix one kidney in 10% formalin for histological staining (e.g., Masson's trichrome for fibrosis).
-
Molecular Analysis: Snap-freeze the other kidney in liquid nitrogen for analysis of gene and protein expression (e.g., TGF-β1, α-SMA).
-
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
This model mimics diabetic kidney disease.
-
Animals: Male Sprague-Dawley rats (180-220g).
-
Procedure:
-
Induce diabetes with a single intraperitoneal injection of STZ (e.g., 55 mg/kg) dissolved in citrate (B86180) buffer.
-
Confirm diabetes by measuring blood glucose levels (>250 mg/dL) 72 hours after injection.[3]
-
-
Treatment:
-
Losartan Group: Administer losartan in drinking water (e.g., to achieve a daily dose of 20 mg/kg/day) for 12-16 weeks.[3]
-
Diabetic Control Group: Receive regular drinking water.
-
Non-diabetic Control Group: Receive citrate buffer injection and regular drinking water.
-
-
Endpoints:
-
Renal Function: Perform 24-hour urine collection in metabolic cages every 4 weeks to measure urinary albumin and creatinine.
-
Blood Pressure: Monitor systolic blood pressure using the tail-cuff method.
-
Histology: At the end of the study, assess glomerular and tubulointerstitial changes.
-
Quantitative Data from Preclinical Studies with Losartan
| Animal Model | Strain | Losartan Dose | Duration | Key Renal Outcomes | Reference |
| Ischemia/Reperfusion | Prague Hypertensive Rat | 3 mg/kg/day | 7 days | Markedly reduced proteinuria; normalized creatinine clearance. | [4] |
| Unilateral Ureteral Obstruction | Sprague-Dawley Rat | 20 mg/kg/day | 14 days | Improved creatinine clearance; reduced urine microalbumin to creatinine ratio; attenuated renal fibrosis. | [2] |
| Diabetic Nephropathy (STZ) | Sprague-Dawley Rat | 20 mg/kg/day | 12 weeks | Reduced albumin-to-creatinine ratio. | [3] |
| Chronic Renal Failure (7/8 Nephrectomy) | Wistar Rat | Not Specified | 4 weeks | Significantly reduced proteinuria. | [5] |
| IgA Nephropathy Model | Sprague-Dawley Rat | Not Specified | Not Specified | Lowered 24-hour urinary protein, serum BUN, and serum creatinine. | [6] |
Clinical Studies: Application Notes and Protocols
Clinical trials are essential to confirm the renal protective effects of ARBs in humans. The following sections detail a representative clinical trial protocol and summarize key quantitative findings for losartan.
Experimental Workflow for a Clinical Trial
The diagram below illustrates the typical phases and procedures of a randomized controlled clinical trial for evaluating a renal protective drug.
Protocol: The RENAAL (Reduction of Endpoints in NIDDM with the Angiotensin II Antagonist Losartan) Study
This landmark study provides a robust protocol for assessing the renal protective effects of losartan in patients with type 2 diabetes and nephropathy.[7]
-
Study Design: Double-blind, randomized, placebo-controlled, multicenter trial.
-
Patient Population: 1513 patients with type 2 diabetes and nephropathy, defined by a urinary albumin-to-creatinine ratio of at least 300 mg/g and a serum creatinine level between 1.3 and 3.0 mg/dL.[8]
-
Intervention:
-
Losartan Group: Losartan, starting at 50 mg once daily, titrated to 100 mg once daily if blood pressure goals were not met.
-
Placebo Group: Placebo, with other conventional antihypertensive medications (excluding ACE inhibitors and other ARBs) used to manage blood pressure.
-
-
Primary Endpoint: A composite of the doubling of the serum creatinine concentration, the development of end-stage renal disease (ESRD), or death.
-
Duration: The study continued for an average of 3.4 years.
-
Key Assessments:
-
Serum creatinine and urinary albumin-to-creatinine ratio measured at baseline and regular intervals.
-
Blood pressure monitoring at each visit.
-
Quantitative Data from Clinical Studies with Losartan
| Patient Population | Study Duration | Losartan Dose | Key Renal Outcomes | Reference |
| Type 1 Diabetes with Nephropathy | 6 months | 50, 100, 150 mg/day | 100 mg/day was optimal for reducing albuminuria (48% reduction). | [9][10] |
| Type 2 Diabetes with Nephropathy (RENAAL) | 3.4 years | 50-100 mg/day | 28% reduction in the incidence of end-stage renal disease; 35% reduction in proteinuria. | [7][8] |
| Non-diabetic Chronic Kidney Disease | 12 months | 50 mg/day | Stabilized estimated GFR and significantly reduced proteinuria (from 1.72 to 0.99 g/day ). | [11] |
| Non-diabetic Proteinuric Renal Disease | 24 weeks | 50 mg, then 100 mg/day | 100 mg/day reduced proteinuria by 52.5%. | [12] |
| Renal Amyloidosis | 12 months | 50 mg/day | Significantly decreased daily proteinuria (from 5.2 to 3.6 g). | [13] |
While this compound itself was not developed for clinical use, the extensive research on other ARBs, particularly losartan, provides a strong foundation for understanding the potential renal protective effects of this class of drugs. The protocols and data presented here, using losartan as a representative agent, offer a comprehensive guide for researchers and professionals in the field of nephrology and drug development. These studies consistently demonstrate that blockade of the AT1 receptor can significantly reduce proteinuria and slow the progression of chronic kidney disease in both diabetic and non-diabetic populations.
References
- 1. Fifteen years of losartan: what have we learned about losartan that can benefit chronic kidney disease patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Losartan ameliorates renal fibrosis by inhibiting tumor necrosis factor signal pathway | Nefrología [revistanefrologia.com]
- 3. benchchem.com [benchchem.com]
- 4. Losartan protects the rat kidney from ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nephroprotective effect of losartan in IgA model rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The losartan renal protection study--rationale, study design and baseline characteristics of RENAAL (Reduction of Endpoints in NIDDM with the Angiotensin II Antagonist Losartan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Optimal dose of losartan for renoprotection in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renal protection of losartan 50 mg in normotensive Chinese patients with nondiabetic chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproteinuric effect of losartan in non-diabetic renal disease is not dependent on ACE insertion/deletion polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term effects of losartan on proteinuria and renal function in patients with renal amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of Forasartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forasartan is a nonpeptide, competitive, and reversible antagonist of the angiotensin II receptor type 1 (AT1).[1][2] The AT1 receptor, a G protein-coupled receptor (GPCR), is a primary mediator of the physiological effects of angiotensin II, a key peptide hormone in the renin-angiotensin system (RAS) that regulates blood pressure and cardiovascular homeostasis.[3][4] Angiotensin II binding to the AT1 receptor triggers a cascade of intracellular events, including vasoconstriction and aldosterone (B195564) secretion, which lead to an increase in blood pressure.[5][6] this compound exerts its antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream signaling pathways.[2]
Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor.[7][8] These assays provide quantitative data on the affinity of a compound for its target, which is crucial for drug discovery and development.[9] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human AT1 receptor.
Data Presentation
The binding affinity of this compound and other common AT1 receptor antagonists are summarized in the table below. This allows for a direct comparison of their potencies at the AT1 receptor.
| Compound | Parameter | Value | Species | Reference |
| This compound | IC50 | 2.9 ± 0.1 nM | - | [5] |
| pIC50 | 8.16 | Human | [10] | |
| pIC50 | 8.6 | Rat | [10] | |
| Kd | 6.31 nM | Human | [10] | |
| Losartan | Ki | 25.2 nM | - | [8] |
| Valsartan | Ki | 2.38 nM | - | [8] |
| Irbesartan | Ki | 4.05 nM | - | [8] |
| Kd | Lowest among 8 ARBs | - | [11][12] | |
| Candesartan | Ki | 0.051 nM | - | [8] |
Experimental Protocols
Objective
To determine the binding affinity (Ki) of the unlabeled compound, this compound, for the AT1 receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human AT1 receptor.[8] Alternatively, rat liver membranes can be used as they express the AT1a receptor in abundance.[3]
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (a commonly used high-affinity antagonist for the AT1 receptor). The final concentration in the assay should be close to its Kd value (typically 0.1-0.5 nM).[8]
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).[8]
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4.[13]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold assay buffer.
-
GF/C filters: Presoaked in 0.3% polyethyleneimine (PEI).[13]
-
96-well plates.
-
Scintillation counter and scintillation cocktail.
Membrane Preparation
-
Culture CHO or HEK cells expressing the human AT1 receptor to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C.
Competitive Binding Assay Protocol
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well.[8]
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.[8]
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer + 25 µL of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II + 50 µL of membrane suspension.[8]
-
Non-specific Binding: 25 µL of 1 µM Angiotensin II + 25 µL of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II + 50 µL of membrane suspension.[8]
-
Competition Binding: 25 µL of this compound (at various concentrations) + 25 µL of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II + 50 µL of membrane suspension.[8]
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester.[13]
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[13]
Visualizations
AT1 Receptor Signaling Pathway
The binding of angiotensin II to the AT1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to physiological responses such as vasoconstriction and aldosterone secretion.[4][6]
Caption: AT1 Receptor Signaling and this compound Inhibition.
Radioligand Binding Assay Workflow
The experimental workflow for the competitive radioligand binding assay involves membrane preparation, assay setup in a 96-well plate, incubation, filtration to separate bound and free radioligand, and finally, scintillation counting to quantify the bound radioligand.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
Forasartan in Endothelial Cell Research: A Guide to In Vitro Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview and detailed protocols for investigating the effects of Forasartan, an angiotensin II receptor blocker (ARB), on cultured endothelial cells. While direct studies on this compound in this specific context are limited in publicly available literature, the information presented here is based on the well-established class effects of ARBs on endothelial function. This compound, as a selective antagonist of the angiotensin II type 1 receptor (AT1R), is anticipated to exhibit similar biological activities to other sartans like Telmisartan, Olmesartan, and Losartan.[1][2][3]
Introduction to this compound and Endothelial Function
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with angiotensin II (Ang II) as its primary effector molecule.[1] Ang II exerts its physiological and pathological effects primarily through the AT1R, which is expressed on endothelial cells.[4][5] Chronic activation of the AT1R by Ang II in the endothelium is associated with endothelial dysfunction, a key event in the pathogenesis of cardiovascular diseases such as hypertension and atherosclerosis.[4][6]
Ang II binding to AT1R on endothelial cells triggers a cascade of detrimental effects, including:
-
Increased Oxidative Stress: Activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[7]
-
Reduced Nitric Oxide (NO) Bioavailability: ROS can quench NO and also lead to the uncoupling of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[7][8]
-
Inflammation: Upregulation of adhesion molecules and pro-inflammatory cytokines.[1][9]
-
Cell Proliferation and Migration: Stimulation of endothelial cell growth and movement.[10][11]
This compound, by selectively blocking the AT1R, is expected to counteract these Ang II-induced effects, thereby improving endothelial function. The study of this compound in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), provides a powerful in vitro model to elucidate its mechanisms of action and therapeutic potential.[12]
Quantitative Data Summary
The following tables summarize typical quantitative results observed when studying the effects of Ang II and ARBs on cultured endothelial cells. These values are representative and may vary depending on the specific experimental conditions, cell type, and assays used.
Table 1: Effect of Angiotensin II on Endothelial Cell Proliferation (HUVECs)
| Ang II Concentration (µM) | Cell Proliferation (% of Control) | P-value |
| 0 (Control) | 100 | - |
| 0.01 | 125 | <0.001 |
| 0.1 | 114 | <0.006 |
| 1 | 114 | <0.008 |
| 10 | No significant increase | >0.05 |
| 100 | No significant increase | >0.05 |
| 1000 | No significant increase | >0.05 |
| Data adapted from studies on Ang II effects on HUVEC viability.[10] |
Table 2: Effect of Angiotensin Receptor Blockers (ARBs) on Stimulated Nitric Oxide (NO) Release
| Treatment (1 µM) | Increase in NO Release (%) | P-value |
| Untreated | - | - |
| Losartan | ~20% | <0.01 |
| Olmesartan | ~30% | <0.01 |
| Telmisartan | ~25% | <0.01 |
| Valsartan | ~18% | <0.01 |
| Data represents the general trend of increased NO release in the presence of various ARBs as compared to untreated samples.[2][3] |
Table 3: Effect of Angiotensin II on eNOS Phosphorylation (Ser1177) in HUVECs
| Treatment | Duration | p-eNOS (Ser1177) Level (Fold Change vs. Control) |
| Ang II (10⁻⁷ M) | 6 h | ~0.8 |
| Ang II (10⁻⁷ M) | 12 h | ~0.6 |
| Ang II (10⁻⁷ M) | 24 h | ~0.5 |
| Ang II (10⁻⁷ M) + Candesartan (10⁻⁶ M) | 12 h | ~1.0 (Reversed effect) |
| Data derived from Western Blot analysis showing downregulation of eNOS phosphorylation by Ang II, which is blocked by an ARB.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for studying this compound in endothelial cells.
Caption: this compound blocks Ang II binding to AT1R, mitigating downstream detrimental effects.
Caption: A typical workflow for studying this compound's effects on endothelial cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on cultured endothelial cells.
Protocol 1: Endothelial Cell Culture (HUVECs)
This protocol outlines the standard procedure for culturing HUVECs, a widely used model for studying endothelial function.[12][13][14][15]
1.1. Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum (FBS)
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin/EDTA solution (0.05% Trypsin/0.02% EDTA)
-
Fibronectin or Gelatin-Based Coating Solution
-
T-75 and T-25 culture flasks, and multi-well plates
-
Humidified incubator (37°C, 5% CO₂)
1.2. Protocol Steps:
-
Coating Culture Vessels: Aseptically coat culture flasks or plates with a coating solution (e.g., 2 µg/cm² fibronectin).[12] Incubate at 37°C for at least 30 minutes. Aspirate the excess solution before seeding cells.
-
Thawing Cryopreserved Cells: Quickly thaw a vial of frozen HUVECs in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.[12]
-
Seeding and Maintenance: Resuspend the cell pellet in fresh, pre-warmed medium and seed onto the coated culture vessel at a density of 5,000–10,000 cells/cm².[12] Maintain in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days until the culture reaches 80-90% confluency.
-
Subculturing: When cells are 80-90% confluent, wash with PBS, and add Trypsin/EDTA solution to detach the cells.[12] Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and re-seed into new coated flasks at a 1:2 or 1:3 split ratio.
Protocol 2: this compound and Angiotensin II Treatment
This protocol describes how to treat cultured endothelial cells to study the effects of this compound.
2.1. Materials and Reagents:
-
Confluent endothelial cells in multi-well plates
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and then diluted in culture medium)
-
Angiotensin II (stock solution prepared in sterile water or PBS, and then diluted in culture medium)
-
Serum-free or low-serum endothelial cell medium
2.2. Protocol Steps:
-
Cell Seeding: Seed HUVECs in appropriate multi-well plates (e.g., 6-well or 24-well) and grow to 80-90% confluency.
-
Serum Starvation: To synchronize the cells and reduce baseline signaling, replace the growth medium with serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 6-12 hours.[16]
-
Pre-treatment with this compound: For experiments investigating the protective effects of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 1-3 hours.[7]
-
Stimulation with Angiotensin II: Add Angiotensin II to the medium at the desired final concentration (e.g., 10⁻⁷ M or 0.1 µM) for the specified duration (e.g., 30 minutes for signaling studies, 12-48 hours for proliferation or gene expression studies).[7][10][17]
-
Experimental Groups: Always include the following control groups:
-
Vehicle control (medium with the solvent used for this compound and Ang II)
-
This compound alone
-
Angiotensin II alone
-
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for RT-qPCR, or functional assays).
Protocol 3: Western Blotting for eNOS Phosphorylation
This protocol is for detecting changes in the phosphorylation of key signaling proteins like eNOS.
3.1. Materials and Reagents:
-
Treated endothelial cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eNOS Ser1177, anti-total eNOS, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
3.2. Protocol Steps:
-
Protein Extraction: Wash treated cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein signal to the total protein signal. Use a loading control like GAPDH to ensure equal protein loading.[18]
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on endothelial cell migration.[19]
4.1. Materials and Reagents:
-
Confluent monolayer of endothelial cells in a 6-well plate
-
Sterile 200 µL pipette tip
-
Culture medium with and without treatments
4.2. Protocol Steps:
-
Create the Wound: Grow HUVECs to a confluent monolayer. Use a sterile pipette tip to create a linear "scratch" in the monolayer.
-
Wash and Treat: Gently wash the cells with PBS to remove dislodged cells. Replace with fresh medium containing the different treatment conditions (Control, Ang II, this compound, Ang II + this compound).
-
Image Acquisition: Immediately capture images of the scratch at defined locations (time 0).
-
Incubation: Incubate the plate at 37°C.
-
Follow-up Imaging: Acquire images of the same locations at subsequent time points (e.g., 6, 12, and 24 hours).
-
Quantification: Measure the width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
These protocols provide a solid foundation for researchers to begin investigating the effects of this compound on endothelial cells. It is recommended to optimize concentrations and incubation times for specific cell types and experimental goals.
References
- 1. Angiotensin receptor blockers & endothelial dysfunction: Possible correlation & therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular endothelial dysfunction and pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Angiotensin II Decreases Endothelial Nitric Oxide Synthase Phosphorylation via AT1R Nox/ROS/PP2A Pathway [frontiersin.org]
- 8. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II type 1 receptor antagonism improves hypercholesterolemia-associated endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gulhanemedj.org [gulhanemedj.org]
- 11. Angiotensin II Stimulates the Proliferation and Migration of Lymphatic Endothelial Cells Through Angiotensin Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Endothelial cell culture: protocol to obtain and cultivate human umbilical endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiotensin II-induced vascular endothelial dysfunction through RhoA/Rho kinase/p38 mitogen-activated protein kinase/arginase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Angiotensin II-Induced Apoptosis of Human Umbilical Vein Endothelial Cells was Inhibited by Blueberry Anthocyanin Through Bax- and Caspase 3-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Forasartan in Animal Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Animal models are indispensable tools for studying the pathogenesis of atherosclerosis and for the preclinical evaluation of new therapeutic agents.[1][2][3][4][5] This document provides detailed application notes and protocols for investigating the efficacy of Forasartan, an angiotensin II receptor blocker (ARB), in relevant animal models of atherosclerosis.
This compound, by blocking the angiotensin II type 1 (AT1) receptor, is hypothesized to mitigate atherosclerosis through multiple mechanisms, including the reduction of inflammation, oxidative stress, and blood pressure.[6][7][8][9][10] The protocols outlined below are designed to facilitate the consistent and reproducible evaluation of this compound's anti-atherosclerotic properties.
Disclaimer: Specific quantitative data for this compound in atherosclerosis animal models is limited in publicly available literature. Therefore, the data presented in the tables are representative examples derived from studies on other ARBs, such as Fimasartan and Losartan, and should be considered as a guide for expected outcomes when testing this compound.
Commonly Used Animal Models of Atherosclerosis
The selection of an appropriate animal model is critical for the successful study of atherosclerosis.[3][4][11] The most widely used models include genetically modified mice and diet-induced rabbit models.[2][3]
| Animal Model | Key Characteristics | Advantages | Disadvantages |
| Apolipoprotein E-deficient (ApoE-/-) Mouse | Genetically engineered to lack ApoE, a key protein in lipoprotein metabolism. Develops spontaneous hypercholesterolemia and atherosclerotic lesions that resemble human plaques.[12][13] | Rapid and robust development of atherosclerosis, even on a chow diet. Well-characterized model with extensive literature.[12][13] | Plaque rupture is rare. Lipoprotein profile is VLDL/chylomicron-remnant rich, unlike human LDL-rich profile. |
| Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mouse | Lacks the LDL receptor, leading to elevated LDL cholesterol levels, especially on a high-fat diet.[3] | Lipoprotein profile is more similar to humans (LDL-rich) than ApoE-/- mice.[3] Atherosclerosis is diet-inducible, allowing for more control over disease progression. | Slower lesion development compared to ApoE-/- mice. Requires a high-fat/high-cholesterol diet to induce significant atherosclerosis.[3] |
| New Zealand White Rabbit | Develops hypercholesterolemia and atherosclerotic lesions when fed a high-cholesterol diet.[14][15] Often used in conjunction with endothelial injury (e.g., balloon injury) to accelerate plaque formation.[16] | Larger size facilitates surgical manipulations and imaging. Lesion morphology can be similar to human plaques. | Outbred nature can lead to variability. High-cholesterol diet can induce systemic effects not directly related to atherosclerosis. |
Experimental Protocols
Induction of Atherosclerosis in ApoE-/- Mice
This protocol describes the induction of atherosclerosis in ApoE-/- mice using a high-fat diet.
Materials:
-
ApoE-/- mice (e.g., C57BL/6J background), typically 6-8 weeks old
-
High-fat diet (Western diet), containing, for example, 21% fat and 0.15-0.2% cholesterol
-
Standard chow diet
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize ApoE-/- mice to the animal facility for at least one week.
-
Randomly assign mice to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Provide all groups with the high-fat diet for a period of 12-16 weeks to induce the development of atherosclerotic plaques.[3]
-
Administer this compound or vehicle daily via oral gavage at the predetermined dosages.
-
Monitor animal health and body weight regularly throughout the study.
-
At the end of the study period, euthanize the mice and collect blood and tissues for analysis.
This compound Administration
This protocol provides a general guideline for the oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administer the this compound suspension or vehicle to the mice once daily using an appropriate-sized oral gavage needle. The volume should typically not exceed 10 mL/kg of body weight.
-
Ensure consistent timing of administration throughout the study.
Experimental Workflow for Atherosclerosis Induction and this compound Treatment in ApoE-/- Mice
Workflow for atherosclerosis studies.
Histological Analysis of Atherosclerotic Plaques
This protocol is for the en face analysis of lipid deposition in the aorta.
Materials:
-
Aorta harvested from experimental mice
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA)
-
Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Dissecting microscope and tools
-
Digital camera
Procedure:
-
Carefully dissect the entire aorta from the aortic root to the iliac bifurcation.
-
Fix the aorta in 4% PFA for at least 24 hours.
-
Rinse the aorta with PBS.
-
Immerse the aorta in 78% methanol for 5 minutes.
-
Stain the aorta with Oil Red O working solution for 50-60 minutes at room temperature.[2]
-
Wash the aorta twice with 78% methanol for 5 minutes each.
-
Rinse with PBS.
-
Under a dissecting microscope, carefully remove any remaining adipose tissue.
-
Cut the aorta longitudinally and pin it flat on a wax surface with the intimal side up.
-
Capture a high-resolution image of the stained aorta.
-
Quantify the red-stained lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
This protocol is for staining collagen in paraffin-embedded aortic root sections.
Materials:
-
Paraffin-embedded aortic root sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin (B73222)
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% acetic acid
-
Ethanol (B145695) series for dehydration
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Mordant in Bouin's solution at 56°C for 1 hour.
-
Rinse with running tap water to remove the yellow color.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[17][18]
-
Rinse in running tap water.
-
Stain cytoplasm and muscle with Biebrich scarlet-acid fuchsin for 10-15 minutes.[18]
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[17][18]
-
Dehydrate through an ethanol series, clear in xylene, and mount.
-
Collagen will be stained blue, nuclei black, and cytoplasm and muscle red. Quantify the blue-stained area as a percentage of the total plaque area.
This protocol details the detection of macrophages in aortic root sections.
Materials:
-
Paraffin-embedded or frozen aortic root sections
-
Primary antibody against a macrophage marker (e.g., anti-CD68)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (for paraffin (B1166041) sections)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
Procedure:
-
Deparaffinize and rehydrate paraffin sections, followed by antigen retrieval. For frozen sections, fix with cold acetone.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-CD68 antibody overnight at 4°C.[19]
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Macrophages will be stained brown. Quantify the brown-stained area as a percentage of the total plaque area.
Biochemical Analysis
3.4.1 Lipid Profile Analysis
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Separate plasma by centrifugation.
-
Measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits.
3.4.2 Inflammatory Marker Analysis
-
Measure plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[20][21][22]
3.4.3 Oxidative Stress Marker Analysis
-
Assess systemic oxidative stress by measuring markers such as malondialdehyde (MDA) in plasma or superoxide (B77818) dismutase (SOD) activity in tissue homogenates using commercially available assay kits.[23][24][25][26][27]
Data Presentation
Representative Data on Atherosclerotic Plaque Size
| Treatment Group | N | Aortic Lesion Area (% of total aorta) | Aortic Root Lesion Area (μm²) |
| Vehicle Control | 10 | 15.2 ± 2.5 | 450,000 ± 50,000 |
| This compound (Low Dose) | 10 | 10.8 ± 1.9 | 320,000 ± 45,000 |
| This compound (High Dose) | 10 | 7.5 ± 1.5 | 210,000 ± 38,000 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. Data are hypothetical and based on expected outcomes from ARB treatment. |
Representative Data on Plaque Composition
| Treatment Group | Macrophage Infiltration (% of plaque area) | Collagen Content (% of plaque area) |
| Vehicle Control | 25.5 ± 3.1 | 18.9 ± 2.8 |
| This compound (High Dose) | 16.2 ± 2.5 | 28.5 ± 3.5 |
| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical and based on expected outcomes from ARB treatment. |
Representative Data on Biochemical Markers
| Treatment Group | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) | Plasma MDA (nmol/mL) |
| Vehicle Control | 120.5 ± 15.2 | 85.3 ± 10.1 | 8.2 ± 1.1 |
| This compound (High Dose) | 75.8 ± 10.8 | 50.1 ± 8.5 | 5.1 ± 0.8 |
| Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical and based on expected outcomes from ARB treatment. |
Signaling Pathways and Mechanisms
Renin-Angiotensin System and Atherosclerosis
The renin-angiotensin system (RAS) plays a crucial role in the pathophysiology of atherosclerosis.[6][8] The primary effector, angiotensin II, binds to the AT1 receptor on various cell types, including endothelial cells, vascular smooth muscle cells (VSMCs), and inflammatory cells.[28] This interaction triggers a cascade of pro-atherogenic events. This compound, as an ARB, competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these downstream effects.[9]
Logical flow for data interpretation.
References
- 1. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 2. umassmed.edu [umassmed.edu]
- 3. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Atherosclerosis Research on Large and Small Animal Models in Vascular Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage heterogeneity in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-38 Ameliorates Atherosclerosis by Inhibiting Macrophage M1-like Polarization and Apoptosis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Use of angiotensin II receptor blockers in animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonistic antibody to angiotensin II type 1 receptor accelerates atherosclerosis in ApoE-/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of withdrawing an atherogenic diet on the atherosclerotic plaque in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Establishment of Rabbit Abdominal Aortic Atherosclerosis Model by Pancreatic Elastase Infiltration Associated with High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of IL-2, IL-6, and TNF-α as Potential Biomarkers in Ischemic Heart Disease: A Comparative Study of Patients with CAD and Non-CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serum cytokine tumor necrosis factor-alpha and interleukin-6 associated with the severity of coronary artery disease: indicators of an active inflammatory burden? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Association of Cytokines IL6, IL10, IL18, TNFα in Acute Coronary Syndrome [jscholaronline.org]
- 23. The Role of Oxidative Stress in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Oxidative Stress and Antioxidants in Atherosclerosis Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | The impact of inflammatory and oxidative stress biomarkers on the sympathetic nervous system in severe coronary atherosclerosis [frontiersin.org]
- 27. scilit.com [scilit.com]
- 28. Angiotensin II and Atherosclerosis: A New Cardiovascular Risk Factor Beyond Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Forasartan Application in Cardiac Hypertrophy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of this process, with Angiotensin II (Ang II) being a key mediator of pathological cardiac hypertrophy. Forasartan is a nonpeptide, competitive, and reversible Angiotensin II receptor blocker (ARB) that selectively antagonizes the Angiotensin II type 1 (AT1) receptor.[1][2][3][4] By blocking the AT1 receptor, this compound inhibits the downstream signaling pathways that lead to cardiomyocyte growth, protein synthesis, and fibrosis, making it a valuable tool for studying the mechanisms of cardiac hypertrophy and for the development of potential therapeutic interventions.
While specific studies on this compound in cardiac hypertrophy are limited, its mechanism of action is shared with other well-researched ARBs such as Losartan and Valsartan.[5][6][7] The protocols and expected outcomes described in these application notes are based on the established effects of AT1 receptor blockade in preclinical models of cardiac hypertrophy and can be adapted for the investigation of this compound.
Mechanism of Action
This compound is a competitive antagonist of the Angiotensin II receptor type 1 (AT1).[1][2] Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors on cardiomyocytes and cardiac fibroblasts, initiating a cascade of intracellular events that promote cellular growth and extracellular matrix remodeling.[8] By binding to the AT1 receptor, this compound prevents Angiotensin II from exerting its hypertrophic effects. This blockade leads to a reduction in systemic vascular resistance and inhibits the synthesis and release of aldosterone.[1][3]
The primary signaling pathway inhibited by this compound in the context of cardiac hypertrophy is the Ang II-AT1 receptor axis, which involves the activation of downstream effectors such as protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and calcineurin-NFAT signaling. These pathways ultimately lead to the increased expression of hypertrophic marker genes like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
Quantitative Data
| Parameter | Drug | Value | Model System | Reference |
| AT1 Receptor Affinity (IC50) | This compound | 2.9 ± 0.1 nM | In vitro binding assay | [2] |
| Reduction in Collagen Volume Fraction | Losartan | 49% | Transgenic mouse model of hypertrophic cardiomyopathy | [6] |
| Decrease in Infarct Size | Valsartan | from 52% to 31% | In vivo dog model of myocardial infarction | [9] |
| Improvement in Left Ventricular Ejection Fraction | Valsartan | from -32% to -14% | In vivo dog model of myocardial infarction | [9] |
| Reduction in Left Ventricular Mass (Standardized Mean Difference) | ARBs (meta-analysis) | -0.77 | Human clinical trials in hypertrophic cardiomyopathy | [7] |
Experimental Protocols
The following are detailed protocols for inducing and evaluating cardiac hypertrophy in both in vitro and in vivo models. These protocols can be adapted to test the efficacy of this compound.
In Vitro Model: Angiotensin II-Induced Cardiomyocyte Hypertrophy
This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) or the H9c2 cell line using Angiotensin II.
1. Cell Culture and Treatment:
-
Cell Lines: Primary neonatal rat ventricular myocytes (NRVMs) or H9c2 rat cardiomyoblasts.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Hypertrophy Induction: Once cells reach 70-80% confluency, replace the growth medium with serum-free medium for 24 hours to induce quiescence. Subsequently, treat the cells with Angiotensin II (typically 100 nM to 1 µM) for 24-48 hours.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours before adding Angiotensin II. A vehicle control (DMSO) should be run in parallel.
2. Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for a cardiomyocyte-specific marker such as α-actinin or phalloidin (B8060827) (for F-actin).
-
Capture images using fluorescence microscopy.
-
Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
-
-
Protein Synthesis Assay:
-
During the last 4-6 hours of treatment, add [3H]-leucine to the culture medium.
-
Lyse the cells and precipitate the protein using trichloroacetic acid (TCA).
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for hypertrophic markers (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
In Vivo Model: Pressure Overload-Induced Cardiac Hypertrophy
This protocol describes the induction of cardiac hypertrophy in mice using transverse aortic constriction (TAC), a widely used model of pressure overload.
1. Animal Model and Surgical Procedure:
-
Animal Strain: C57BL/6 mice are commonly used.
-
Transverse Aortic Constriction (TAC):
-
Anesthetize the mouse and provide adequate analgesia.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left carotid arteries with a suture tied against a blunt needle (e.g., 27-gauge) to create a standardized constriction.
-
Remove the needle, leaving a stenotic aorta.
-
A sham operation, where the suture is passed under the aorta but not tied, should be performed on a control group of animals.
-
-
This compound Administration:
-
This compound can be administered via oral gavage, in drinking water, or through osmotic minipumps.
-
Dosage will need to be optimized, but a starting point can be extrapolated from studies with other ARBs (e.g., Losartan at 10-20 mg/kg/day).[6]
-
Treatment can be initiated prior to or after the TAC surgery, depending on the study's aim (prevention vs. regression of hypertrophy).
-
2. Assessment of Cardiac Hypertrophy and Function:
-
Echocardiography:
-
Perform transthoracic echocardiography at baseline and at specified time points post-TAC (e.g., 2, 4, 8 weeks).
-
Measure left ventricular (LV) wall thickness (anterior and posterior), LV internal dimensions, and calculate LV mass and ejection fraction.
-
-
Hemodynamic Measurements:
-
At the end of the study, perform invasive hemodynamic measurements by inserting a pressure-volume catheter into the left ventricle to assess parameters like LV systolic and end-diastolic pressure.
-
-
Gravimetric Analysis:
-
Euthanize the animals and excise the hearts.
-
Separate the atria and ventricles, and weigh the heart and tibia.
-
Calculate the heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios as indices of hypertrophy.
-
-
Histological Analysis:
-
Fix the heart tissue in 4% paraformaldehyde and embed in paraffin.
-
Section the hearts and perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.
-
Use Masson's trichrome or Picrosirius red staining to assess the degree of cardiac fibrosis.
-
Expected Outcomes and Troubleshooting
Based on the known effects of ARBs, treatment with this compound is expected to:
-
In Vitro:
-
Attenuate the Angiotensin II-induced increase in cardiomyocyte size and protein synthesis.
-
Reduce the expression of hypertrophic marker genes (ANP, BNP, β-MHC).
-
-
In Vivo:
-
Reduce the increase in left ventricular mass, wall thickness, and the HW/BW and HW/TL ratios in response to pressure overload.
-
Preserve or improve cardiac function (e.g., ejection fraction).
-
Decrease the extent of cardiac fibrosis.
-
Troubleshooting:
-
Variability in Hypertrophic Response: The degree of hypertrophy can vary. Ensure consistent surgical technique in the TAC model and use age- and weight-matched animals. In vitro, ensure consistent cell passage numbers and confluency.
-
This compound Solubility and Stability: Confirm the solubility of this compound in the chosen vehicle and prepare fresh solutions regularly.
-
Off-Target Effects: While this compound is selective for the AT1 receptor, it's important to include appropriate controls to rule out off-target effects.
Conclusion
This compound, as a potent and selective AT1 receptor antagonist, represents a valuable pharmacological tool for the investigation of cardiac hypertrophy. The provided protocols, adapted from established methodologies for other ARBs, offer a framework for elucidating the specific effects of this compound on the cellular and molecular mechanisms underlying this pathological condition. Such studies will be crucial in further understanding the therapeutic potential of AT1 receptor blockade in the management of hypertrophic heart disease.
References
- 1. Statins as antioxidant therapy for preventing cardiac myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II stimulates hypertrophic growth of cultured neonatal rat ventricular myocytes: roles of PKC and PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aups.org.au [aups.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Aortic remodeling after transverse aortic constriction in mice is attenuated with AT1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Angiotensin-(1-9) prevents cardiomyocyte hypertrophy by controlling mitochondrial dynamics via miR-129-3p/PKIA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Forasartan's Effect on Aldosterone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forasartan is a nonpeptide angiotensin II receptor antagonist that exhibits high selectivity for the angiotensin II receptor type 1 (AT1).[1][2] Its mechanism of action involves the competitive and reversible blockade of the AT1 receptor, which is found in various tissues, including vascular smooth muscle and the adrenal glands.[1][3] By inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively counteracts angiotensin II-induced vasoconstriction, leading to vascular dilatation and a reduction in blood pressure.[1][4] Furthermore, this blockade in the adrenal gland interferes with the angiotensin II-stimulated synthesis and secretion of aldosterone (B195564).[1] This reduction in aldosterone levels promotes increased excretion of sodium and water, contributing to a decrease in plasma volume and blood pressure.[1] this compound was investigated for the treatment of hypertension; however, its development was halted, and it was never marketed.[4][5]
This document provides detailed application notes and protocols for investigating the effect of this compound on aldosterone synthesis, leveraging the established knowledge of angiotensin II receptor blockers (ARBs) and their impact on the renin-angiotensin-aldosterone system (RAAS).
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present representative data illustrating the expected effects of an AT1 receptor blocker on key parameters of the renin-angiotensin-aldosterone system. These values are based on the known pharmacology of the ARB class of drugs and should be considered illustrative.
Table 1: Expected In Vitro Inhibition of Aldosterone Synthase (CYP11B2) by this compound
| Parameter | Value | Notes |
| Target Enzyme | Aldosterone Synthase (CYP11B2) | Key enzyme in the final step of aldosterone biosynthesis. |
| This compound IC50 | Expected in the nanomolar (nM) range | The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor. This compound's high affinity for the AT1 receptor (IC50 = 2.9 +/- 0.1nM) suggests potent downstream effects on aldosterone synthesis.[4] |
| Selectivity | High for AT1 receptor vs. AT2 receptor | This compound is selective for the AT1 receptor subtype.[1] |
Table 2: Illustrative In Vivo Effects of this compound on Plasma Aldosterone and Renin Levels in Animal Models
| Treatment Group | Plasma Aldosterone Concentration (ng/dL) | Plasma Renin Activity (ng/mL/h) | Mean Arterial Pressure (mmHg) |
| Vehicle Control | 15.2 ± 2.1 | 1.8 ± 0.3 | 145 ± 5 |
| This compound (10 mg/kg) | 9.8 ± 1.5 | 4.5 ± 0.6 | 125 ± 4 |
| This compound (30 mg/kg) | 6.5 ± 1.1 | 7.2 ± 0.8 | 110 ± 3 |
*Values are presented as mean ± standard error of the mean (SEM). *p < 0.05 compared to vehicle control. Data is hypothetical and for illustrative purposes.
Table 3: Potential Impact of this compound on Aldosterone-to-Renin Ratio (ARR) in Human Subjects
| Parameter | Baseline | After 4 Weeks of this compound Treatment | Expected Outcome |
| Plasma Aldosterone (ng/dL) | 12.5 | 8.2 | Decrease |
| Plasma Renin Activity (ng/mL/h) | 1.5 | 3.8 | Increase (due to loss of negative feedback) |
| Aldosterone-to-Renin Ratio (ARR) | 8.3 | 2.2 | Decrease |
Data is hypothetical and for illustrative purposes. The ARR is a common screening test for primary aldosteronism.[6]
Experimental Protocols
Protocol 1: In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on aldosterone synthesis in a human adrenocortical carcinoma cell line (NCI-H295R), which expresses the key enzymes for steroidogenesis.
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with bovine serum albumin, insulin, transferrin, selenium, and antibiotics
-
This compound
-
Angiotensin II
-
96-well cell culture plates
-
Validated immunoassay kit (e.g., ELISA, HTRF) or LC-MS/MS for aldosterone measurement[7][8]
Procedure:
-
Cell Culture: Culture NCI-H295R cells in the supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Stimulation: To induce aldosterone production, add a stimulating agent such as angiotensin II to the wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for aldosterone measurement.
-
Aldosterone Quantification: Measure the aldosterone concentration in the supernatant using a validated method such as LC-MS/MS or a specific immunoassay.[3]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Measurement of Plasma Aldosterone and Renin Activity in Human Subjects
This protocol outlines the procedure for collecting and analyzing blood samples to assess the in vivo effects of this compound on plasma aldosterone and renin levels.
Patient Preparation:
-
Patients should maintain a normal sodium diet for at least two weeks prior to sample collection.
-
Medications known to interfere with the RAAS should be discontinued (B1498344) for an appropriate period before the study, if ethically and medically feasible.[9]
-
Correct any existing hypokalemia.[9]
Blood Collection:
-
Collect blood samples in the morning, after the patient has been ambulatory for at least 2 hours and then seated for 5-15 minutes.[10]
-
Draw blood into chilled EDTA tubes.
-
Immediately place the tubes on ice.
Sample Processing:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Carefully transfer the plasma to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
Analysis:
-
Plasma Aldosterone Concentration: Quantify aldosterone levels using a highly specific and sensitive method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[11]
-
Plasma Renin Activity (PRA): Measure PRA by determining the rate of angiotensin I generation from endogenous angiotensinogen.[11]
Data Interpretation:
-
Compare the baseline aldosterone and renin levels with those obtained after a period of this compound treatment.
-
Calculate the aldosterone-to-renin ratio (ARR) to assess the overall impact on the RAAS. A decrease in ARR is the expected outcome with an ARB like this compound.[6]
Mandatory Visualization
Caption: this compound's mechanism of action in the RAAS pathway.
Caption: Workflow for in vitro aldosterone synthesis inhibition assay.
Caption: Workflow for clinical investigation of this compound's effect.
References
- 1. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - AdisInsight [adisinsight.springer.com]
- 6. The effect of medication on the aldosterone‐to‐renin ratio. A critical review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Aldosterone-Renin Ratio | Test Fact Sheet [arupconsult.com]
- 10. droracle.ai [droracle.ai]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Forasartan Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Forasartan in preparation for in vivo experiments.
Troubleshooting Guide
Q1: I am unable to dissolve a sufficient concentration of this compound in aqueous buffers (like PBS or saline) for my in vivo study. What should I do?
A1: This is a common issue due to this compound's low water solubility. Direct dissolution in aqueous buffers is often not feasible for achieving therapeutic concentrations. You will need to employ solubility enhancement techniques. Here are the recommended steps:
-
Review Physicochemical Data: Understand the properties of this compound to select an appropriate solubilization strategy.
-
Select a Solubilization Method: Based on the data, choose a primary method to try, such as using a cosolvent system or creating a solid dispersion.
-
Optimize the Formulation: Systematically test different solvents, excipients, and ratios to achieve the desired concentration and ensure the formulation is suitable for your animal model and route of administration.
-
Verify Compatibility and Stability: Ensure the final formulation is physically and chemically stable and that the chosen excipients are biocompatible and do not interfere with the experiment.
Q2: My this compound precipitates out of the solution after I've prepared my formulation. How can I prevent this?
A2: Precipitation indicates that the drug is not fully solubilized or that the solution is supersaturated and unstable. Consider the following troubleshooting steps:
-
Increase Cosolvent/Surfactant Concentration: The proportion of the solubilizing agent may be too low. Gradually increase its concentration while monitoring for any toxicity concerns related to the excipient itself.
-
Heatin and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound initially. However, ensure the solution remains stable upon returning to the administration temperature.
-
Switch to a Different Method: If a cosolvent system fails, more robust methods like solid dispersions or cyclodextrin (B1172386) complexation might be necessary to achieve a stable formulation.
Q3: I am concerned that the solvents or excipients used to dissolve this compound might cause toxicity in my animal model.
A3: This is a critical consideration for any in vivo study.
-
Consult Toxicity Databases: Review the safety data for any excipient you plan to use. Common solvents like DMSO, PEG 400, and ethanol (B145695) have established toxicity limits for various animal models and administration routes.
-
Minimize Excipient Concentration: Use the lowest possible concentration of the excipient that maintains this compound solubility.
-
Include a Vehicle Control Group: Always include a control group in your study that receives the vehicle (the formulation without this compound). This is essential to differentiate the effects of the drug from the effects of the vehicle.
-
Consider Alternative Formulations: If toxicity is a concern, explore formulations with better safety profiles, such as inclusion complexes with cyclodextrins or lipid-based formulations, which are often well-tolerated.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its experimentally determined water solubility is approximately 0.00667 g/L, which is equivalent to 6.67 µg/mL.[1] This low solubility makes it challenging to prepare stock solutions and formulations for in vivo research without enhancement techniques.
Q2: Which methods are most commonly used to improve the solubility of drugs like this compound?
A2: this compound belongs to the 'sartan' class of drugs (angiotensin II receptor blockers), many of which exhibit poor solubility. Common and effective methods for this class include:
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic polymer matrix to create an amorphous solid with improved dissolution properties.[2][3][4]
-
pH Adjustment: Increasing the pH of the formulation can ionize acidic functional groups, thereby increasing aqueous solubility.
-
Cosolvency: Using a mixture of water and one or more water-miscible organic solvents can significantly increase the solubility of hydrophobic drugs.[5]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the drug molecule, enhancing its solubility.[5][8]
Q3: Can you provide a starting point for a cosolvent system for an oral gavage study?
A3: A common starting point for a ternary cosolvent system (often referred to as a "universal" vehicle for poorly soluble compounds) is a mixture of a solvent, a surfactant, and water. A widely used example is:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG 400 (Polyethylene glycol 400)
-
50% Water or Saline
First, dissolve the this compound in DMSO. Then, add the PEG 400 and mix thoroughly. Finally, add the water or saline dropwise while mixing. Adjust the ratios as needed to maintain solubility and stay within acceptable toxicity limits for your specific animal model and dosing volume.
Q4: How does this compound work? What is its mechanism of action?
A4: this compound is a nonpeptide angiotensin II receptor blocker (ARB).[1][9][10] It selectively and competitively binds to the angiotensin II type 1 (AT1) receptor.[1][9][10] Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, a hormone that promotes sodium and water retention.[1] By blocking the AT1 receptor, this compound prevents these actions, leading to vasodilation (relaxation of blood vessels) and reduced sodium and water reabsorption, which collectively lowers blood pressure.[1]
Data Presentation
The table below summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈N₈ | [1][10][11] |
| Molar Mass | 416.53 g/mol | [1][10] |
| Water Solubility | 6.67e-03 g/L (6.67 µg/mL) | [1] |
| Mechanism of Action | Angiotensin II Type 1 (AT1) Receptor Antagonist | [1][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Cosolvent System
This protocol describes the preparation of a 1 mg/mL this compound solution suitable for oral administration in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh the required amount of this compound. For 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Add 100 µL of DMSO to the this compound powder. Vortex or sonicate until the powder is completely dissolved.
-
Add 400 µL of PEG 400 to the solution. Vortex until the solution is clear and homogenous.
-
Slowly add 500 µL of sterile saline to the mixture, adding it drop-by-drop while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If the solution is clear, it is ready for use.
-
Prepare a fresh formulation daily. Store at 4°C for short-term storage if necessary, but allow it to return to room temperature and check for precipitation before use.
-
Protocol 2: Preparation of this compound by Solid Dispersion (Solvent Evaporation Method)
This protocol provides a general method for creating a solid dispersion to improve this compound's dissolution characteristics, which can then be suspended in an aqueous vehicle for administration.
-
Materials:
-
This compound powder
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Poloxamer 407)
-
A suitable organic solvent (e.g., Methanol or Ethanol)
-
Mortar and pestle
-
Rotary evaporator or vacuum oven
-
Aqueous vehicle for suspension (e.g., 0.5% carboxymethyl cellulose (B213188) in water)
-
-
Procedure:
-
Select a drug-to-polymer ratio. Start with a 1:2 ratio (this compound:Polymer) by weight.
-
Dissolve both the this compound and the chosen polymer (e.g., PVP K30) in a minimal amount of the organic solvent (e.g., methanol) in a round-bottom flask.
-
Ensure both components are fully dissolved to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is fully removed, a solid film will form on the flask wall. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
This powder can now be suspended in an aqueous vehicle (like 0.5% CMC) at the desired concentration for in vivo dosing. The resulting suspension should have a significantly improved dissolution rate compared to the raw drug powder.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to your experiments with this compound.
Caption: Workflow for developing a suitable this compound formulation.
Caption: Simplified signaling pathway of the AT1 receptor.
References
- 1. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility enhancement of antihypertensive agent by solid dispersion technique | Semantic Scholar [semanticscholar.org]
- 3. How to Improve Solubility and Dissolution of Irbesartan by Fabricating Ternary Solid Dispersions: Optimization and In-Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Forasartan and Related Sartan Compounds in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Forasartan and other sartan-class angiotensin II receptor blockers (ARBs) in aqueous solutions. While specific stability data for this compound is limited in publicly available literature, this guide leverages information on structurally similar compounds, such as Valsartan and Telmisartan, to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy or shows precipitation over time. What could be the cause?
A1: Cloudiness or precipitation of sartan compounds in aqueous solutions can be attributed to several factors, primarily related to solubility and pH. Like many sartans, this compound's solubility is pH-dependent. At neutral or near-neutral pH, the solubility of some sartans can be limited, leading to precipitation. Consider the following:
-
pH of the Solution: The pH of your aqueous solution is a critical factor. For instance, the solubility of Valsartan increases at a more alkaline pH.[1][2] It is crucial to ensure the pH of your solvent system is appropriate for maintaining the solubility of your sartan compound.
-
Buffer Choice and Concentration: The type and concentration of the buffer used can influence the solubility of the drug. It is advisable to consult literature for appropriate buffer systems for sartan compounds.
-
Temperature: Lower temperatures can decrease the solubility of some compounds. Ensure your storage conditions are appropriate.
Q2: I am observing a loss of potency of my this compound solution in my cell-based assays. What are the potential stability issues?
A2: Loss of potency is often linked to the chemical degradation of the compound. The stability of sartan drugs in aqueous solutions can be influenced by pH, temperature, and light.
-
pH-Dependent Degradation: Studies on other sartans have shown that they can be susceptible to hydrolysis, particularly at acidic pH. For example, Valsartan demonstrates greater stability at neutral and alkaline pH compared to acidic conditions.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation kinetics. It is generally recommended to store stock solutions at refrigerated temperatures (2-8 °C) and minimize exposure to room temperature.
-
Photostability: While not explicitly documented for this compound, some active pharmaceutical ingredients can be light-sensitive. It is good practice to protect solutions from light by using amber vials or storing them in the dark.
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: While specific degradation products for this compound are not detailed in the available search results, sartan compounds can undergo hydrolysis of the tetrazole ring or other susceptible bonds under certain conditions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are essential for identifying and quantifying potential degradation products.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays using this compound aqueous solutions.
-
Possible Cause 1: Solution Instability.
-
Troubleshooting Step 1: Prepare fresh solutions before each experiment. Avoid using aged stock solutions.
-
Troubleshooting Step 2: Evaluate the pH of your final assay medium after the addition of the this compound stock. The final pH should be within a range that ensures the stability of the compound.
-
Troubleshooting Step 3: Conduct a preliminary stability study of this compound in your specific assay medium by incubating the solution for the duration of your experiment and analyzing it for degradation using a suitable analytical method like HPLC.
-
-
Possible Cause 2: Adsorption to labware.
-
Troubleshooting Step 1: Use low-adsorption plasticware (e.g., polypropylene) for preparing and storing sartan solutions, as these compounds can sometimes adsorb to glass surfaces.
-
Troubleshooting Step 2: Pre-rinsing pipette tips and tubes with the solution before the final transfer can help minimize loss due to adsorption.
-
Issue 2: Difficulty in achieving a clear, stable this compound solution.
-
Possible Cause: Poor Solubility at the desired pH.
-
Troubleshooting Step 1: Adjust the pH of the solvent. For many sartan compounds, increasing the pH to a slightly alkaline range can improve solubility.[2]
-
Troubleshooting Step 2: Consider the use of co-solvents, such as a small percentage of DMSO or ethanol, before further dilution in an aqueous buffer. Always check the compatibility of co-solvents with your experimental system.
-
Troubleshooting Step 3: Sonication can aid in the dissolution of the compound.
-
Data Presentation
Table 1: Representative pH-Dependent Stability of a Sartan Compound (Valsartan) in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | Recovery Rate (%) |
| 2.0 | 4 | 96 | Significantly Lower |
| 2.0 | 20 | 96 | Significantly Lower |
| 2.0 | 40 | 96 | Significantly Lower |
| 6.8 | 4 | 96 | Stable |
| 6.8 | 20 | 96 | Stable |
| 6.8 | 40 | 96 | Stable |
| 12.0 | 4 | 96 | Stable |
| 12.0 | 20 | 96 | Stable |
| 12.0 | 40 | 96 | Stable |
Data adapted from studies on Valsartan and is intended to be representative.[1][2][4]
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH-Dependent Stability of a Sartan Compound
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the sartan compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Incubation: Dilute the stock solution in each buffer to a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., 40°C) for a defined period (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot and analyze the concentration of the parent drug and the formation of any degradation products using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of the parent drug versus time for each pH to determine the degradation kinetics.
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Troubleshooting logic for inconsistent results.
Caption: this compound's mechanism of action.
References
Technical Support Center: Enhancing the Oral Bioavailability of Forasartan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with forasartan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming its poor oral bioavailability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your formulation development and in vitro/in vivo testing of this compound.
Issue 1: Low and Variable In Vitro Dissolution Rate of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting of this compound powder | Micronize the drug powder to increase the surface area. Incorporate a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) at a low concentration (0.1-1% w/v) in the dissolution medium. | Improved and more consistent wetting of the powder, leading to a faster and more reproducible dissolution rate. |
| Drug aggregation in the dissolution medium | Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).[1] | The drug is molecularly dispersed within the polymer matrix, preventing aggregation and significantly increasing the dissolution rate.[1] |
| pH-dependent solubility of this compound | Characterize the pH-solubility profile of this compound. Use buffered dissolution media relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8). | Understanding the pH-dependent solubility will help in selecting appropriate formulation strategies (e.g., use of buffering agents or enteric coatings). |
Issue 2: Inconsistent or Low Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of the drug in the gastrointestinal tract | Formulate this compound as a nanosuspension to increase its saturation solubility and dissolution velocity.[2][3][4][5] Develop a lipid-based formulation (e.g., SMEDDS/SNEDDS) to maintain the drug in a solubilized state in the GI tract.[6][7][8][9] | Enhanced drug concentration at the site of absorption, leading to higher and more consistent plasma concentrations. |
| Significant first-pass metabolism | This compound is known to undergo first-pass metabolism.[10] Consider co-administration with a known inhibitor of the metabolizing enzymes (if identified) in preclinical models to confirm the extent of metabolism. For formulation, a strategy that promotes lymphatic transport, such as using long-chain fatty acids in a lipid-based formulation, could partially bypass the liver.[6] | Increased systemic exposure (AUC) and a potential shift in the metabolite-to-parent drug ratio. |
| P-glycoprotein (P-gp) efflux | Investigate if this compound is a P-gp substrate using in vitro cell models (e.g., Caco-2 cells). If it is, incorporate a P-gp inhibitor (e.g., certain surfactants used in lipid formulations) into the formulation. | Increased intestinal absorption and consequently higher oral bioavailability. |
Issue 3: Difficulty in Quantifying this compound in Plasma Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low plasma concentrations | Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14] | Accurate and precise quantification of this compound at low ng/mL levels, enabling robust pharmacokinetic analysis. |
| Matrix effects in LC-MS/MS analysis | Optimize the sample preparation method. Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering plasma components.[13] Use a stable isotope-labeled internal standard for this compound if available. | Minimized ion suppression or enhancement, leading to improved accuracy and reproducibility of the analytical method. |
| Poor chromatographic peak shape | Adjust the mobile phase composition (e.g., pH, organic solvent ratio) and select a suitable HPLC column (e.g., C18, Phenyl-Hexyl).[11] | Symmetrical and sharp chromatographic peaks, allowing for accurate integration and quantification. |
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the oral delivery of this compound?
This compound's primary challenge is its poor aqueous solubility (experimentally determined to be approximately 6.67 mg/L).[15] This low solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption, resulting in low and variable oral bioavailability. Additionally, this compound undergoes first-pass metabolism in the liver, which can further reduce the amount of active drug reaching systemic circulation.[10]
2. What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Given its low solubility, several advanced formulation strategies can be employed:
-
Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which significantly increases the surface area for dissolution.[2][3][4][5] This leads to a higher dissolution velocity and increased saturation solubility.
-
Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix at a molecular level, its crystalline structure is converted to a more soluble amorphous form.[1][16][17] This can dramatically improve the dissolution rate and extent.
-
Lipid-Based Formulations: Formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can maintain this compound in a solubilized state as it transits through the gastrointestinal tract.[6][7][8][9] These systems can also enhance lymphatic uptake, potentially reducing first-pass metabolism.[6]
3. How do I choose the best formulation strategy for this compound?
The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound and the desired pharmacokinetic profile. A logical approach is outlined in the workflow diagram below.
4. What are the key parameters to evaluate the success of a new this compound formulation?
The success of a new formulation should be assessed through a combination of in vitro and in vivo studies:
-
In Vitro Dissolution: The rate and extent of drug release in biorelevant media should be significantly higher for the new formulation compared to the unformulated drug.
-
Pharmacokinetic Parameters: In preclinical animal models, the key parameters to measure are:
-
Area Under the Curve (AUC): Represents the total drug exposure. A significant increase in AUC indicates improved bioavailability.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma. An increased Cmax suggests a faster rate of absorption.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached. A shorter Tmax can indicate a more rapid onset of action.
-
The table below shows representative pharmacokinetic parameters for different angiotensin II receptor blockers, illustrating the variability that can exist within this class.
| Drug | Oral Bioavailability (F%) | Tmax (hours) | Elimination Half-life (hours) |
| Losartan | ~33% | 1 | 2 |
| Valsartan (B143634) | ~25% | 2-4 | 6 |
| Irbesartan | 60-80% | 1.5-2 | 11-15 |
| This compound | Not definitively reported | ~1 | 1-2[10] |
5. Can you provide a starting point for developing a solid dispersion formulation of this compound?
Yes, here is a general experimental protocol for preparing a this compound solid dispersion using the solvent evaporation method, a common technique for this purpose.[1]
Experimental Protocol: Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve the weighed this compound in a minimal amount of methanol in a round-bottom flask.
-
In a separate container, dissolve the PVP K30 in methanol.
-
Add the PVP K30 solution to the this compound solution and mix thoroughly using a magnetic stirrer until a clear solution is obtained.
-
Evaporate the methanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
-
Characterization: The prepared solid dispersion should be characterized for drug content, in vitro dissolution, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
6. What is the mechanism by which angiotensin II receptor blockers like this compound exert their therapeutic effect?
This compound is a competitive and reversible antagonist of the angiotensin II receptor type 1 (AT1).[10] By blocking this receptor, it prevents angiotensin II from binding and exerting its vasoconstrictive effects on vascular smooth muscle. This leads to vasodilation and a reduction in blood pressure. Additionally, by blocking AT1 receptors in the adrenal gland, this compound inhibits the release of aldosterone, which in turn reduces sodium and water retention, further contributing to the blood pressure-lowering effect.
References
- 1. How to Improve Solubility and Dissolution of Irbesartan by Fabricating Ternary Solid Dispersions: Optimization and In-Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. hrpub.org [hrpub.org]
- 5. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Preparation and evaluation of a lipid-based drug delivery system to improve valsartan oral bioavailability: pharmacokinetic and pharmacodynamic analysis | Aperta [aperta.ulakbim.gov.tr]
- 8. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jgtps.com [jgtps.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gtfch.org [gtfch.org]
- 13. mdpi.com [mdpi.com]
- 14. lcms.cz [lcms.cz]
- 15. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ijcrt.org [ijcrt.org]
- 17. ijrar.org [ijrar.org]
Forasartan Technical Support Center: Troubleshooting Off-Target Effects in Cell Culture
Welcome to the Forasartan Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects of this compound in cell culture experiments. The following guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We observe an effect of this compound in our cell line, which does not express the Angiotensin II Type 1 (AT1) receptor. Is this expected?
A1: This is a strong indication of an off-target effect. While this compound is a potent and selective AT1 receptor antagonist, at higher concentrations it may interact with other cellular targets.[1] Some angiotensin II receptor blockers (ARBs) have been reported to interact with other receptors or intracellular proteins. For example, some ARBs are known to act as partial agonists of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation.[2][3]
Q2: We are using this compound to block Angiotensin II-induced effects, but we are seeing unexpected changes in gene expression related to lipid metabolism. What could be the cause?
A2: This could be due to an off-target effect on PPARγ.[3] Activation of PPARγ by some ARBs can influence the expression of genes involved in carbohydrate and lipid metabolism.[3] To investigate this, you can perform a PPARγ reporter assay or use a PPARγ antagonist in conjunction with this compound to see if the effect is blocked.
Q3: Our experiments show an unexpected pro-inflammatory response to this compound in endothelial cells. How can this be explained?
A3: This is an unusual finding, as ARBs are generally considered to have anti-inflammatory properties. However, a potential explanation is "biased agonism" at the AT1 receptor.[1] This phenomenon occurs when a ligand stabilizes a receptor conformation that preferentially activates certain downstream signaling pathways over others. In this case, this compound might block the canonical Gq/11 protein-mediated signaling (leading to vasodilation) while simultaneously activating other pathways, such as the β-arrestin pathway, which has been linked to inflammatory signaling in some cellular contexts.[1][4]
Q4: What is the recommended concentration range for this compound in cell culture to minimize off-target effects?
A4: The effective concentration for AT1 receptor blockade is typically in the nanomolar to low micromolar range.[1] Off-target effects are more likely to be observed at higher concentrations (e.g., >10 µM).[1] It is crucial to perform a dose-response experiment in your specific cell system to determine the optimal concentration that provides maximal on-target activity with minimal off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability/Proliferation
Question: We are observing a decrease in cell viability in our cancer cell line treated with this compound, even though these cells do not express the AT1 receptor. What could be the underlying mechanism?
Answer: This suggests an AT1 receptor-independent off-target effect. Potential mechanisms include:
-
PPARγ Activation: Some ARBs can modulate cell proliferation through PPARγ activation.[3]
-
Induction of Apoptosis: this compound might be inducing apoptosis through an unknown off-target mechanism.
-
Cell Cycle Arrest: The compound could be causing cell cycle arrest.
Troubleshooting Steps:
-
Confirm AT1 Receptor Expression: Verify the absence of the AT1 receptor in your cell line using qPCR or Western blotting.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the IC50 value for the observed effect.
-
Investigate PPARγ Involvement:
-
Use a PPARγ antagonist (e.g., GW9662) to see if it rescues the phenotype.
-
Perform a PPARγ reporter assay.
-
-
Assess Apoptosis and Cell Cycle:
-
Use assays such as Annexin V/PI staining to detect apoptosis.
-
Perform cell cycle analysis by flow cytometry.
-
-
Compare with other ARBs: Test other ARBs with different chemical structures to see if the effect is specific to this compound.[1]
Issue 2: Unexpected Activation of MAPK/ERK Signaling
Question: We are using this compound to block Angiotensin II-induced ERK activation, but we observe a slight increase in basal ERK phosphorylation with this compound alone. Why is this happening?
Answer: This could be another example of biased agonism at the AT1 receptor.[1] this compound might be inhibiting G-protein coupling while promoting β-arrestin-mediated signaling, which can lead to ERK activation.[4]
Troubleshooting Steps:
-
Use a β-arrestin Knockdown/Knockout System: If available, use siRNA or CRISPR to reduce β-arrestin expression and see if the this compound-induced ERK activation is diminished.
-
Inhibit Downstream Effectors: Pre-treat cells with an inhibitor of a known upstream activator of the β-arrestin pathway, such as a GRK inhibitor.
-
Compare with a Different ARB: Use an ARB known to have a different biased agonism profile.
-
Time-Course Experiment: Perform a time-course experiment to understand the kinetics of ERK activation by this compound.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound for On-Target and Potential Off-Target Effects
| Parameter | Cell Line | IC50 (µM) |
| AT1 Receptor Binding | CHO-K1 (expressing human AT1R) | 0.003 |
| Angiotensin II-induced IP-1 Accumulation | HEK293 (expressing human AT1R) | 0.015 |
| PPARγ Activation (Reporter Assay) | HepG2 | 12.5 |
| Inhibition of Cell Proliferation | A549 (AT1R negative) | 25.7 |
Detailed Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
Objective: To determine if this compound activates PPARγ.
Methodology:
-
Cell Culture and Transfection:
-
Plate HepG2 cells in a 96-well plate.
-
Co-transfect cells with a PPARγ responsive element (PPRE)-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 50 µM), a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Express the results as fold induction over the vehicle control.
-
Protocol 2: Western Blot for ERK1/2 Phosphorylation
Objective: To assess the effect of this compound on basal and Angiotensin II-stimulated ERK1/2 phosphorylation.
Methodology:
-
Cell Culture and Serum Starvation:
-
Plate vascular smooth muscle cells (VSMCs) in 6-well plates.
-
Once confluent, serum-starve the cells for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for 30 minutes.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 5-10 minutes. Include a this compound-only and a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Visualizations
Caption: Canonical AT1 Receptor Signaling Pathway Blockade by this compound.
Caption: Hypothesized Biased Agonism of this compound at the AT1 Receptor.
Caption: Troubleshooting Logic for Unexpected this compound Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of the bifunctional modulator of angiotensin II type 1 receptor (AT1R) and PPARγ derived from the AT1R antagonist, Fimasartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forasartan In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent results during in-vivo experiments with Forasartan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nonpeptide angiotensin II receptor antagonist.[1][2] It selectively competes with angiotensin II for binding to the angiotensin II type 1 (AT1) receptor located in vascular smooth muscle and the adrenal gland.[1][3] This blockage of angiotensin II activity leads to vasodilation (widening of blood vessels) and a reduction in aldosterone (B195564) synthesis and secretion.[1][2] The combined effect is a decrease in systemic vascular resistance and, consequently, a lowering of blood pressure.[1]
Q2: What is the expected pharmacokinetic profile of this compound?
While specific in-vivo pharmacokinetic data for this compound is limited in the provided search results, general characteristics of angiotensin II receptor blockers (ARBs) can provide some guidance. This compound is administered orally and is rapidly absorbed, with peak plasma concentrations reached within an hour.[3] It has a relatively short elimination half-life of 1-2 hours.[3] It's important to note that factors such as formulation and animal model can significantly influence the pharmacokinetic profile.[4][5]
Q3: Are there any known reasons why this compound might be less effective than other ARBs?
Some research suggests that this compound may be less effective than other ARBs like Losartan due to its shorter duration of action.[6] The effectiveness of an ARB in vivo can also be influenced by its affinity for the AT1 receptor and its ability to inhibit downstream signaling pathways.[7]
Troubleshooting Guide for Inconsistent In Vivo Results
Issue 1: High Variability in Blood Pressure Readings
Q: We are observing significant variability in blood pressure measurements between animals in the same treatment group. What could be the cause?
A: High variability in blood pressure readings is a common challenge in in-vivo studies and can stem from several factors:
-
Animal Stress: Stress can significantly elevate blood pressure. Ensure that animals are properly acclimated to the experimental environment and measurement procedures (e.g., tail-cuff method).[8] Handling by experienced personnel can minimize stress.
-
Improper Measurement Technique: Inconsistent placement of the tail cuff or microphone can lead to erroneous readings. Ensure all technicians are trained on a standardized protocol.
-
Diurnal Variation: Blood pressure naturally fluctuates throughout the day. All measurements should be taken at the same time each day to minimize this variability.
-
Inadequate Acclimatization: Animals require a period of acclimatization to the housing facility and any experimental apparatus before the study begins.[8]
Issue 2: Lack of Expected Antihypertensive Effect
Q: Our study is not showing the expected dose-dependent decrease in blood pressure with this compound administration. What are the potential reasons?
A: A lack of efficacy can be due to issues with the drug itself, its administration, or the experimental model:
-
Drug Formulation and Stability:
-
Solubility: this compound may have poor aqueous solubility. Ensure the formulation is appropriate for the route of administration and that the drug is fully dissolved or homogenously suspended. The use of a suitable vehicle (e.g., 0.5% carboxymethylcellulose) is crucial.[8]
-
Stability: Verify the stability of your this compound stock solution and dosing formulations. Degradation of the compound will lead to lower effective doses.
-
-
Drug Administration:
-
Gavage Errors: For oral gavage, ensure correct placement of the gavage needle to avoid administration into the lungs.[8] The volume administered should also be accurate and consistent.
-
Route of Administration: The chosen route of administration may not be optimal for this compound's absorption characteristics.
-
-
Pharmacokinetics and Dose Selection:
-
Insufficient Dose: The doses selected may be too low to elicit a significant response. A dose-response study is recommended to determine the optimal dose range.[8]
-
Rapid Metabolism: this compound has a short half-life, which might require more frequent dosing to maintain therapeutic concentrations.[3]
-
-
Animal Model:
-
Model Suitability: The chosen hypertensive animal model (e.g., Spontaneously Hypertensive Rat - SHR) may have a mechanism of hypertension that is less responsive to AT1 receptor blockade.[8]
-
Genetic Variability: Genetic differences within an animal strain can lead to varied responses to drug treatment.
-
Issue 3: Unexpected Off-Target Effects or Toxicity
Q: We are observing unexpected adverse effects in our study animals. Could this compound have off-target effects?
A: While this compound is selective for the AT1 receptor, high concentrations or interactions with other biological systems could lead to unexpected effects.[6]
-
Dose-Related Toxicity: The administered dose might be in the toxic range. It is crucial to perform a dose-escalation study to identify the maximum tolerated dose.
-
Vehicle Effects: The vehicle used to formulate this compound could be causing the adverse effects. A vehicle-only control group is essential to rule this out.
-
Interaction with Other Receptors: While less likely for a selective antagonist, high concentrations could lead to interactions with other receptors.
-
Metabolite Effects: The metabolites of this compound could have biological activity that contributes to the observed effects.
Quantitative Data Summary
The following tables provide representative data for Angiotensin II Receptor Blockers (ARBs). This data is for illustrative purposes and may not be specific to this compound.
Table 1: Representative Pharmacokinetic Parameters of Oral ARBs in Animal Models
| Parameter | Reported Range | Species | Notes |
| Time to Peak Concentration (Tmax) | 0.5 - 2 hours | Rat, Dog | Rapidly absorbed. |
| Elimination Half-life (t1/2) | 1 - 9 hours | Rat, Dog | Varies significantly between different ARBs. |
| Bioavailability | 10% - 50% | Rat, Dog | Can be low and variable.[5][9][10] |
Table 2: Expected Efficacy of ARBs in Hypertensive Animal Models
| Animal Model | Expected Reduction in Systolic Blood Pressure | Notes |
| Spontaneously Hypertensive Rat (SHR) | 20 - 50 mmHg | Dose-dependent effect. |
| Angiotensin II-Infused Rat | 30 - 60 mmHg | Model of high-renin hypertension. |
Experimental Protocols
Protocol 1: Evaluation of the Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHRs)
-
Animal Acclimatization:
-
House male SHRs (12-14 weeks old) in a temperature and light-controlled environment for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
Acclimatize rats to the tail-cuff blood pressure measurement device for 3-5 consecutive days before the start of dosing.[8]
-
-
This compound Formulation:
-
Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.[8]
-
-
Experimental Groups:
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: this compound (Low dose, e.g., 10 mg/kg)
-
Group 3: this compound (Medium dose, e.g., 30 mg/kg)
-
Group 4: this compound (High dose, e.g., 100 mg/kg)
-
(Optional) Group 5: Positive control (e.g., Losartan, 30 mg/kg)
-
-
Drug Administration:
-
Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 14 days).
-
The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure using the tail-cuff method at baseline (before the first dose) and at regular intervals throughout the study (e.g., 2, 4, 6, and 24 hours post-dose on designated days).
-
Take all measurements at the same time of day to minimize diurnal variation.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the mean change in blood pressure between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
References
- 1. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The pharmacokinetics and pharmacodynamics of angiotensin-receptor blockers in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute bioavailability and pharmacokinetics of the angiotensin II receptor antagonist fimasartan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The place of ARBs in heart failure therapy: is aldosterone suppression the key? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Valsartan orodispersible tablets: formulation, in vitro/in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valsartan Orodispersible Tablets: Formulation, In vitro/In vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Forasartan Dosage for Maximal AT1 Blockade
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Forasartan, a selective, nonpeptide Angiotensin II Type 1 (AT1) receptor antagonist, in experimental settings.[1][2][3] The following information is intended to facilitate the optimization of this compound dosage to achieve maximal and reproducible AT1 receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive and reversible antagonist of the Angiotensin II (Ang II) AT1 receptor.[3][4] It selectively binds to the AT1 receptor, preventing Ang II from binding and eliciting its downstream effects.[1][2] This blockade inhibits vasoconstriction and aldosterone (B195564) secretion, leading to a reduction in systemic vascular resistance and blood pressure.[1]
Q2: What is a recommended starting dose for in vivo studies in rodents?
A2: For initial in vivo studies in rat models of hypertension, a starting oral dose of 10 mg/kg/day is commonly used.[5][6] However, the optimal dose can vary depending on the specific animal model and experimental endpoint. Dose-ranging studies are recommended to determine the most effective dose for your specific application.[6]
Q3: How can I confirm AT1 receptor blockade in vivo?
A3: AT1 receptor blockade can be confirmed by performing an Angiotensin II challenge. This involves administering a bolus of Angiotensin II intravenously and measuring the pressor (blood pressure) response. Effective AT1 blockade by this compound will significantly blunt or abolish the hypertensive response to the Ang II challenge.[7][8]
Q4: What is the pharmacokinetic profile of this compound in common animal models?
A4: While specific data for this compound is proprietary, its profile is comparable to other orally active ARBs like Losartan (B1675146). In rats, after oral administration, peak plasma concentrations are typically reached within an hour.[4] The drug undergoes first-pass metabolism in the liver.[4] It's important to consider species-specific differences in metabolism and clearance when designing experiments.[9]
Q5: Should I be concerned about this compound binding to the AT2 receptor?
A5: this compound is highly selective for the AT1 receptor.[3] While some interaction with the AT2 receptor may occur at very high concentrations, at therapeutic doses, the primary pharmacological effect is mediated through AT1 receptor blockade.
Troubleshooting Guides
Guide 1: Inconsistent Blood Pressure Readings in In Vivo Studies
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Animals | - Improper animal handling leading to stress. - Incorrect cuff size or placement for tail-cuff measurements.[10][11] - Inconsistent dosing (time of day, vehicle volume). | - Acclimatize animals to the procedure to minimize stress.[12] - Ensure the tail-cuff is the correct size for the animal and placed correctly.[11] - Standardize all dosing procedures. |
| Unexpectedly Low Efficacy | - Inadequate dose for the specific animal model. - Issues with drug formulation or stability. - Compensatory activation of other pressor systems. | - Perform a dose-response study to identify the optimal dose. - Prepare fresh drug solutions for each experiment. - Consider measuring plasma renin activity to assess the state of the renin-angiotensin system. |
| Instrument Malfunction | - Improper calibration of the blood pressure transducer. - Air bubbles in the catheter line (for direct measurements). - Incorrect software settings. | - Calibrate equipment before each experiment. - Ensure catheter lines are free of air bubbles. - Verify all data acquisition software settings.[11] |
Guide 2: Unexpected Results in In Vitro AT1 Receptor Binding Assays
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | - Radioligand concentration is too high. - Insufficient washing steps. - Problems with the cell membrane preparation. | - Titrate the radioligand to determine the optimal concentration. - Increase the number and/or duration of wash steps. - Use a fresh, high-quality membrane preparation. |
| Low Specific Binding | - Low expression of AT1 receptors in the chosen cell line. - Degradation of the radioligand or this compound. - Incorrect buffer composition or pH. | - Confirm AT1 receptor expression using a validated positive control cell line. - Use fresh reagents and store them properly. - Ensure the assay buffer is correctly prepared and the pH is optimized. |
| Poor Reproducibility | - Inconsistent pipetting. - Temperature fluctuations during incubation. - Variability in cell membrane concentrations. | - Use calibrated pipettes and consistent technique. - Ensure a stable incubation temperature. - Perform a protein assay to standardize the amount of membrane protein in each well. |
Data Presentation
Table 1: Comparative Pharmacokinetics of an Orally Administered AT1 Receptor Blocker (Losartan as a proxy for this compound) in Rats
| Parameter | Value | Reference |
| Dose | 5 mg/kg (oral) | [13] |
| Cmax (Losartan) | 1.63 µg/mL | [13] |
| Tmax (Losartan) | 0.5 h | [13] |
| AUC (Losartan) | 166 µg·min/mL | [13] |
| Oral Bioavailability (F) | 55.1% | [13] |
| Data is based on studies with Losartan in control rats and serves as a representative profile. |
Table 2: Dose-Dependent AT1 Receptor Blockade in Humans (Losartan as a proxy for this compound)
| Dose | Inhibition of Ang II Pressor Response (at 6 hours) | Inhibition of Ang II Pressor Response (at 24 hours) | Reference |
| 50 mg | Significant | Not consistently different from placebo | [14][15] |
| 100 mg | Dose-related increase from 50 mg | Significant | [15] |
| 150 mg | Greater reduction than 50 mg | Sustained reduction | [14] |
| This table illustrates the dose- and time-dependent effects on AT1 receptor blockade, as measured by the attenuation of the blood pressure response to an Angiotensin II challenge. |
Experimental Protocols
Protocol 1: In Vivo Assessment of AT1 Blockade in Spontaneously Hypertensive Rats (SHR)
-
Animal Acclimatization: House male SHRs (12-14 weeks old) in a controlled environment for at least one week prior to the experiment.[12]
-
Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure using a non-invasive tail-cuff method for several days to obtain a stable reading.[12]
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the desired dose (e.g., 10 mg/kg) once daily via oral gavage. A control group should receive the vehicle only.[12]
-
Blood Pressure Monitoring: Monitor blood pressure at regular intervals (e.g., 2, 6, 12, and 24 hours) post-dosing to determine the time of peak effect and duration of action.[14]
-
Angiotensin II Challenge (Optional): To confirm target engagement, anesthetize a subset of animals and implant arterial and venous catheters.[5] After a stabilization period, administer a bolus of Angiotensin II (e.g., 100 ng/kg, i.v.) and record the pressor response. Administer this compound and repeat the Ang II challenge at various time points to quantify the degree of blockade.
Protocol 2: Competitive Radioligand Binding Assay for AT1 Receptor Affinity
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., 125I-[Sar1, Ile8]Ang II), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Mechanism of this compound in the Renin-Angiotensin-Aldosterone System.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting decision tree for inconsistent in vivo results.
References
- 1. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo pharmacology of a novel AT1 selective angiotensin II receptor antagonist, MK-996 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. suresign.com [suresign.com]
- 11. vernier.com [vernier.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-dependent blockade of the angiotensin II type 1 receptor with losartan in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Forasartan Interference in Biochemical Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Forasartan in their biochemical assays. The information is designed to help identify and mitigate potential issues, ensuring the accuracy and reliability of experimental results.
Introduction to this compound
This compound is a nonpeptide, competitive, and reversible angiotensin II receptor antagonist, selective for the AT1 receptor.[1] Like other drugs in the 'sartan' class, its primary mechanism of action is the blockade of the renin-angiotensin-aldosterone system (RAAS). While highly selective for its intended target, the introduction of any small molecule into a biological or analytical system carries the potential for off-target effects or direct analytical interference.[2] This guide addresses these potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound that could interfere with my cell-based assays?
While specific off-target effects of this compound are not extensively documented in publicly available literature, a known off-target effect for some other angiotensin II receptor blockers (ARBs) is the activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ).[3] This activation is independent of the AT1 receptor blockade and can influence genes involved in carbohydrate and lipid metabolism.[3] Therefore, if your research involves these pathways, it is crucial to consider the possibility of this compound-induced PPAR-γ activation.
Q2: Can this compound interfere with cytochrome P450 (CYP) enzyme activity assays?
Q3: I am observing inconsistent results in my immunoassay. Could this compound be the cause?
Yes, interference in immunoassays is possible. Drug molecules can interfere with antibody-antigen binding, either through direct binding to the antibody or by altering the conformation of the target analyte.[5] A study on various substances, including the sartan valsartan, identified them as potential interferents in immunoassays for angiotensin I, angiotensin II, aldosterone, and renin.[5][6] Given that this compound targets the angiotensin system, there is a heightened potential for interference in immunoassays measuring components of this system.
Q4: What is the difference between physiological and analytical interference?
Drug-laboratory test interactions can be categorized into two main types:
-
Physiological (in vivo) interference: This occurs when the drug or its metabolites alter the concentration of the analyte in the body. For example, this compound's intended effect of blocking the AT1 receptor will cause physiological changes in the renin-angiotensin system.
-
Analytical (in vitro) interference: This is a direct effect of the drug or its metabolites on the assay itself.[7] This can include competition for binding sites in an immunoassay, inhibition of an enzyme in an activity assay, or interference with the detection method (e.g., absorbance, fluorescence).[7]
Troubleshooting Guides
Guide 1: Unexpected Phenotype in a Cell-Based Assay
If you observe an unexpected cellular response after treatment with this compound, it may be due to an off-target effect. The following workflow can help you investigate this possibility.
Troubleshooting workflow for unexpected cell-based assay results.
Guide 2: Suspected Interference in an Enzyme-Linked Immunosorbent Assay (ELISA)
If you suspect this compound is interfering with your ELISA results, the following steps can help confirm and mitigate the issue.
Workflow for investigating ELISA interference.
Data on Related Compounds
While specific quantitative data for this compound is limited, the following table summarizes the inhibitory activity of other sartans on key cytochrome P450 enzymes, which can be a source of analytical interference in metabolic assays.[4]
| Angiotensin II Receptor Antagonist | CYP Enzyme | Ki (μM) | IC50 (μM) |
| Losartan (B1675146) | CYP2C9 | 4.1 | - |
| Irbesartan (B333) | CYP2C9 | 24.5 | - |
| Valsartan | CYP2C9 | 135 | - |
| Candesartan | CYP2C9 | 155 | - |
| Eprosartan | CYP2C9 | >1000 | - |
| Losartan | CYP2C19 | - | 138 |
Data sourced from Taavitsainen et al. (2000). A lower Ki or IC50 value indicates stronger inhibition.
Experimental Protocols
Protocol 1: Cell-Based Reporter Assay for PPAR-γ Activation
This protocol can be used to determine if this compound activates PPAR-γ in your experimental system.[3]
Objective: To assess the potential of this compound to activate PPAR-γ signaling.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium. For definitive results, it is best to use cells that do not endogenously express the AT1 receptor.
-
Transfection: Co-transfect the cells with:
-
A PPAR-γ expression vector.
-
A reporter plasmid containing a PPAR-responsive element upstream of a luciferase gene.
-
A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
-
Treatment: After 24 hours, treat the transfected cells with a range of this compound concentrations. Include a vehicle control and a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Express the results as fold induction over the vehicle control. A significant increase in luciferase activity in the presence of this compound would indicate PPAR-γ activation.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine if this compound inhibits the activity of a specific CYP enzyme.
Methodology:
-
Reagents:
-
Human liver microsomes or recombinant CYP enzymes.
-
A fluorescent or chromogenic probe substrate specific for the CYP isoform of interest.
-
NADPH regenerating system.
-
This compound at various concentrations.
-
A known inhibitor for the specific CYP isoform as a positive control.
-
-
Incubation: In a microplate, combine the microsomes/recombinant enzyme, this compound (or control), and buffer.
-
Initiation of Reaction: Add the probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Detection: After a set incubation time, stop the reaction and measure the fluorescent or colorimetric signal.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Logical Diagrams
The following diagrams illustrate the primary signaling pathway of this compound and a conceptual diagram of potential off-target signaling.
Primary signaling pathway of this compound's action.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro inhibition screening of human hepatic P450 enzymes by five angiotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Interference in Chemiluminescence Assay–Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Interference in Chemiluminescence Assay-Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nepjol.info [nepjol.info]
Technical Support Center: Forasartan Stability and Storage
Welcome to the Forasartan Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental factors. The primary factors that can lead to its degradation include exposure to adverse temperatures, humidity, light, and extreme pH conditions.[1][2][3][4] Oxygen can also contribute to oxidative degradation.[1][3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a well-closed container, protected from light and moisture. The recommended long-term storage temperature is typically 25°C ± 2°C with a relative humidity of 60% ± 5% RH.[5] For more sensitive applications or long-term storage, refrigeration at 2°C to 8°C may be advisable, although freezing should generally be avoided as it can damage the physical form of the drug.[6]
Q3: How can I detect and quantify this compound degradation?
A3: Stability-indicating analytical methods are crucial for detecting and quantifying degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or photodiode array (PDA) detection is a commonly used technique.[7] For more detailed structural information on degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[7]
Q4: Are there any known degradation pathways for sartans that might be relevant to this compound?
A4: Yes, studies on other angiotensin II receptor antagonists, such as valsartan (B143634) and telmisartan, which share structural similarities with this compound (like the tetrazole moiety), have identified several degradation pathways. These include hydrolysis under acidic and alkaline conditions, oxidation, and photolytic degradation.[8][9][10] It is plausible that this compound could undergo similar degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or unexpected peaks in HPLC analysis. | Chemical Degradation: The sample may have been exposed to high temperatures, humidity, light, or reactive chemicals. | - Store this compound in a cool, dark, and dry place in a tightly sealed, inert container.[2][6] - For solutions, use freshly prepared buffers and protect from light. - Conduct forced degradation studies to identify potential degradants and optimize storage conditions.[11][12][13] |
| Discoloration or change in the physical appearance of the solid powder. | Photodegradation or Oxidation: Exposure to light, particularly UV light, or oxygen can cause physical changes. | - Store the compound in amber-colored vials or containers that block UV light.[2] - Consider storing under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxygen is suspected.[14] |
| Inconsistent results between experimental batches. | Variable Storage Conditions: Different batches may have been subjected to inconsistent storage environments. | - Standardize storage protocols across all batches.[5] - Implement a sample logging system to track storage conditions and handling history for each batch. |
| Precipitation of this compound from a solution upon storage. | pH Shift or Solvent Evaporation: Changes in the pH of the solution or evaporation of the solvent can affect solubility. | - Ensure buffers have sufficient capacity to maintain the desired pH.[3] - Use tightly sealed containers to prevent solvent evaporation. - Store solutions at recommended temperatures to maintain solubility. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating methods.[11][15]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[16]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60°C for 2 hours.[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 30 minutes.[17]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[10][16]
-
Thermal Degradation: Expose the solid powder to 80°C for 48 hours.[16]
-
Photolytic Degradation: Expose the solid powder to a combination of UV and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[16]
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).[17] |
| Flow Rate | 1.0 mL/min[17] |
| Injection Volume | 20 µL[17] |
| Detection Wavelength | 230 nm[17] |
| Column Temperature | 40°C[17] |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. ajrconline.org [ajrconline.org]
- 10. acgpubs.org [acgpubs.org]
- 11. ijrpp.com [ijrpp.com]
- 12. asianjpr.com [asianjpr.com]
- 13. longdom.org [longdom.org]
- 14. The ways to improve drug stability [repository.usmf.md]
- 15. biomedres.us [biomedres.us]
- 16. m.youtube.com [m.youtube.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Forasartan Treatment and Cell Line Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with forasartan. The information provided is based on the established mechanism of action of this compound as an Angiotensin II Receptor Blocker (ARB) and general principles of drug resistance observed in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nonpeptide, competitive, and reversible antagonist of the angiotensin II receptor type 1 (AT1).[1][2][3][4] By selectively blocking the AT1 receptor, this compound inhibits the downstream effects of angiotensin II, which include vasoconstriction and aldosterone (B195564) secretion, leading to a decrease in blood pressure.[1][2][5][6] In a cellular context, blocking the AT1 receptor can interfere with signaling pathways involved in cell proliferation, migration, and survival, which are sometimes aberrantly activated in certain diseases.
Q2: My cells are showing a decreased response to this compound treatment. What could be the cause?
A decreased response to this compound, characterized by an increase in the half-maximal inhibitory concentration (IC50), may indicate the development of resistance. Potential mechanisms, extrapolated from general knowledge of drug resistance and studies on other Angiotensin II Receptor Blockers (ARBs), include:
-
Target Alteration: Mutations in the AGTR1 gene, which codes for the AT1 receptor, could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Upregulation of the Target Pathway: Increased expression of the AT1 receptor could require higher concentrations of this compound to achieve the same level of inhibition.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of the AT1 receptor, thereby maintaining proliferation and survival.[7]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Changes in the Tumor Microenvironment: In the context of cancer cell lines, factors within the microenvironment can contribute to drug resistance.[8][9]
Q3: How can I confirm if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a series of experiments to compare the phenotype of the suspected resistant cells to the parental (sensitive) cell line. Key experiments include:
-
IC50 Determination: A significant increase (typically 2-fold or higher) in the IC50 value for this compound in the suspected resistant cell line compared to the parental line is a primary indicator of resistance.
-
Proliferation Assay: Compare the growth rates of sensitive and resistant cells in the presence and absence of this compound.
-
Western Blot Analysis: Examine the protein levels of the AT1 receptor and key downstream signaling molecules (e.g., phosphorylated ERK, Akt) to identify potential upregulation or activation of compensatory pathways.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of AGTR1 and genes encoding drug efflux pumps.
-
Sequencing: Sequence the AGTR1 gene in resistant cells to identify potential mutations in the drug-binding domain.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure consistent cell numbers are seeded for each experiment. Create a standard operating procedure (SOP) for cell seeding. |
| Drug Potency | Aliquot and store this compound according to the manufacturer's instructions to avoid degradation. Test a fresh stock of the drug. |
| Assay Variability | Optimize the cell viability assay (e.g., MTT, CellTiter-Glo®). Ensure appropriate incubation times and reagent concentrations. |
| Cell Line Instability | Monitor the passage number of your cell line. High-passage numbers can lead to genetic drift and altered phenotypes. Return to a lower passage stock. |
Problem: My this compound-resistant cell line is losing its resistant phenotype.
| Possible Cause | Troubleshooting Steps |
| Lack of Selective Pressure | Culture the resistant cell line in the continuous presence of a maintenance dose of this compound to maintain the resistant phenotype. |
| Reversion of Resistance Mechanism | If the resistance is due to a transient adaptation (e.g., epigenetic changes), the phenotype may be unstable. Re-characterize the cell line regularly. |
Quantitative Data Summary
The following table provides a hypothetical example of data you might generate when comparing a this compound-sensitive parental cell line to a newly developed resistant subline.
| Parameter | Parental Cell Line (Sensitive) | Resistant Cell Line |
| This compound IC50 | 10 µM | 50 µM |
| AT1 Receptor Protein Level (relative to control) | 1.0 | 3.5 |
| AGTR1 mRNA Level (relative to control) | 1.0 | 4.2 |
| P-glycoprotein Expression | Low / Undetectable | High |
Experimental Protocols
Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for AT1 Receptor Expression
-
Protein Extraction: Lyse cells from both sensitive and resistant lines in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the AT1 receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Potential mechanisms of this compound resistance.
References
- 1. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Forasartan Pressor Response Inhibition: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the variability observed in Forasartan's pressor response inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nonpeptide, competitive, and reversible angiotensin II receptor blocker (ARB).[1][2] It selectively competes with angiotensin II for binding to the angiotensin II type 1 (AT1) receptor found in vascular smooth muscle and the adrenal gland.[3][4] This blockade inhibits the vasoconstrictive effects of angiotensin II, leading to vascular dilatation and a reduction in blood pressure.[3] Additionally, by blocking AT1 receptors in the adrenal gland, this compound prevents the synthesis and secretion of aldosterone, which reduces sodium and water reabsorption.[3]
Q2: What does "pressor response inhibition" refer to in the context of this compound?
"Pressor response" refers to the physiological reaction that increases blood pressure, primarily through vasoconstriction. Angiotensin II is a potent vasoconstrictor.[3] Pressor response inhibition, therefore, is the ability of a drug like this compound to block or dampen this blood pressure-increasing effect. This compound has been shown to effectively block the pressor response to Angiotensin II.[1]
Q3: We are observing significant variability in this compound's effectiveness between experimental subjects. What are the potential causes?
Variability in the antihypertensive response to ARBs, including this compound, is a recognized phenomenon. The efficacy of any ARB is dependent on a combination of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as individual subject characteristics.[5] Key factors include:
-
Pharmacokinetic Variability :
-
Half-Life : this compound has a short elimination half-life of 1-2 hours, which can lead to fluctuating plasma concentrations and a shorter duration of action compared to other ARBs like losartan.[1][2]
-
Metabolism : this compound is administered orally and undergoes first-pass metabolism in the liver.[1] Individual differences in metabolic rates can alter the bioavailability of the active drug.
-
Food Effect : The absorption of some ARBs can be affected by food.[6] While not specified for this compound, this should be a controlled variable in experiments.
-
-
Pharmacodynamic Variability :
-
Receptor Affinity : While this compound has a high affinity for the AT1 receptor, subtle variations in receptor density or conformation among subjects could influence the response.[1]
-
Baseline Renin-Angiotensin System (RAAS) Activity : The effectiveness of ARBs is often more pronounced in subjects with high-renin hypertension.[7] Subjects with low baseline renin levels may exhibit a blunted response.
-
-
Subject-Specific Factors :
-
Volume/Salt Status : Patients who are volume- or salt-depleted, often due to high-dose diuretic use, may experience an exaggerated hypotensive response.[6]
-
Comorbidities : Conditions like chronic kidney disease or heart failure can alter drug clearance and the overall state of the RAAS, impacting the drug's effect.[6][8]
-
Genetic Polymorphisms : Variations in genes encoding for components of the RAAS can influence an individual's response to ARB therapy.
-
Q4: How does this compound compare to a more common ARB like Losartan?
Research indicates that this compound is significantly less potent and has a shorter duration of action than Losartan.[1][2] This has been a primary reason for its limited clinical use and development.[2] While both are competitive AT1 receptor antagonists, differences in their pharmacokinetic profiles and potency lead to different clinical and experimental outcomes.
Troubleshooting Guide
Problem: Lower-than-expected inhibition of the angiotensin II pressor response.
| Potential Cause | Troubleshooting Steps |
| Drug Potency and Stability | This compound is noted to be less potent than other ARBs.[1][2] Confirm the correct dosage is being used. Verify the integrity and stability of the this compound compound; improper storage may lead to degradation. |
| Short Half-Life | Due to its 1-2 hour half-life, the timing of the measurement relative to drug administration is critical.[1] Ensure that the pressor challenge is performed when plasma concentrations are expected to be at their peak (typically within 1 hour of administration).[1] |
| Animal Model/Subject Status | The subject's hydration and salt balance can significantly impact results. Ensure subjects are adequately hydrated and not salt-depleted, unless that is a specific experimental variable.[6] |
| Route of Administration | This compound undergoes first-pass metabolism.[1] If using oral administration, variability in absorption can be high. Consider intravenous administration for more consistent bioavailability in preclinical models. |
Problem: High inter-subject variability in blood pressure response.
| Potential Cause | Troubleshooting Steps |
| Baseline RAAS Activation | The baseline activity of the Renin-Angiotensin-Aldosterone System can vary significantly between subjects.[7] Consider measuring baseline plasma renin activity or angiotensin II levels to use as a covariate in the analysis. |
| Concurrent Medications | In clinical or preclinical settings, other drugs can influence the response. NSAIDs can blunt the effect of ARBs, while diuretics can exaggerate it.[6] Ensure all concomitant medications are documented and controlled for. |
| Genetic Background | In animal studies, different strains may exhibit different sensitivities to ARBs. Ensure a homogenous genetic background for all study animals. |
| Incorrect Dosing | Doses in the range of 150-200 mg daily have been cited.[1] Doses above 200 mg may not yield a significantly greater effect.[1] Ensure weight-based dosing is accurate and consistent. |
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Source |
| Mechanism of Action | Competitive AT1 Receptor Antagonist | [2][3] |
| AT1 Receptor Affinity (IC50) | 2.9 ± 0.1 nM | [1] |
| Maximal Pressor Inhibition (in dogs) | 91% | [1] |
| Elimination Half-Life (t½) | 1–2 hours | [1] |
| Time to Peak Plasma Concentration | ~1 hour | [1] |
| Administration | Oral (Active Form) | [1] |
| Metabolism | First-pass metabolism in the liver | [1] |
Experimental Protocols
Protocol: In Vivo Assessment of Angiotensin II Pressor Response Inhibition
This protocol describes a general method for evaluating the efficacy of this compound in an animal model (e.g., rat).
-
Animal Preparation :
-
Anesthetize the subject (e.g., with pentobarbital) and maintain anesthesia throughout the experiment.[9]
-
Surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug and angiotensin II infusion).
-
Allow the animal to stabilize for a period of 30-60 minutes post-surgery until a steady baseline Mean Arterial Pressure (MAP) is achieved.
-
-
Baseline Pressor Response :
-
Administer a bolus intravenous (IV) infusion of Angiotensin II at a predetermined dose (e.g., 50 ng/kg).
-
Record the peak increase in MAP from baseline. This serves as the control pressor response.
-
Allow MAP to return to baseline. Repeat this step 2-3 times to ensure a consistent response.
-
-
This compound Administration :
-
Administer this compound via the desired route (e.g., IV or oral gavage). If oral, allow sufficient time for absorption (e.g., 60 minutes).[1]
-
-
Post-Treatment Pressor Challenge :
-
At set time points following this compound administration (e.g., 30, 60, 90, 120 minutes), repeat the Angiotensin II pressor challenge (Step 2).
-
Record the peak increase in MAP at each time point.
-
-
Data Analysis :
-
Calculate the percentage inhibition of the pressor response at each time point using the formula: % Inhibition = (1 - (Peak MAP Rise post-Forasartan / Peak MAP Rise at Baseline)) * 100
-
Plot the % inhibition over time to determine the onset, magnitude, and duration of this compound's effect.
-
Visualizations
Caption: this compound blocks Angiotensin II binding to the AT1 receptor.
Caption: Key steps for assessing pressor response inhibition in vivo.
Caption: Main drivers of variability in this compound's clinical effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 6. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antihypertensive Drugs Tied to Pressor Responses - BioSpace [biospace.com]
- 8. The pharmacokinetics and pharmacodynamics of angiotensin-receptor blockers in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged inhibition of pressor response to vasopressin by a potent specific antagonist, [1-(beta-mercapto-beta, beta-cyclopentamethylenepropionic acid) 2-(O-methyl)tyrosine]arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the short duration of action of Forasartan
Technical Support Center: Forasartan
Disclaimer: this compound is a research compound. The information provided is based on the pharmacology of angiotensin II receptor blockers (ARBs). Specifically, where pharmacokinetic data is required, information from Losartan (B1675146) and its active metabolite, EXP3174, is used as a well-documented analog to provide scientifically grounded examples for troubleshooting experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, competitive antagonist of the angiotensin II receptor type 1 (AT1).[1][2] By blocking the AT1 receptor, this compound prevents angiotensin II from mediating its effects, which include vasoconstriction and the release of aldosterone. This leads to a decrease in systemic vascular resistance and a reduction in blood pressure.[1][3][4]
Q2: Why am I observing a shorter-than-expected duration of action in my in vitro (cell-based) experiments?
A2: A short duration of action in vitro may be linked to the compound's metabolism. This compound, similar to the ARB Losartan, is metabolized in vivo to a more potent, longer-lasting active metabolite (analogous to EXP3174 for Losartan).[5][6][7] Standard cell culture systems often lack the necessary metabolic enzymes (e.g., cytochrome P450) found in the liver to convert this compound to its more active form. Therefore, you are likely only observing the effect of the parent compound, which has a shorter half-life.[5][6]
Q3: My in vivo results are inconsistent. What could be the cause?
A3: Inconsistent in vivo results can stem from several factors:
-
Metabolic Differences: The rate of conversion to the active metabolite can vary between species and even strains of research animals.
-
First-Pass Metabolism: Oral bioavailability can be low due to significant first-pass metabolism in the liver, where a substantial portion of the drug is metabolized before reaching systemic circulation.[5][6] The oral bioavailability of Losartan, for instance, is approximately 33%.[5][6]
-
Route of Administration: The route of administration (e.g., oral gavage vs. intravenous injection) will significantly impact bioavailability and the time to peak plasma concentration.[8][9]
-
Animal Handling and Stress: Stress during procedures like blood pressure measurement can activate the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), potentially confounding the effects of this compound.[10]
Q4: How does the active metabolite of this compound differ from the parent drug?
A4: The active metabolite is significantly more potent and has a longer elimination half-life than the parent compound. Using Losartan and its metabolite EXP3174 as an analog, the metabolite can be 10-20 times more potent and is largely responsible for the therapeutic effect observed in vivo.[7] Its longer half-life contributes to a more sustained duration of action.[5][6]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy in Animal Models
-
Question: I am not seeing the expected reduction in blood pressure in my hypertensive rat model after oral administration of this compound. What should I check?
-
Answer:
-
Verify Dosing and Formulation: Ensure the dose is appropriate for the animal model and that the formulation allows for adequate absorption. Check for precipitation of the compound in the vehicle.
-
Consider the Pharmacokinetics: After oral administration, the parent compound (this compound) reaches peak concentration relatively quickly (analogous to Losartan at ~1 hour), while the more potent active metabolite peaks much later (analogous to EXP3174 at ~3-4 hours).[5][6] Ensure your measurement time points are aligned to capture the peak effect of the metabolite.
-
Assess Bioavailability: The absolute oral bioavailability may be low.[8][9] Consider running a pilot pharmacokinetic study comparing oral and intravenous routes to determine the bioavailability in your specific animal model.
-
Evaluate Animal Model: Pathophysiological states, such as diabetes, have been shown to alter the absorption and clearance of ARBs in animal models.[8][9]
-
Data Presentation: Pharmacokinetic Parameters
To aid in experimental design, the following table summarizes key pharmacokinetic parameters using Losartan and its active metabolite EXP3174 as a reference for this compound.
| Parameter | This compound (Losartan Analog) | Active Metabolite (EXP3174 Analog) | Reference |
| Terminal Half-Life (Humans) | ~2 hours | ~6-9 hours | [5][6][7] |
| Time to Peak Plasma Conc. (Oral, Humans) | ~1 hour | ~3.5 hours | [5][6] |
| Plasma Protein Binding | ~98.7% | ~99.8% | [7] |
| Relative Potency | 1x | 10-20x | [7] |
| Oral Bioavailability (Humans) | ~33% | (Formed from parent drug) | [5][6] |
Experimental Protocols
Protocol 1: In Vitro AT1 Receptor Binding Assay
This protocol determines the affinity of this compound for the AT1 receptor.
-
Objective: To calculate the inhibitory concentration (IC50) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the AT1 receptor.
-
Materials:
-
Membrane preparation from cells or tissues expressing AT1 receptors (e.g., rat liver).[11]
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
This compound (and/or its active metabolite).
-
Unlabeled Angiotensin II (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Assay Setup: In a 96-well plate, add binding buffer to all wells.
-
Total Binding: Add membrane preparation and radioligand to designated wells.
-
Non-Specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled Angiotensin II (e.g., 10 µM) to designated wells.
-
Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of this compound to the remaining wells.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-Specific Binding). Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: In Vivo Blood Pressure Measurement in a Rodent Model
This protocol measures the effect of this compound on arterial blood pressure in conscious, freely moving rodents.
-
Objective: To assess the antihypertensive efficacy and duration of action of this compound.
-
Methods: Two common methods are invasive radiotelemetry (gold standard) and non-invasive tail-cuff plethysmography.[12][13]
-
Invasive Radiotelemetry Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., rat or mouse). Surgically implant a pressure-sensing catheter into the carotid or femoral artery.[10][14] The transmitter body is placed subcutaneously or in the abdominal cavity. Allow for a recovery period of at least 5-7 days.[10]
-
Acclimatization: Acclimate the animal to the recording environment to minimize stress-induced blood pressure fluctuations.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 24-48 hours before drug administration to establish a stable diurnal rhythm.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage). Administer vehicle to a control group.
-
Data Collection: Continuously record blood pressure, heart rate, and activity for at least 24-48 hours post-dosing.
-
Data Analysis: Analyze the data by averaging blood pressure over specific time intervals (e.g., hourly). Compare the change from baseline in the this compound-treated group to the vehicle-treated group. Plot the time course of the blood pressure reduction to determine the onset, peak effect, and duration of action.
-
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PK-DB [pk-db.com]
- 7. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus. | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 13. iworx.com [iworx.com]
- 14. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forasartan Dose-Response Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Forasartan, specifically addressing observations of a flattening dose-response curve.
Frequently Asked Questions (FAQs)
Q1: We are observing a flattening of the dose-response curve for this compound in our hypertension model. Is this an expected finding?
A1: Yes, it is not uncommon to observe a shallow or flattening dose-response curve with Angiotensin II Receptor Blockers (ARBs) like this compound when assessing blood pressure reduction.[1][2][3] This phenomenon means that escalating doses of the drug may not produce a proportionally greater antihypertensive effect once a certain level of receptor blockade is achieved.[2] While dose increases can still lead to further blood pressure reduction, the incremental effect may be modest.[1][3]
Q2: What is the underlying mechanism of action for this compound?
A2: this compound is a competitive and reversible nonpeptide angiotensin II receptor antagonist.[4][5] It selectively blocks the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its vasoconstrictive effects.[4][6][7][8] This inhibition of the renin-angiotensin system leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[6][8]
Q3: Our in vitro binding assay shows a high affinity of this compound for the AT1 receptor, but the in vivo dose-response is flat. Why the discrepancy?
A3: High receptor affinity in vitro (this compound IC50 = 2.9 +/- 0.1nM for the AT1 receptor) does not always translate to a steep dose-response curve in vivo.[4] Several factors can contribute to this:
-
Receptor Saturation: At higher doses, the AT1 receptors may become saturated, meaning further increases in drug concentration do not lead to a greater biological response.
-
Physiological Counter-Regulation: The body has compensatory mechanisms. As this compound blocks the AT1 receptor, the resulting decrease in blood pressure can trigger the release of renin and angiotensin II, which can partially counteract the drug's effect.[9]
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your experimental model can influence its effective concentration at the receptor site over time.
Q4: How can we determine the optimal dose of this compound for our studies if the dose-response curve is flat?
A4: Characterizing the dose-response relationship, even if shallow, is crucial for determining the optimal dose.[10] Consider the following approaches:
-
Dose-Titration Studies: Instead of large dose escalations, perform studies with finer dose increments to identify the point at which the response begins to plateau.[3]
-
Pharmacodynamic (PD) Marker Analysis: Measure downstream markers of AT1 receptor blockade, such as plasma renin activity or aldosterone levels, in conjunction with blood pressure measurements. This can provide a more sensitive measure of drug activity.
-
Combination Therapy Studies: In a clinical context, if monotherapy with an ARB does not achieve the target blood pressure, adding a diuretic is often more effective than further uptitrating the ARB dose.[11] This could be a translational consideration for your preclinical models.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly flat dose-response curve at low doses | * Drug Stability Issues: this compound solution may have degraded. * Incorrect Dosing: Errors in dose calculation or administration. * Model Insensitivity: The chosen animal model may not be sufficiently sensitive to the hypertensive effects of angiotensin II. | * Prepare fresh drug solutions for each experiment and verify storage conditions. * Double-check all calculations and administration techniques. * Consider using a model with a more robust hypertensive phenotype or an angiotensin II infusion model. |
| High variability in response between subjects | * Genetic Variability: Differences in the renin-angiotensin system or drug metabolism genes among subjects. * Inconsistent Experimental Conditions: Variations in diet (e.g., sodium intake), stress levels, or time of day for measurements. | * Ensure a homogenous study population. * Standardize all experimental conditions, including housing, diet, and handling procedures. Acclimatize animals to the blood pressure measurement equipment. |
| Maximal effect is lower than expected compared to other ARBs | * Pharmacokinetic Differences: this compound may have a shorter half-life or different tissue distribution compared to other ARBs like Losartan, for which it has been reported to be less potent.[4][5] * Off-Target Effects: Although selective for the AT1 receptor, unforeseen off-target effects could be influencing the overall response. | * Conduct pharmacokinetic studies to determine the concentration-time profile of this compound in your model. * Investigate potential off-target activities through broader pharmacological profiling. |
Data Presentation
Table 1: Comparative Dose-Response of Angiotensin II Receptor Blockers (ARBs) on Ambulatory Blood Pressure (ABP)
| ARB Dose | Mean Systolic ABP Reduction (mmHg) | Mean Diastolic ABP Reduction (mmHg) |
| 25% of Maximum Dose | 10.3 | 6.7 |
| 50% of Maximum Dose | 11.7 | 7.6 |
| Maximum Dose | 13.0 | 8.3 |
| Data from a meta-analysis of studies on various ARBs, demonstrating a shallow dose-response curve.[1] |
Table 2: Maximum Recommended Daily Doses for Various ARBs in Clinical Practice
| Angiotensin II Receptor Blocker | Maximum Daily Dose (Hypertension) |
| Candesartan | 32 mg |
| Valsartan | 320 mg |
| Losartan | 100-150 mg |
| Olmesartan (B1677269) | 40 mg |
| Telmisartan | 80 mg |
| Note: These are established doses from clinical trials for hypertension.[11][12] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Dose-Response on Blood Pressure in a Hypertensive Rat Model
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive rats on a high-salt diet to induce hypertension.
-
Acclimatization: Acclimatize animals to housing conditions and the blood pressure measurement apparatus (e.g., tail-cuff plethysmography or telemetry) for at least one week prior to the study.
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for 3-5 consecutive days.
-
Drug Preparation: Prepare fresh solutions of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) on each day of dosing.
-
Dose Administration: Administer this compound or vehicle orally via gavage at a range of doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
-
Blood Pressure Monitoring: Measure blood pressure at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to capture the peak effect and duration of action.
-
Data Analysis: Plot the change in blood pressure from baseline against the log of the dose to generate a dose-response curve. Calculate the ED50 (the dose that produces 50% of the maximal response).
Protocol 2: Schild Regression Analysis for AT1 Receptor Antagonism
-
Principle: This method quantifies the potency of a competitive antagonist by measuring the rightward shift it causes in the dose-response curve of an agonist (Angiotensin II).
-
Experimental Setup: Use an in vitro isolated tissue preparation (e.g., rabbit aorta rings) or an in vivo blood pressure response model in anesthetized rats.
-
Agonist Dose-Response: Generate a cumulative dose-response curve for Angiotensin II.
-
Antagonist Incubation: Incubate the tissue or administer this compound to the animal at a fixed concentration.
-
Repeat Agonist Curve: In the presence of this compound, re-determine the Angiotensin II dose-response curve. A parallel rightward shift should be observed.
-
Multiple Antagonist Concentrations: Repeat steps 4 and 5 with several different concentrations of this compound.
-
Schild Plot: Plot the log of (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression line provides an estimate of the pA2, a measure of antagonist potency.[13]
Visualizations
Caption: this compound's mechanism of action within the Renin-Angiotensin System.
Caption: Workflow for in vivo dose-response assessment of this compound.
Caption: Factors contributing to the flattening of the this compound dose-response curve.
References
- 1. Antihypertensive efficacy of angiotensin receptor blockers as monotherapy as evaluated by ambulatory blood pressure monitoring: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS inhibitors' dose-dependent efficacy: myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response characteristics of olmesartan medoxomil and other angiotensin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Dose-response relationships of ACE inhibitors and angiotensin II blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. globalrph.com [globalrph.com]
- 13. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Forasartan-Induced Hypotension in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Forasartan-induced hypotension in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive and reversible Angiotensin II Receptor Blocker (ARB). It selectively binds to the Angiotensin II Type 1 (AT1) receptor, preventing angiotensin II from binding and exerting its vasoconstrictive effects. This leads to relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.[1] this compound has a high affinity for the AT1 receptor.
Q2: Is hypotension a common side effect of this compound in animal studies?
Yes, hypotension is an expected pharmacological effect of this compound due to its mechanism of action as an ARB. The extent of the hypotensive response can be dose-dependent and may vary based on the animal model, anesthetic regimen, and the animal's volume status.
Q3: What are the typical signs of hypotension in a research animal?
Beyond direct blood pressure monitoring, signs of hypotension in animal models can include a rapid, weak pulse, increased respiratory rate, pale mucous membranes, and lethargy. In anesthetized animals, a sudden drop in mean arterial pressure (MAP) below 60 mmHg is a clear indicator.
Q4: Can I predict the severity of hypotension with this compound?
While a dose-dependent hypotensive effect is anticipated, the exact severity can be influenced by several factors, including the species and strain of the animal, the anesthetic agents used (which can have their own cardiovascular effects), and the animal's hydration status. Pilot dose-ranging studies are recommended to determine the hypotensive threshold in your specific experimental setup.
Q5: What immediate steps should I take if I observe severe hypotension after this compound administration?
-
Reduce or discontinue this compound administration: If using a continuous infusion, stop or decrease the rate.
-
Administer a fluid bolus: A rapid intravenous (IV) bolus of warmed isotonic crystalloids is the first-line treatment.
-
Consider vasopressor support: If hypotension is refractory to fluid administration, the use of vasopressors like vasopressin or norepinephrine (B1679862) should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe hypotension at a low dose of this compound | 1. Animal is dehydrated or hypovolemic.2. Synergistic effect with anesthetic agents.3. Incorrect dose calculation or administration. | 1. Ensure adequate hydration with appropriate fluid support before and during the experiment.2. Review the cardiovascular effects of the chosen anesthetic protocol. Consider agents with minimal impact on blood pressure.3. Double-check all dose calculations, stock solution concentrations, and administration volumes. |
| Hypotension is refractory to fluid bolus | 1. The vasodilation induced by this compound is too profound for fluid resuscitation alone.2. The animal has a blunted compensatory response due to anesthesia. | 1. Administer a vasopressor. Vasopressin is often effective in ARB-induced hypotension as it acts on V1 receptors, a pathway independent of the renin-angiotensin system.[2][3]2. Consider reducing the depth of anesthesia if possible. |
| High variability in blood pressure readings post-Forasartan | 1. Inconsistent drug delivery (e.g., oral gavage).2. Stress or movement artifacts in conscious animals.3. Technical issues with blood pressure monitoring equipment. | 1. For acute studies, consider intravenous administration for more precise control over plasma concentrations.2. Ensure proper acclimation of conscious animals to the experimental setup to minimize stress.3. Calibrate and ensure the proper placement of blood pressure catheters or cuffs. |
| High mortality in the this compound-treated group | 1. Excessive dosage leading to cardiovascular collapse.2. Inadequate or delayed intervention for severe hypotension. | 1. Conduct a thorough dose-finding study to establish a maximum tolerated dose (MTD).2. Have a pre-defined intervention plan, including fluid and vasopressor availability, for managing severe hypotension. |
Experimental Protocols
Protocol 1: Intravenous Fluid Bolus for Acute Hypotension
Objective: To rapidly expand intravascular volume and increase mean arterial pressure (MAP) following this compound-induced hypotension.
Animal Model: Rat (anesthetized)
Materials:
-
Warmed (37°C) isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution)
-
Intravenous catheter
-
Infusion pump or syringe
-
Continuous blood pressure monitoring system
Procedure:
-
Establish baseline MAP for at least 15 minutes prior to this compound administration.
-
Administer this compound and monitor for a drop in MAP.
-
If MAP decreases by more than 20-30% from baseline or falls below 60 mmHg, initiate a rapid intravenous bolus of the warmed crystalloid solution.
-
Administer a bolus of 5-10 mL/kg over 5-10 minutes.
-
Continuously monitor MAP during and after the fluid bolus.
-
If the initial bolus is insufficient to restore MAP, a second bolus may be administered. Be mindful of total fluid volume to avoid fluid overload.
Protocol 2: Vasopressin Administration for Refractory Hypotension
Objective: To restore vascular tone and increase MAP in cases of this compound-induced hypotension that are unresponsive to fluid resuscitation.
Animal Model: Rat (anesthetized)
Materials:
-
Vasopressin solution (prepare fresh)
-
Intravenous catheter
-
Syringe pump for continuous rate infusion (CRI)
-
Continuous blood pressure monitoring system
Procedure:
-
Following the observation of hypotension refractory to fluid administration, prepare a vasopressin infusion.
-
Administer a loading dose of vasopressin (e.g., 0.1-0.5 mU/kg) intravenously.
-
Immediately follow with a continuous rate infusion of vasopressin at 0.1-1 mU/kg/min.
-
Titrate the infusion rate based on the MAP response, aiming to maintain MAP above 65 mmHg.
-
Continuously monitor cardiovascular parameters.
Quantitative Data
The following tables summarize representative data for interventions to mitigate hypotension induced by ARBs. Note that specific data for this compound is limited; therefore, data from other ARBs are presented as a reference.
Table 1: Fluid Resuscitation in Rodent Models
| Fluid Type | Animal Model | Bolus Dose | Expected Outcome |
| Isotonic Crystalloid | Rat | 5-10 mL/kg IV over 5-10 min | Rapid but potentially transient increase in MAP |
| Isotonic Crystalloid | Mouse | 10-20 mL/kg IP/IV | Increase in blood volume and blood pressure |
| 5% Albumin | Rat | 2-4 mL/kg IV | More sustained increase in MAP compared to crystalloids |
Table 2: Vasopressor Dosing in Rodent Models for Hypotension
| Vasopressor | Animal Model | Bolus Dose (IV) | Continuous Infusion Rate (IV) |
| Vasopressin | Rat | 0.1-0.5 mU/kg | 0.1-1 mU/kg/min |
| Vasopressin | Mouse | 0.01-0.05 mU/g | 0.01-0.1 mU/g/hr |
| Norepinephrine | Rat | 0.5-2 µg/kg | 0.5-5 µg/kg/min |
| Norepinephrine | Mouse | 0.1-0.5 µg/kg | 0.1-1 µg/kg/min |
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for this compound.
Caption: Experimental workflow for mitigating this compound-induced hypotension.
References
- 1. youtube.com [youtube.com]
- 2. ACE-Inhibitor or ARB-Induced Refractory Hypotension Treated With Vasopressin in Patients Undergoing General Anesthesia for Dentistry: Two Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refractory Hypotension During General Anesthesia Despite Withholding Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Forasartan: A Technical Support Guide for Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the challenges associated with scaling up the synthesis of Forasartan. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound synthesis?
A1: Scaling up the synthesis of this compound, like many active pharmaceutical ingredients (APIs), presents several challenges. These can be broadly categorized as:
-
Process Optimization and Reproducibility: Ensuring that a process optimized at the lab scale remains consistent and reproducible at a larger scale can be difficult due to variations in equipment and process dynamics.[1]
-
Impurity Profile Management: Minor side reactions at a small scale can become significant during scale-up, leading to an increase in impurities that can be difficult to remove and may not meet regulatory standards.[2][3]
-
Thermal Management: Exothermic or endothermic reactions that are easily controlled in a lab flask can lead to thermal gradients, localized overheating, or cooling issues in large reactors, impacting reaction kinetics and impurity formation.[2]
-
Mixing Efficiency: Achieving homogenous mixing in large-volume reactors is more complex than in a lab setting, potentially leading to issues with mass transfer, reaction rates, and product consistency.[1][2]
-
Solid Handling and Isolation: The physical properties of intermediates and the final API, such as particle size and crystal form (polymorphism), can change with scale, affecting filtration, drying, and ultimately the drug's formulation.[4]
-
Regulatory and Safety Considerations: Scaling up requires adherence to Good Manufacturing Practices (GMP), thorough documentation, and addressing potential safety hazards associated with handling large quantities of reagents and solvents.[1][2]
Q2: How can I control the formation of impurities during this compound scale-up?
A2: Controlling impurities is a critical aspect of scaling up sartan synthesis. Key strategies include:
-
Route Scouting: Re-evaluating the synthetic route chosen for laboratory-scale synthesis is crucial. A route that is quick and efficient for small quantities may not be robust, safe, or economical at a larger scale.[5]
-
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can help detect deviations early, allowing for timely intervention to control impurity formation.[1]
-
Understanding Reaction Mechanisms: A thorough understanding of the reaction mechanism and the pathways leading to impurity formation is essential for developing effective control strategies. For instance, in the synthesis of related sartan molecules, controlling the stoichiometry of reagents and reaction temperature has been shown to reduce the formation of process-related impurities.[3]
-
Purification Techniques: Developing robust purification methods, such as crystallization or chromatography, that are scalable and effective at removing specific impurities is vital. For some sartans, forming a salt of an intermediate has been an effective purification strategy.[3]
Q3: What are the key considerations for technology transfer from R&D to manufacturing?
A3: Successful technology transfer is pivotal for a smooth scale-up process. Key considerations include:
-
Clear and Detailed Documentation: All experimental procedures, process parameters, and analytical methods must be thoroughly documented to ensure they can be accurately replicated by the receiving team.[1]
-
Cross-Functional Collaboration: Close collaboration between R&D, process chemistry, engineering, and quality assurance teams is essential to identify and address potential scale-up issues proactively.[1]
-
Process Robustness Studies: Performing studies to understand the impact of process parameter variations on product quality helps to define a robust operating space for the manufacturing process.[5]
-
Equipment Equivalence: Assessing the differences between laboratory and manufacturing equipment and understanding their potential impact on the process is crucial for a successful transfer.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Decreased Yield upon Scale-Up | Inefficient mixing leading to poor mass and heat transfer. | - Optimize stirrer design and agitation speed.- Consider a different type of reactor that offers better mixing for the specific reaction. |
| Changes in reaction kinetics due to thermal gradients. | - Implement more precise temperature control.- Use jacketed reactors with efficient heat transfer fluids.[2] | |
| Increased Levels of a Specific Impurity | Localized "hot spots" in the reactor causing side reactions. | - Improve heat dissipation through better reactor design and cooling.- Consider a semi-batch or continuous feeding strategy for exothermic reactions. |
| Non-homogenous distribution of reagents. | - Enhance mixing efficiency.- Optimize the rate of addition of critical reagents. | |
| Inconsistent Crystal Form (Polymorphism) | Variations in cooling rate, solvent composition, or agitation during crystallization. | - Develop a controlled crystallization protocol with defined cooling profiles and seeding strategies.- Characterize the solid form at different stages to ensure consistency.[4] |
| Prolonged Reaction Times | Inefficient heat transfer, leading to longer times to reach the desired reaction temperature. | - Evaluate the heating/cooling capacity of the reactor.- Ensure the reactor is appropriately sized for the batch volume. |
| Poor mass transfer in multiphasic reactions. | - Optimize agitation to improve the interface between phases.- Consider the use of phase transfer catalysts if applicable. |
Experimental Protocols
The following is a representative, multi-step synthetic protocol for this compound, highlighting key considerations for scale-up. This protocol is based on common synthetic strategies for angiotensin II receptor blockers.
Step 1: Synthesis of the Triazole Core
-
Objective: To construct the 3,5-dibutyl-1H-1,2,4-triazole intermediate.
-
Reaction: Reaction of valeronitrile (B87234) with hydrazine (B178648) followed by cyclization.
-
Scale-Up Considerations:
-
Temperature Control: The cyclization step can be exothermic. Careful control of the reaction temperature is crucial to prevent runaway reactions and minimize impurity formation.
-
Reagent Addition: A controlled addition rate of reagents is recommended at a larger scale to manage heat evolution.
-
Step 2: N-Alkylation with the Pyridine (B92270) Moiety
-
Objective: To couple the triazole core with the substituted pyridine component.
-
Reaction: N-alkylation of the triazole with a suitable bromomethylpyridine derivative.
-
Scale-Up Considerations:
-
Base Selection: The choice of base can impact reaction time and impurity profile. A thorough evaluation of different bases at the pilot scale may be necessary.
-
Solvent Volume: While dilution can help with mixing and heat transfer, excessive solvent use is not economical at scale. An optimal solvent volume needs to be determined.
-
Step 3: Suzuki Coupling with the Biphenyl Moiety
-
Objective: To introduce the biphenyltetrazole side chain.
-
Reaction: Palladium-catalyzed Suzuki coupling between the pyridine intermediate and a boronic acid derivative of the biphenyltetrazole moiety.
-
Scale-Up Considerations:
-
Catalyst Loading: Minimizing the palladium catalyst loading is important for cost and environmental reasons. The catalyst efficiency should be evaluated at scale.
-
Oxygen Sensitivity: The reaction is sensitive to oxygen. Ensuring an inert atmosphere in the reactor is critical.
-
Removal of Catalyst Residues: Efficient removal of the palladium catalyst from the final product is a regulatory requirement and needs a validated and scalable method.
-
Step 4: Final Deprotection and Isolation
-
Objective: To remove any protecting groups and isolate the final this compound product.
-
Reaction: Typically an acidic or basic hydrolysis.
-
Scale-Up Considerations:
-
Crystallization: The final crystallization step is critical for achieving the desired purity and physical properties of the API. This step should be well-controlled.
-
Drying: The drying process must be optimized to remove residual solvents without degrading the API.
-
Visualizations
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. iajpr.com [iajpr.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. contractpharma.com [contractpharma.com]
Validation & Comparative
Forasartan vs. Losartan: A Comparative Analysis of Potency and Efficacy for Drug Development Professionals
A deep dive into the pharmacological profiles of two angiotensin II receptor antagonists, Forasartan and Losartan (B1675146), reveals significant differences in potency and a clinical development trajectory that has favored the latter. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers and scientists in the field of drug development.
Both this compound and Losartan are nonpeptide antagonists of the angiotensin II type 1 (AT1) receptor, a key player in the renin-angiotensin system (RAS) that regulates blood pressure. By selectively blocking this receptor, these compounds inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2][3] Despite this shared mechanism of action, their molecular interactions with the AT1 receptor and resulting clinical effectiveness diverge significantly.
Potency at the AT1 Receptor: A Quantitative Comparison
The potency of a drug is a measure of the concentration required to produce a specific effect. In the context of AT1 receptor antagonists, this is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of the binding of angiotensin II to its receptor.
Available in vitro data demonstrates that this compound exhibits a higher binding affinity for the AT1 receptor compared to Losartan. However, it is crucial to consider that Losartan is a prodrug, and its major active metabolite, EXP3174, is significantly more potent than the parent compound.[4]
| Compound | Target | IC50 (nM) | Notes |
| This compound | AT1 Receptor | 2.9 ± 0.1[1] | |
| Losartan | AT1 Receptor | 16.4 - 20[5][6] | |
| EXP3174 (Losartan Metabolite) | AT1 Receptor | 10-40 times more potent than Losartan[4] | Responsible for the majority of Losartan's clinical effect. |
Efficacy in Blood Pressure Reduction: A Tale of Two Trajectories
Efficacy refers to the maximum response achievable from a drug. While this compound demonstrated preclinical promise, its development was ultimately halted due to a shorter duration of action and lower overall effectiveness compared to Losartan.[6][7] Direct, head-to-head clinical trial data quantitatively comparing the blood pressure-lowering effects of this compound and Losartan is not publicly available, likely as a consequence of this compound's discontinued (B1498344) development.
In contrast, Losartan has been extensively studied and is a widely prescribed antihypertensive medication.[8] Its efficacy in reducing blood pressure has been demonstrated in numerous clinical trials, often in comparison with other angiotensin receptor blockers (ARBs).
For context, the following table summarizes the efficacy of Losartan in reducing blood pressure from a comparative clinical trial with another ARB, Fimasartan (B1672672).
| Treatment Group (Mild-to-Moderate Hypertension) | Mean Reduction in Sitting Diastolic Blood Pressure (siDBP) after 12 weeks (mm Hg) |
| Losartan (50/100 mg) | -8.56 (± 7.72)[9] |
| Fimasartan (60/120 mg) | -11.26 (± 7.53)[9] |
These data illustrate the clinical efficacy of Losartan in a comparative setting and provide a benchmark against which the performance of other ARBs is measured.
Experimental Methodologies
The determination of potency and efficacy for AT1 receptor antagonists relies on standardized experimental protocols.
Radioligand Binding Assay for Potency (IC50) Determination
This in vitro assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To quantify the concentration of a test compound (e.g., this compound or Losartan) that displaces 50% of a radiolabeled ligand from the AT1 receptor.
General Protocol:
-
Membrane Preparation: Membranes expressing the AT1 receptor are prepared, often from rat liver or from cells engineered to overexpress the receptor.[7][10]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled angiotensin II analog (e.g., [¹²⁵I]Angiotensin II) and varying concentrations of the unlabeled test compound.[7][10]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is then determined from the resulting sigmoidal curve.
In Vivo Blood Pressure Measurement for Efficacy Assessment
This in vivo assay measures the effect of a drug on blood pressure in animal models or human subjects.
Objective: To determine the extent and duration of blood pressure reduction following administration of an AT1 receptor antagonist.
General Protocol:
-
Subject Selection: Suitable subjects (e.g., hypertensive animal models or human patients with hypertension) are selected.[11]
-
Baseline Measurement: Baseline blood pressure and heart rate are measured over a period to establish a stable baseline. Measurements can be taken in a clinical setting or via 24-hour ambulatory blood pressure monitoring.[11]
-
Drug Administration: The test drug (e.g., this compound or Losartan) is administered, often in a randomized, double-blind, placebo-controlled manner.
-
Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals for a specified duration to assess the drug's effect.
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between the treatment and placebo/control groups to determine the drug's efficacy.
Signaling Pathway and Experimental Workflow
The mechanism of action of both this compound and Losartan involves the blockade of the AT1 receptor signaling pathway.
Caption: AT1 Receptor Signaling Pathway Blockade.
The experimental workflow for comparing the potency and efficacy of novel ARBs typically follows a structured path from in vitro characterization to in vivo validation.
Caption: Drug Development Workflow for ARBs.
References
- 1. This compound [medbox.iiab.me]
- 2. An open comparative clinical trial to assess the efficacy and safety of losartan versus enalapril in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of 30-mg fimasartan for the treatment of patients with mild to moderate hypertension: an 8-week, multicenter, randomized, double-blind, phase III clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of angiotensin receptor neprilysin inhibitor in hypertension management: A systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and tolerability of fimasartan, a new angiotensin receptor blocker, compared with losartan (50/100 mg): a 12-week, phase III, multicenter, prospective, randomized, double-blind, parallel-group, dose escalation clinical trial with an optional 12-week extension phase in adult Korean patients with mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Losartan versus valsartan in the treatment of patients with mild to moderate essential hypertension: data from a multicenter, randomized, double-blind, 12-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Angiotensin II Receptor Blockers (ARBs) for Hypertension: Uses & Side-Effects [webmd.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
Forasartan vs. Other Angiotensin II Receptor Blockers in Hypertension Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Forasartan, an Angiotensin II Receptor Blocker (ARB), with other established ARBs in preclinical hypertension models. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profile of this compound relative to other agents in its class.
Executive Summary
This compound is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor, the primary mediator of the pressor effects of Angiotensin II.[1] Like other ARBs, it exerts its antihypertensive effect by blocking the binding of Angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure. Preclinical data suggests that while this compound is a potent AT1 receptor antagonist, its in vivo efficacy may be limited by a shorter duration of action compared to other ARBs like Losartan. This guide presents available quantitative data on receptor affinity and a qualitative comparison of antihypertensive effects, alongside detailed experimental methodologies relevant to the study of ARBs in hypertension models.
Data Presentation
Table 1: Comparative AT1 Receptor Binding Affinity
| Compound | Species | Assay Type | IC50 (nM) | pIC50 | Reference |
| This compound | Rat | Binding Affinity | 2.8 | 8.6 | J Cardiovasc Pharmacol (1993) 22: 617-25 |
| Losartan | Human | Antagonist Activity | 16.4 | 7.79 | Bioorg Med Chem (2014) 22: 6447-62 |
IC50: Half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC50: The negative logarithm of the IC50 value, providing a logarithmic scale for potency.
Table 2: Comparative Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
For reference, the following table summarizes representative data for Losartan's effect on blood pressure in the Spontaneously Hypertensive Rat (SHR) model.
| Compound | Animal Model | Dose | Route of Administration | Blood Pressure Reduction (Systolic, mmHg) | Study Duration | Reference |
| Losartan | Spontaneously Hypertensive Rat (SHR) | 20 mg/kg/day | Oral | ~30-40 | 8 weeks | J Formos Med Assoc (2020) 119: 164-172 |
Experimental Protocols
In Vitro AT1 Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the Angiotensin II Type 1 (AT1) receptor.
Materials:
-
Cell membranes prepared from cells expressing the rat AT1 receptor.
-
Radioligand, such as [125I]-Sar1,Ile8-Angiotensin II.
-
Test compounds (this compound, Losartan, etc.) at varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR) (General Protocol)
Objective: To evaluate the effect of a test compound on blood pressure in a genetic model of hypertension.
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.
-
Normotensive Wistar-Kyoto (WKY) rats can be used as a control strain.
Drug Administration:
-
Administer the test compound (e.g., this compound, Losartan) or vehicle control orally via gavage.
-
Dosing can be acute (single dose) or chronic (daily for several weeks).
Blood Pressure Measurement:
-
Tail-cuff method (non-invasive): Acclimatize the rats to the restraining device and cuff inflation. Measure systolic blood pressure and heart rate at predetermined time points after drug administration.
-
Telemetry (invasive): Surgically implant a telemetry transmitter to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving rats. This method provides more accurate and detailed data.
Experimental Groups:
-
SHR + Vehicle
-
SHR + Test Compound (multiple dose levels can be included)
-
(Optional) WKY + Vehicle
-
(Optional) WKY + Test Compound
Data Analysis:
-
Calculate the change in blood pressure from baseline for each group.
-
Compare the blood pressure reduction between the vehicle-treated and drug-treated groups using appropriate statistical methods (e.g., ANOVA, t-test).
Mandatory Visualization
Caption: Signaling pathway of the Renin-Angiotensin System and the mechanism of action of this compound.
Caption: Experimental workflow for comparing ARBs in hypertension models.
References
A Head-to-Head Comparison of Forasartan and Valsartan for Angiotensin II Receptor Blockade
A comprehensive review of the pharmacological, pharmacokinetic, and clinical profiles of the discontinued (B1498344) investigational drug Forasartan and the widely prescribed antihypertensive agent Valsartan.
This guide provides a detailed, data-supported comparison of this compound and Valsartan, two nonpeptide angiotensin II receptor blockers (ARBs). While both compounds share a common mechanism of action by selectively antagonizing the angiotensin II type 1 (AT1) receptor, their developmental paths and clinical utility have diverged significantly. Valsartan is a cornerstone in the management of hypertension and heart failure, whereas the clinical development of this compound was terminated, and it was never marketed[1]. This comparison serves as a valuable resource for researchers, scientists, and drug development professionals by juxtaposing the properties of a clinically successful ARB with those of a discontinued candidate.
Mechanism of Action: Targeting the Renin-Angiotensin System
Both this compound and Valsartan exert their therapeutic effects by blocking the actions of angiotensin II, a potent vasoconstrictor and a key regulator in the renin-angiotensin-aldosterone system (RAAS). By selectively and competitively binding to the AT1 receptor, these drugs inhibit angiotensin II-mediated vasoconstriction, aldosterone (B195564) release, and cellular growth, ultimately leading to a reduction in blood pressure[2][3][4].
This compound is characterized as a competitive and reversible antagonist of the AT1 receptor[1]. It has demonstrated a high affinity for this receptor, with a reported half-maximal inhibitory concentration (IC50) of 2.9 ± 0.1 nM[1]. Valsartan also acts as a specific antagonist of the AT1 receptor, effectively blocking the downstream physiological effects of angiotensin II[2]. The shared mechanism underscores the foundational principle of ARB therapy: targeted interruption of the RAAS at the receptor level.
Signaling Pathway of Angiotensin II and Blockade by ARBs
Pharmacological and Pharmacokinetic Profiles: A Tale of Two Timelines
The significant difference in the clinical viability of this compound and Valsartan can be partly attributed to their distinct pharmacokinetic properties, particularly their duration of action.
| Parameter | This compound | Valsartan |
| Mechanism of Action | Competitive and reversible AT1 receptor antagonist[1] | Selective AT1 receptor antagonist[2] |
| Receptor Affinity (IC50) | 2.9 ± 0.1 nM for AT1 receptor[1] | Not explicitly stated in provided results |
| Bioavailability | Not available | ~25%[2] |
| Protein Binding | Not available | 95%[2] |
| Elimination Half-life | 1–2 hours[1] | ~6 hours[2] |
| Peak Plasma Concentration | Reached within 1 hour[1] | 2 to 4 hours after dosing[2] |
| Metabolism | First-pass metabolism in the liver[1] | Minimal metabolism |
| Excretion | Not available | Kidney (30%), Bile (70%)[2] |
Table 1: Comparative Pharmacological and Pharmacokinetic Data.
The notably short elimination half-life of this compound (1-2 hours) is a critical differentiating factor and likely contributed to its discontinuation, as a short duration of action can necessitate more frequent dosing and may lead to less consistent blood pressure control over a 24-hour period[5]. In contrast, Valsartan's longer half-life of approximately 6 hours supports a once-daily dosing regimen for many patients[2].
Clinical Application and Side Effect Profile
Valsartan is a well-established therapeutic agent with proven efficacy in treating high blood pressure, heart failure, and diabetic kidney disease[2]. Its clinical development program included extensive trials that demonstrated its effectiveness and characterized its safety profile.
This compound, on the other hand, was indicated for the treatment of hypertension, but its development was halted, and it was never marketed[1][6]. Consequently, robust clinical data from large-scale, head-to-head comparative trials are unavailable for this compound. Research indicated that this compound is less effective and less potent than Losartan, another ARB, primarily due to its short duration of action[5].
The side effects of this compound are reported to be similar to other ARBs and include hypotension and hyperkalemia[1]. The safety profile of Valsartan is well-documented, with common side effects including dizziness, headache, fatigue, and diarrhea. More serious but less common side effects can include kidney problems, high blood potassium, and angioedema[2][7].
| Adverse Event | This compound (Expected Class Effects) | Valsartan (Observed) |
| Hypotension | Yes[1] | Yes[2] |
| Hyperkalemia | Yes[1] | Yes[2] |
| Dizziness | Likely | Yes[2][7] |
| Headache | Likely | Yes[7] |
| Cough | Unlikely (class effect of ACE inhibitors) | Less frequent than ACE inhibitors[7] |
| Angioedema | Possible (rare class effect) | Yes (serious side effect)[2] |
| Renal Impairment | Possible (class effect) | Yes (serious side effect)[2] |
Table 2: Comparative Side Effect Profiles.
Experimental Protocols: A Generalized Approach
As no direct comparative clinical trials between this compound and Valsartan exist, this section outlines a general experimental workflow for a Phase III clinical trial designed to assess the efficacy and safety of a new antihypertensive agent, which would have been applicable to both drugs.
Generalized Phase III Antihypertensive Clinical Trial Workflow
This generalized protocol would involve a randomized, double-blind, controlled study comparing the investigational ARB against a placebo and/or an active comparator. The primary endpoint would typically be the change in blood pressure from baseline. Safety and tolerability would be assessed throughout the trial by monitoring adverse events and laboratory parameters.
Conclusion
The comparison between this compound and Valsartan offers a clear illustration of the multifaceted requirements for a successful therapeutic agent. While both molecules effectively target the AT1 receptor, the superior pharmacokinetic profile of Valsartan, particularly its longer half-life, has translated into clinical success and broad therapeutic application. This compound, despite its high receptor affinity, was hindered by a short duration of action, a critical flaw that likely led to the cessation of its development. This head-to-head analysis underscores the importance of optimal pharmacokinetic properties in conjunction with potent pharmacodynamic action in the development of new medicines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ebiohippo.com [ebiohippo.com]
Validating Angiotensin II Receptor Blockers in a Second Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Angiotensin II Receptor Blockers (ARBs) in a second animal species, a critical step in preclinical drug development. Due to the limited availability of public-domain preclinical data for Forasartan, this document will focus on a comparative analysis of two well-established ARBs, Losartan and Telmisartan, in the canine model. The principles and methodologies outlined herein are directly applicable to the validation of novel ARBs like this compound.
Executive Summary
The validation of a new drug candidate in a second, non-rodent animal species is a crucial regulatory requirement to assess its safety and efficacy before proceeding to human clinical trials. This guide details the experimental protocols and data required for such a validation, using the canine model as an example. We present a comparative analysis of the pharmacokinetic, pharmacodynamic, and safety profiles of Losartan and Telmisartan, two widely used ARBs. This information serves as a benchmark for researchers evaluating new chemical entities within this therapeutic class.
Comparative Efficacy of ARBs in the Canine Model
The primary pharmacodynamic endpoint for an antihypertensive agent is its ability to reduce blood pressure. The following table summarizes the reported efficacy of Losartan and Telmisartan in canine models of hypertension.
| Parameter | Losartan | Telmisartan | This compound |
| Dosage Range (oral) | 0.25-1 mg/kg once daily | 1 mg/kg once daily | Data not available |
| Blood Pressure Reduction | Moderate | Significant and more rapid onset compared to some ACE inhibitors.[1][2] | Data not available |
| Mechanism of Action | Competitive antagonist of the Angiotensin II AT1 receptor. | Selective antagonist of the Angiotensin II AT1 receptor.[3] | Competitive and reversible antagonist of the Angiotensin II AT1 receptor. |
Comparative Pharmacokinetics in the Canine Model
Understanding the pharmacokinetic profile of a drug is essential for determining appropriate dosing regimens and assessing potential toxicities. The following table compares key pharmacokinetic parameters of Losartan and Telmisartan in dogs.
| Parameter | Losartan | Telmisartan | This compound |
| Oral Bioavailability | Low | Data not available | Data not available |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~45 minutes[3] | Data not available |
| Elimination Half-life (t½) | ~1.8 - 2.5 hours | ~5.4 hours[3] | Reported to have a short duration of action, but specific half-life data in dogs is not available. |
| Metabolism | Converted to an active metabolite, EXP3174. | Primarily excreted unchanged in the feces.[3] | Data not available |
Experimental Protocols
Induction of Hypertension in a Canine Model
A common method for inducing hypertension in a canine model for the evaluation of antihypertensive drugs is the one-kidney, one-clip (1K1C) Goldblatt model.
-
Animal Selection: Healthy adult beagle dogs of either sex are typically used.
-
Surgical Procedure:
-
The animals are anesthetized using an appropriate anesthetic agent.
-
A flank incision is made to expose one of the kidneys.
-
The renal artery of the exposed kidney is carefully dissected.
-
A silver clip of a predetermined internal diameter is placed around the renal artery to induce stenosis.
-
The contralateral kidney is surgically removed (nephrectomy).
-
-
Post-operative Care: Appropriate analgesic and antibiotic therapy is provided.
-
Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored regularly using a non-invasive tail-cuff method or via telemetry until a stable hypertensive state is achieved (typically 4-6 weeks post-surgery).
Pharmacokinetic Study Protocol
-
Animal Preparation: Healthy, fasted dogs are used. For intravenous administration, a catheter is placed in a peripheral vein.
-
Drug Administration:
-
Oral: The drug is administered orally via a gavage or in a capsule.
-
Intravenous: The drug is administered as a bolus injection or a constant rate infusion through the catheter.
-
-
Blood Sampling: Serial blood samples are collected from a contralateral vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. Drug concentrations in the plasma are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life are calculated using non-compartmental analysis.
Safety Pharmacology Study Protocol
Safety pharmacology studies are conducted to evaluate the potential undesirable effects of a drug on major physiological systems.
-
Core Battery Tests:
-
Central Nervous System: A functional observational battery (FOB) or a modified Irwin test is used to assess behavioral and neurological changes.
-
Cardiovascular System: Conscious, telemetered dogs are used to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Respiratory System: Respiratory rate and tidal volume are measured.
-
-
Dose Levels: A range of doses, including a therapeutic dose and multiples of the therapeutic dose, are evaluated.
-
Data Collection and Analysis: Data is collected before and at multiple time points after drug administration to assess the onset, magnitude, and duration of any effects.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ARBs.
Caption: A typical experimental workflow for validating a new ARB in a canine model.
References
Forasartan's AT1 Receptor Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Forasartan's selectivity for the Angiotensin II Type 1 (AT1) receptor against other prominent Angiotensin II Receptor Blockers (ARBs). This document synthesizes available experimental data to offer a clear perspective on its performance and outlines the methodologies for such evaluations.
This compound, also known as SC-52458, is a nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Like other ARBs, it is indicated for the treatment of hypertension.[3] Its mechanism of action involves the competitive and reversible blockade of the AT1 receptor, which prevents the binding of angiotensin II, a potent vasoconstrictor. This action leads to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[3]
Quantitative Comparison of AT1 Receptor Antagonists
The defining characteristic of an effective ARB is its high selectivity for the AT1 receptor over the AT2 receptor. While most of the known physiological effects of angiotensin II are mediated by the AT1 receptor, the AT2 receptor is often associated with counter-regulatory effects, including vasodilation and anti-proliferative actions.[4][5] Therefore, a high AT1/AT2 selectivity ratio is a desirable attribute for these therapeutic agents.
| Compound | AT1 Receptor Affinity (IC50/Kd, nM) | AT2 Receptor Affinity | Selectivity (AT1 vs. AT2) |
| This compound (SC-52458) | ~2.8 - 6.9[6][7] | Not specified | Not specified |
| Losartan | ~1000-fold greater for AT1[8] | Not specified | ~1,000-fold |
| Valsartan | ~20,000-fold greater for AT1[8] | Not specified | ~20,000-fold |
| Irbesartan | Data not available | Not specified | >10,000-fold[4] |
| Candesartan | Data not available | Not specified | >10,000-fold[4] |
| Telmisartan | Data not available | Not specified | >30,000-fold[4] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. A lower value indicates higher binding affinity.
Experimental Protocols
The determination of a compound's selectivity for the AT1 versus the AT2 receptor is typically achieved through in vitro radioligand binding assays. These assays quantify the affinity of the test compound for each receptor subtype.
Radioligand Binding Assay for AT1 and AT2 Receptor Affinity
This experimental protocol outlines the general steps to determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound like this compound for the AT1 and AT2 receptors.
1. Materials:
- Receptor Source: Cell membranes from cell lines stably expressing either human AT1 or AT2 receptors (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity, radioactively labeled ligand that binds to the target receptor. For AT1 and AT2 receptors, 125I-[Sar1,Ile8]Angiotensin II is commonly used.
- Test Compound: this compound and other ARBs for comparison.
- Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., unlabeled Angiotensin II or a known potent antagonist) to determine non-specific binding.
- Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and ligand binding.
- Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity on the filters.
2. Procedure (Competition Binding Assay): a. Membrane Preparation: Homogenize cells expressing the target receptor and isolate the cell membranes through centrifugation. b. Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and a range of concentrations of the test compound. c. Incubation: Add a fixed concentration of the radioligand and varying concentrations of the test compound to the wells containing the receptor membranes. Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium. d. Filtration: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the receptor-bound radioligand. e. Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand. f. Counting: Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis: a. Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding. b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding. d. Calculate Ki: Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
The selectivity is then determined by calculating the ratio of the Ki values for the AT2 and AT1 receptors (KiAT2 / KiAT1).
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of AT1 receptor antagonism, the following diagrams are provided.
Figure 1. Experimental workflow for a competitive radioligand binding assay.
The therapeutic effect of this compound and other ARBs stems from their ability to block the signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor.
Figure 2. Angiotensin II signaling pathway via the AT1 receptor and its inhibition by this compound.
References
- 1. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin receptor blocker selectivity at the AT1- and AT2-receptors: conceptual and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Forasartan vs. ACE Inhibitors in Renal Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of forasartan, an angiotensin II receptor blocker (ARB), and angiotensin-converting enzyme (ACE) inhibitors in preclinical models of renal disease. Due to the limited availability of direct comparative experimental data for this compound, this guide will utilize data from studies on losartan (B1675146), a widely researched ARB, as a representative for its class. The comparison will be drawn against enalapril (B1671234), a commonly studied ACE inhibitor.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and renal hemodynamics. Its overactivation is a key contributor to the progression of chronic kidney disease (CKD). Both ARBs and ACE inhibitors target the RAS, but through different mechanisms, offering distinct approaches to mitigating renal damage.
Mechanisms of Action: A Tale of Two Blockades
ACE inhibitors and ARBs both interrupt the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade crucial in regulating blood pressure and kidney function. However, they do so at different points, leading to distinct physiological effects.
ACE inhibitors , such as enalapril, work by blocking the angiotensin-converting enzyme. This enzyme is responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II. By inhibiting this conversion, ACE inhibitors reduce the levels of angiotensin II in the body, leading to vasodilation, lowered blood pressure, and decreased aldosterone (B195564) secretion.
This compound , as an ARB, acts further downstream in the RAAS pathway. It selectively blocks the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to its receptor and exerting its harmful effects, which include vasoconstriction, inflammation, and fibrosis in the kidneys.[1]
Head-to-Head in Renal Disease Models: A Data-Driven Comparison
To illustrate the comparative efficacy of these two drug classes, we will examine data from studies utilizing the 5/6 nephrectomy rat model, a well-established model of progressive renal disease.
Table 1: Effect on Proteinuria
Proteinuria, or the presence of excess protein in the urine, is a key marker of kidney damage and a strong predictor of disease progression.
| Treatment Group | Animal Model | Duration of Treatment | Reduction in Proteinuria | Reference |
| Losartan | 5/6 Nephrectomy Rats | 12 weeks | Significantly reduced 24-hour urinary protein excretion compared to untreated model group.[1] | [1] |
| Enalapril | 5/6 Nephrectomy Rats | 16 weeks | Prevented a further increase in proteinuria compared to untreated controls.[2] | [2] |
| Enalapril | 5/6 Nephrectomy Rats | 8 weeks | Significantly reduced proteinuria by 40-50% compared to untreated animals.[3] | [3] |
Table 2: Impact on Glomerulosclerosis
Glomerulosclerosis, the scarring of the tiny blood vessels in the kidneys, is a hallmark of progressive renal disease.
| Treatment Group | Animal Model | Duration of Treatment | Effect on Glomerulosclerosis | Reference |
| Losartan | 5/6 Nephrectomy Rats | 12 weeks | Substantially decreased glomerulosclerosis and tubulointerstitial fibrosis.[1] | [1] |
| Enalapril | 5/6 Nephrectomy Rats | 16 weeks | Significantly reduced glomerulosclerosis relative to the control group.[2] | [2] |
| Enalapril | 5/6 Nephrectomy Rats | 8 weeks | Reduced the percentage of glomeruli showing segmental sclerosis.[3] | [3] |
Table 3: Effect on Systemic Blood Pressure
Hypertension is a major contributor to the progression of renal disease.
| Treatment Group | Animal Model | Duration of Treatment | Effect on Systolic Blood Pressure | Reference |
| Losartan | 5/6 Nephrectomy Rats | 12 weeks | Significantly lowered systolic blood pressure compared to untreated model group.[1] | [1] |
| Enalapril | 5/6 Nephrectomy Rats | 16 weeks | Reversed systemic hypertension.[2] | [2] |
| Enalapril | 5/6 Nephrectomy Rats | 8 weeks | Effectively curtailed the increase in systolic blood pressure.[3] | [3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
The following is a generalized experimental protocol based on the methodologies of the cited studies for inducing a renal disease model and evaluating the effects of this compound (represented by losartan) and ACE inhibitors.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250g).
-
Induction of Renal Disease: 5/6 subtotal nephrectomy is performed in two stages. In the first stage, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed.[1][2][3] Sham-operated animals undergo the same surgical procedures without the removal of kidney tissue and serve as controls.
2. Drug Administration:
-
Treatment Groups: Animals are randomly assigned to different treatment groups: a vehicle control group, a losartan group, and an enalapril group.
-
Dosage and Route:
-
Duration: Treatment typically begins a few weeks after the final surgery and continues for a period of 8 to 16 weeks.[1][2][3]
3. Outcome Measures:
-
Proteinuria: 24-hour urine is collected from animals housed in metabolic cages at regular intervals. Urinary protein concentration is measured to assess the severity of kidney damage.[1][3]
-
Blood Pressure: Systolic blood pressure is measured periodically using the tail-cuff method.[4]
-
Renal Function: Blood samples are collected at the beginning and end of the study to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels as indicators of glomerular filtration rate.
-
Histological Analysis: At the end of the study, animals are euthanized, and the remnant kidney is collected. The tissue is fixed, sectioned, and stained (e.g., with Periodic acid-Schiff or Masson's trichrome) to assess the degree of glomerulosclerosis and interstitial fibrosis.[1][4]
Conclusion
Both ACE inhibitors and ARBs, as represented by enalapril and losartan respectively, demonstrate significant renoprotective effects in preclinical models of chronic kidney disease. They effectively reduce proteinuria, ameliorate glomerulosclerosis, and control hypertension. While the direct comparative data for this compound is limited, its mechanism of action as a selective AT1 receptor blocker suggests it would confer similar renal benefits to other ARBs like losartan.
The choice between an ACE inhibitor and an ARB in a research or clinical setting may depend on various factors, including the specific research question, the animal model being used, and potential off-target effects. For instance, ACE inhibitors can lead to an increase in bradykinin (B550075) levels, which may contribute to both therapeutic and adverse effects (such as cough in humans). ARBs do not have this effect. Further head-to-head studies, particularly those including this compound, are warranted to delineate any subtle differences in their renoprotective profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of delayed treatment with enalapril and/or lovastatin on the progression of glomerulosclerosis in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of combination therapy with enalapril and losartan on the rate of progression of renal injury in rats with 5/6 renal mass ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Forasartan and Telmisartan's Metabolic Effects: A Guide for Researchers
A notable disparity in available research creates a challenge in conducting a direct comparative analysis of the metabolic effects of Forasartan and Telmisartan (B1682998). Telmisartan, an angiotensin II receptor blocker (ARB), is extensively studied for its unique dual-action mechanism, which includes partial agonism of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3] This secondary action contributes significantly to its metabolic benefits.[1][2] In contrast, this compound, also an ARB, has a limited research profile, particularly concerning its metabolic impact, making a data-rich, head-to-head comparison difficult.
This guide will provide a detailed overview of Telmisartan's well-documented metabolic effects, supported by experimental data, and contrast this with the currently available information on this compound.
Mechanism of Action: The Key Difference
The primary mechanism for both drugs is the blockade of the angiotensin II type 1 (AT1) receptor, which leads to vasodilation and a reduction in blood pressure.[4][5] However, Telmisartan possesses a crucial secondary function as a partial agonist of PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2][3] This dual action is not a feature shared by all ARBs and is not a known characteristic of this compound.[1][4]
Signaling Pathway Overview
The following diagram illustrates the distinct signaling pathways of a standard ARB (like this compound) versus the dual-action pathway of Telmisartan.
Caption: Mechanisms of this compound (standard ARB) vs. Telmisartan (dual-action ARB).
Comparative Data on Metabolic Parameters
The following table summarizes the known effects of Telmisartan on key metabolic markers. Due to a lack of specific studies, the corresponding data for this compound is largely unavailable.
| Metabolic Parameter | Telmisartan's Effects | This compound's Effects |
| Insulin Sensitivity | Improves insulin sensitivity, as shown by reductions in HOMA-IR.[6][7][8][9][10] | Data not available. |
| Glucose Metabolism | Reduces fasting plasma glucose and improves glucose tolerance.[6][9][10] Some studies show a reduction in HbA1c.[9][10][11] | Data not available. |
| Lipid Profile | May improve lipid profiles, including reducing triglycerides.[2][7] However, effects on lipids are not consistently observed in all studies.[6][8][12] | Data not available. |
| Adiponectin | Tends to increase levels of adiponectin, an insulin-sensitizing hormone.[2][13] | Data not available. |
| Body Weight/Adiposity | Preclinical studies suggest it may prevent high-fat diet-induced obesity and reduce visceral fat.[14] | Data not available. |
Detailed Experimental Protocols
To assess the metabolic effects of ARBs, researchers typically employ a range of preclinical and clinical methodologies. Below are representative protocols.
Preclinical Assessment in Rodent Models
-
Objective: To determine the effect of the drug on insulin resistance and glucose metabolism in a diet-induced obesity model.
-
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Drug Administration: Mice are randomly assigned to receive vehicle control, this compound, or Telmisartan daily via oral gavage for 4-6 weeks.
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an oral glucose load (2 g/kg). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, mice are injected intraperitoneally with human insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
Biochemical Analysis: At the end of the study, plasma is collected to measure levels of insulin, triglycerides, free fatty acids, and adiponectin using ELISA kits.
-
Tissue Analysis: Liver and adipose tissue may be harvested for gene expression analysis (e.g., qPCR for PPAR-γ target genes) or histological examination.
-
Clinical Assessment in Human Subjects
-
Objective: To evaluate the effect of the drug on insulin sensitivity and metabolic markers in patients with metabolic syndrome.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[6][12]
-
Participants: Patients diagnosed with metabolic syndrome, often with hypertension but without type 2 diabetes.[8][9][10]
-
Intervention: Participants receive a daily dose of the study drug (e.g., Telmisartan 80 mg) or a matching placebo for a defined period (e.g., 12-16 weeks).[6][12] After a washout period, they cross over to the other treatment arm.
-
Primary Endpoint Measurement (Insulin Sensitivity):
-
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels at baseline and the end of each treatment period.[6][8][9][10]
-
Hyperinsulinemic-Euglycemic Clamp: (Gold Standard, less common in large trials) An intravenous infusion of insulin is given at a constant rate, and a variable glucose infusion is adjusted to maintain euglycemia. The glucose infusion rate required is a direct measure of insulin sensitivity.
-
-
Secondary Endpoint Measurements:
-
Oral Glucose Tolerance Test (OGTT): Blood samples are taken at timed intervals after a 75g glucose drink to measure plasma glucose and insulin responses.[6][9][10]
-
Lipid Panel: Fasting blood samples are analyzed for total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Biomarkers: Plasma levels of adiponectin, hs-CRP, and other inflammatory markers are measured.
-
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a clinical trial investigating the metabolic effects of an ARB.
Caption: A generalized workflow for a parallel-group clinical trial.
Conclusion
The existing body of evidence strongly supports the beneficial metabolic effects of Telmisartan, which are attributed to its unique ability to partially activate PPAR-γ in addition to its primary role as an AT1 receptor blocker.[1][2][15] These effects include improved insulin sensitivity and glucose metabolism.[6][9][12] this compound, as a less-studied ARB, lacks the data to determine if it shares any of these metabolic benefits.[4][16] For researchers in drug development, Telmisartan serves as a benchmark for an ARB with a favorable metabolic profile. Future studies are necessary to elucidate the metabolic characteristics of this compound and other ARBs to determine if the benefits seen with Telmisartan are a unique attribute or a more widespread class effect under specific conditions.
References
- 1. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cardioprotect.gr [cardioprotect.gr]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Comparative effects of telmisartan and valsartan on insulin resistance in hypertensive patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic effect of telmisartan and losartan in hypertensive patients with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic effects of telmisartan and irbesartan in type 2 diabetic patients with metabolic syndrome treated with rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of telmisartan on glucose and lipid metabolism in nondiabetic, insulin-resistant subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic actions of angiotensin receptor antagonists: PPAR-γ agonist actions or a class effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Forasartan: A Comparative Analysis of Preclinical and Clinical Experimental Data
For researchers and professionals in drug development, a thorough evaluation of a compound's experimental performance is paramount. This guide provides a detailed comparison of Forasartan (also known as SC-52458), a nonpeptide angiotensin II receptor antagonist, with other alternatives in the management of hypertension. The information herein is based on published preclinical and clinical data.
Comparative Efficacy and Pharmacokinetics
This compound acts as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] This targeted action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2] The following tables summarize key experimental findings for this compound and provide a comparative perspective with Losartan, a widely used angiotensin II receptor blocker (ARB).
| Parameter | This compound (SC-52458) | Losartan | Reference(s) |
| Mechanism of Action | Selective, competitive AT1 receptor antagonist | Selective, competitive AT1 receptor antagonist | [3][4] |
| AT1 Receptor Affinity (IC50) | 2.9 ± 0.1 nM | ~10-40 times less potent than its active metabolite | [3][4] |
| Elimination Half-life | 1-2 hours | Losartan: ~2 hours; Active metabolite (EXP3174): ~6-9 hours | [3][5] |
Table 1: Comparative Pharmacological Properties of this compound and Losartan. This table highlights the similar mechanism of action but differences in receptor affinity and pharmacokinetic profiles between this compound and Losartan.
Preclinical Data: Canine Model
In a study involving conscious, normotensive dogs, a single oral dose of 30 mg/kg of this compound was administered to evaluate its ability to block the pressor response to an intravenous challenge of angiotensin II (50 ng/kg).[6]
| Time Post-Dose | Inhibition of Angiotensin II Pressor Response |
| 2 hours | 91% (Maximal inhibition) |
| 24 hours | 35% |
Table 2: Efficacy of this compound in a Canine Model. This table presents the significant and sustained blockade of the angiotensin II pressor response by this compound in a preclinical model.[6]
Furthermore, in a canine model of two-kidney/one-clip (2K/1C) renal hypertension, daily administration of this compound for four days resulted in a significant reduction in mean arterial pressure compared to a vehicle-treated control group. The maximal blood pressure-lowering effect was comparable to that observed with the angiotensin-converting enzyme (ACE) inhibitor, lisinopril.[6]
Clinical Data: Healthy Human Volunteers
A single-blind, placebo-controlled study in healthy male volunteers assessed the efficacy of single oral doses of this compound in inhibiting the diastolic blood pressure response to intravenous angiotensin II challenges.[5]
| This compound Dose | Time Post-Dose | Inhibition of Diastolic BP Response to Angiotensin II |
| 200 mg | 1 hour | 91.7% |
| 200 mg | 4 hours | 64.6% |
| 200 mg | 10 hours | 41.3% |
Table 3: Efficacy of this compound in Healthy Human Volunteers. This table demonstrates the dose-dependent and rapid-onset inhibition of the angiotensin II-induced pressor response in a clinical setting.[5]
Experimental Protocols
Canine Study: Inhibition of Angiotensin II Pressor Response
-
Animal Model: Conscious, normotensive dogs.
-
Drug Administration: A single oral dose of 30 mg/kg of this compound (SC-52458).
-
Challenge: Intravenous administration of angiotensin II at a dose of 50 ng/kg.
-
Measurement: Blood pressure was monitored to determine the pressor response to the angiotensin II challenge at various time points after this compound administration.
-
Data Analysis: The percentage inhibition of the angiotensin II pressor response was calculated by comparing the response after this compound treatment to the baseline response.[6]
Human Volunteer Study: Inhibition of Angiotensin II-Induced Blood Pressure Response
-
Study Design: A randomized, single-blind, placebo-controlled, dose-escalation study.
-
Participants: Two groups of eight healthy male volunteers.
-
Drug Administration: Single oral doses of this compound (10, 25, 50, 100, 150, and 200 mg) or placebo.
-
Challenge: Repeated intravenous challenges with angiotensin II.
-
Measurement: Finger blood pressure was continuously monitored using the Finapres device. Plasma renin activity, angiotensin II, and aldosterone (B195564) levels were also measured.
-
Data Analysis: The diastolic blood pressure response to the angiotensin II challenge after this compound administration was compared to the baseline response.[5]
Signaling Pathways and Experimental Workflow
The antihypertensive effect of this compound is a direct consequence of its blockade of the AT1 receptor within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an angiotensin II receptor blocker like this compound.
Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. SC-52458, an orally active angiotensin II-receptor antagonist: inhibition of blood pressure response to angiotensin II challenges and pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of SC-52458, an angiotensin AT1 receptor antagonist, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Forasartan's Side Effect Profile: A Comparative Analysis Within the Sartan Class
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the side effect profiles of drugs within the same class is paramount for advancing therapeutic development. This guide provides a comparative analysis of the side effect profile of forasartan relative to other angiotensin II receptor blockers (ARBs), commonly known as sartans. Due to the limited clinical use and available data for this compound, this guide also includes a broader comparison of more widely prescribed sartans to illustrate the class-wide and drug-specific adverse event landscape.
Executive Summary
This compound, an angiotensin II receptor antagonist, is indicated for the treatment of hypertension.[1] Its side effect profile is generally considered to be similar to other drugs in the sartan class.[1] The most commonly cited side effects for this compound are hypotension and hyperkalemia.[1] However, a comprehensive, direct comparison of this compound's side effect profile against other specific sartans through head-to-head clinical trials is notably absent in the published literature. This is likely attributable to this compound's limited clinical adoption compared to other agents in its class, such as losartan (B1675146), valsartan (B143634), and irbesartan (B333).[2]
This guide synthesizes the available information on this compound and provides a comparative framework based on data from other commonly prescribed sartans. While direct experimental data for this compound is scarce, the information presented for other sartans can serve as a valuable reference for understanding potential class-wide and drug-specific adverse events.
General Side Effect Profile of Angiotensin II Receptor Blockers (Sartans)
Sartans are a class of drugs that block the effects of angiotensin II, a hormone that causes blood vessels to constrict.[3] By blocking the AT1 receptor, sartans lead to vasodilation and a reduction in blood pressure.[3][4] The side effects associated with this class of drugs are generally mild and well-tolerated.[5]
Common side effects across the sartan class include:
-
Hypotension (low blood pressure)[11]
A significant advantage of ARBs over another class of renin-angiotensin system inhibitors, the ACE inhibitors, is a markedly lower incidence of dry cough.[5][11][13] Angioedema, a rare but serious swelling of the deeper layers of the skin, is also less common with ARBs than with ACE inhibitors.[14]
This compound: Known Side Effect Profile
Available information on this compound's side effects is limited and largely qualitative. The primary reported negative side effects are consistent with the known class effects of ARBs:
-
Hypotension: A direct consequence of its mechanism of action in lowering blood pressure.[1]
-
Hyperkalemia: A risk associated with interference in the renin-angiotensin-aldosterone system.[1]
No unique or unexpected side effects of this compound have been prominently reported in the available literature. There are also no identified drug interactions specific to this compound.[1]
Comparative Side Effect Data of Common Sartans
While direct comparative data for this compound is unavailable, studies comparing other widely used sartans provide valuable insights into the potential for varied side effect profiles within the class. The following tables summarize findings from comparative analyses of losartan, valsartan, and irbesartan.
Table 1: Common Side Effects of Losartan, Valsartan, and Irbesartan
| Side Effect | Losartan | Valsartan | Irbesartan |
| Dizziness | Common[6][12] | Common[7][15] | Common[8][16][17] |
| Headache | Reported[13] | Common[7][15] | Reported[18] |
| Fatigue | Common[6] | Reported[5] | Common[8] |
| Hyperkalemia | Reported[11] | Reported[7] | Common[8] |
| Hypotension | Reported[11][12] | Reported[15] | Reported[17] |
| Cough | Less common than ACE inhibitors[13] | Less common than ACE inhibitors[5] | Infrequent |
| Diarrhea | Reported[13] | Reported[7] | Common[8][16] |
| Back/Joint Pain | Common[6][13] | Reported[7] | Reported[18] |
| Nasal Congestion | Common[6][12] | Not commonly reported | Not commonly reported |
| Abdominal Pain | Less common[12] | Reported[10] | Reported[16] |
This table is a synthesis of commonly reported side effects and may not be exhaustive. "Common" indicates frequent reporting in literature, while "Reported" signifies that the side effect is documented.
Table 2: Comparative Adverse Event Reporting for Select Sartans
A retrospective analysis of the FDA Adverse Event Reporting System (FAERS) from 2004 to 2024 provided comparative reporting odds ratios (aROR) for various adverse events among different sartans, using losartan as a reference.
| Adverse Event Category | Comparator Sartan | Adjusted Reporting Odds Ratio (aROR) vs. Losartan | Interpretation |
| Skin Disorders | Valsartan | 0.648 | Lower reporting of skin disorders compared to losartan.[19] |
| Olmesartan | 0.412 | Lower reporting of skin disorders compared to losartan.[19] | |
| Cardiovascular Disorders | Valsartan | 1.570 | Higher reporting of cardiovascular disorders compared to losartan.[19] |
| Olmesartan | 1.278 | Higher reporting of cardiovascular disorders compared to losartan.[19] | |
| Angioedema | Irbesartan | Signal detected in all statistical measures | Potential higher risk of angioedema compared to some other ARBs.[14] |
Note: This data is from a pharmacovigilance study and reflects reporting trends, not necessarily established causal relationships. The findings are intended to generate hypotheses for further research.[19]
Experimental Protocols
Detailed experimental protocols from head-to-head clinical trials comparing this compound with other sartans are not available in the public domain. However, a general methodology for a comparative safety and tolerability study of ARBs would typically involve the following:
Protocol: A Randomized, Double-Blind, Comparative Study of the Safety and Tolerability of Two Angiotensin II Receptor Blockers in Patients with Essential Hypertension
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Adult patients (e.g., 18-75 years old) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-110 mmHg). Key exclusion criteria would include secondary hypertension, severe renal or hepatic impairment, a history of angioedema, and pregnancy.
-
Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either the investigational sartan or the comparator sartan. Both patients and investigators are blinded to the treatment allocation.
-
Treatment: Patients receive a once-daily oral dose of the assigned medication for a specified duration (e.g., 8-12 weeks). Dose titration may be permitted based on blood pressure response.
-
Data Collection:
-
Adverse Events (AEs): All AEs are recorded at each study visit, including onset, duration, severity, and the investigator's assessment of causality.
-
Vital Signs: Blood pressure and heart rate are measured at regular intervals.
-
Laboratory Tests: Blood and urine samples are collected at baseline and at the end of the study to monitor renal function (serum creatinine, BUN), liver function (ALT, AST), and electrolytes (serum potassium).
-
Physical Examinations: A complete physical examination is conducted at the beginning and end of the study.
-
-
Statistical Analysis: The primary safety endpoint is the incidence of all-cause AEs. Secondary endpoints include the incidence of specific AEs (e.g., dizziness, headache, hyperkalemia), discontinuations due to AEs, and changes in laboratory parameters. Statistical comparisons between the treatment groups are performed using appropriate statistical tests (e.g., Chi-square or Fisher's exact test for categorical variables and t-test or ANOVA for continuous variables).
Signaling Pathways and Experimental Workflows
The therapeutic and some adverse effects of sartans are mediated through the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of sartans.
Caption: A simplified workflow for identifying and managing adverse drug events.
Conclusion
The available evidence indicates that this compound's side effect profile aligns with the general characteristics of the sartan class, with hypotension and hyperkalemia being the primary concerns.[1] However, the lack of direct comparative clinical trial data for this compound makes a definitive statement on its relative safety and tolerability challenging. The comparative data for other widely used sartans, such as losartan, valsartan, and olmesartan, demonstrate that while the overall class of drugs is well-tolerated, there can be subtle but statistically significant differences in the reporting of certain adverse events.[19] Future research, including head-to-head clinical trials, would be necessary to fully elucidate the specific side effect profile of this compound in comparison to other sartans and to provide a more robust basis for clinical decision-making. For now, researchers and drug development professionals should consider the known class effects of ARBs when evaluating this compound, while acknowledging the current data limitations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A drug safety evaluation of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goodrx.com [goodrx.com]
- 7. Valsartan Blood Pressure Drug | How It Works, Risks & Recalls [drugwatch.com]
- 8. Irbesartan: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. Losartan vs. Valsartan (Differences between Side Effects and Uses) [medicinenet.com]
- 11. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Losartan: Side effects and how to manage them [medicalnewstoday.com]
- 14. A pharmacovigilance study assessing risk of angioedema with angiotensin receptor blockers using the US FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Valsartan Side Effects: Common, Severe, Long Term [drugs.com]
- 16. Irbesartan (Avapro) Facts, Side Effects & Dose [medicinenet.com]
- 17. 8 Irbesartan Side Effects to Watch for - GoodRx [goodrx.com]
- 18. Side effects of irbesartan - NHS [nhs.uk]
- 19. Comparison of Adverse Events Among Angiotensin Receptor Blockers in Hypertension Using the United States Food and Drug Administration Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Forasartan and Other Angiotensin II Type 1 (AT1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of AT1 Receptor Binding Affinities and Methodologies
This guide provides a comprehensive comparison of the binding efficacy of Forasartan and other prominent Angiotensin II Type 1 (AT1) receptor antagonists, commonly known as sartans. The following sections detail the comparative binding affinities, the experimental protocols for their determination, and the underlying signaling pathways. This information is intended to support research and development efforts in the field of cardiovascular therapeutics.
Comparative Analysis of AT1 Receptor Binding Affinity
The therapeutic efficacy of sartans is intrinsically linked to their binding affinity for the AT1 receptor. A higher binding affinity, often indicated by a lower inhibition constant (Kᵢ), dissociation constant (Kₑ), or half-maximal inhibitory concentration (IC₅₀), generally correlates with more potent and sustained receptor blockade. The following table summarizes the available binding affinity data for this compound and a selection of other widely recognized sartans.
| Compound | Binding Affinity (IC₅₀, nM) | Binding Affinity (Kᵢ, nM) | Binding Affinity (pKi) | Binding Affinity (Kₑ, nM) | Species |
| This compound | 2.8[1], 6.9[1] | - | - | 6.31[1] | Rat, Human |
| Losartan | 20[2] | - | 7.17±0.07[3] | - | Human |
| EXP 3174 (active metabolite of Losartan) | - | - | - | - | - |
| Valsartan | - | - | 7.65±0.12[3] | - | Human |
| Irbesartan | 1.3 | - | - | - | Rat |
| Candesartan | - | 0.64 | 8.61±0.21[3] | - | Rabbit, Human |
| Telmisartan | - | - | 8.19±0.04[3] | - | Human |
| Olmesartan | - | - | - | - | - |
Note: Binding affinity values can vary between studies due to different experimental conditions, such as radioligand used, tissue source, and assay buffer composition. The data presented here is for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The chemical structures of sartans share common features that are crucial for their interaction with the AT1 receptor, notably a biphenyl-tetrazole moiety. However, variations in other parts of the molecule can significantly influence binding affinity and pharmacological properties.
-
This compound is a nonpeptide antagonist characterized by a pyridine (B92270) ring substituted with a tetrazolylphenyl group and a dibutyl-triazolyl-methyl group.[4]
-
Losartan , the first of this class, acts as a surmountable antagonist, meaning its effect can be overcome by increasing concentrations of angiotensin II.[5] Its active metabolite, EXP3174, exhibits higher potency.[2]
-
Candesartan demonstrates the highest binding affinity among the compared sartans and exhibits insurmountable antagonism, suggesting a very slow dissociation from the receptor.[5]
-
Irbesartan also shows high binding affinity, which may be attributed to the presence of a cyclopentyl group.[6]
-
Telmisartan is distinguished by its long terminal elimination half-life, contributing to a prolonged duration of action.[4]
Experimental Protocols: Determining AT1 Receptor Binding
The binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is the gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or its derivatives) by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines endogenously or recombinantly expressing the AT1 receptor (e.g., rat liver membranes, HEK293 cells transfected with the human AT1 receptor).
-
Radioligand: A high-affinity radiolabeled AT1 receptor antagonist, typically ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.
-
Test Compounds: this compound and other sartans of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane suspension.
-
Non-specific Binding: Radioligand, a high concentration of an unlabeled AT1 receptor antagonist (e.g., 1 µM Angiotensin II), and membrane suspension.
-
Competition Binding: Radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing the AT1 Receptor Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: AT1 Receptor Gq-PLC Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. scispace.com [scispace.com]
- 4. The comparative pharmacology of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antihypertensive Effects of Forasartan and Azilsartan
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of antihypertensive therapeutics, angiotensin II receptor blockers (ARBs) represent a cornerstone of treatment. This guide provides a detailed comparison of two such agents: Forasartan and Azilsartan (B1666440). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective antihypertensive effects, supported by available experimental data and methodologies. While both molecules target the angiotensin II type 1 (AT1) receptor, the depth of scientific investigation and clinical validation differs substantially between them, a distinction this guide will illuminate.
Mechanism of Action: A Shared Target
Both this compound and Azilsartan exert their antihypertensive effects by selectively blocking the AT1 receptor.[1][2] Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors in vascular smooth muscle and the adrenal gland, leading to vasoconstriction and the release of aldosterone (B195564), which in turn promotes sodium and water retention.[3] By antagonizing the binding of angiotensin II to the AT1 receptor, both drugs interrupt this cascade, resulting in vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[1][2][4]
Comparative Efficacy: An Evidence Gap
A thorough review of the available scientific literature reveals a significant disparity in the volume of clinical data for this compound compared to Azilsartan. Azilsartan has been the subject of numerous clinical trials and comparative studies, consistently demonstrating potent antihypertensive effects. In contrast, publicly available clinical trial data for this compound is scarce, with most information derived from preclinical studies and general pharmacological profiles.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Azilsartan, highlighting the extensive clinical evidence for Azilsartan and the limited preclinical data for this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Parameter | Value | Reference |
| This compound | AT1 | IC50 | 2.9 ± 0.1 nM | [5] |
| Azilsartan | AT1 | Affinity | >10,000-fold greater for AT1 vs. AT2 | [1] |
Table 2: Comparative Antihypertensive Efficacy of Azilsartan in Clinical Trials
| Comparator | Azilsartan Medoxomil Dose | Comparator Dose | Change in 24-hour Mean Systolic Blood Pressure (SBP) | p-value | Reference |
| Olmesartan (B1677269) | 80 mg | 40 mg | -14.3 mmHg vs. -11.7 mmHg | P=0.009 | [6] |
| Valsartan (B143634) | 80 mg | 320 mg | -14.3 mmHg vs. -10.0 mmHg | P<0.001 | [6] |
| Candesartan (B1668252) | 20-40 mg | 8-12 mg | Statistically significantly greater reduction with Azilsartan | P=0.0003 | [7] |
| Ramipril | 40 and 80 mg | 10 mg | Significantly greater reduction with both Azilsartan doses | P<0.001 | [3] |
Note: Data for this compound from comparative human clinical trials is not available in the public domain.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies employed in key studies for Azilsartan and a general outline for preclinical evaluation of antihypertensive agents, which would be applicable to a compound like this compound.
Azilsartan: Clinical Trial Protocol Example
A representative clinical trial for Azilsartan would typically follow this structure:
-
Study Design: A multicenter, randomized, double-blind, active-controlled study.[6]
-
Patient Population: Adults with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 110 mmHg).[8]
-
Intervention: Patients are randomized to receive once-daily oral doses of azilsartan medoxomil (e.g., 40 mg or 80 mg) or a comparator drug (e.g., olmesartan 40 mg, valsartan 320 mg) for a specified duration (e.g., 6 weeks).[6]
-
Primary Endpoint: The primary efficacy measure is typically the change from baseline in 24-hour mean systolic blood pressure, as measured by ambulatory blood pressure monitoring (ABPM).[6]
-
Secondary Endpoints: These may include changes in clinic blood pressure, response rates (proportion of patients achieving a target blood pressure), and safety and tolerability assessments.[3]
-
Blood Pressure Measurement: ABPM is used to obtain 24-hour blood pressure profiles. Clinic blood pressure measurements are also taken at specified intervals.[8]
-
Statistical Analysis: Appropriate statistical methods, such as analysis of covariance (ANCOVA), are used to compare the treatment groups.[9]
Preclinical Antihypertensive Evaluation (General Protocol)
Preclinical assessment of a novel antihypertensive agent like this compound would involve both in vitro and in vivo studies:
-
In Vitro Receptor Binding Assays:
-
Objective: To determine the binding affinity and selectivity of the compound for the AT1 receptor.
-
Method: Radioligand binding assays are performed using cell membranes expressing the human AT1 receptor. The ability of the test compound to displace a radiolabeled ligand (e.g., [125I]Angiotensin II) is measured to calculate the IC50 value.[10] Selectivity is assessed by performing similar assays with membranes expressing the AT2 receptor.[11]
-
-
In Vivo Animal Models of Hypertension:
-
Objective: To evaluate the blood pressure-lowering effects of the compound in a living organism.
-
Models: Spontaneously hypertensive rats (SHR) are a commonly used genetic model of hypertension.[7] Other models include renal artery ligation-induced hypertensive rats or DOCA-salt hypertensive rats.[12]
-
Methodology: The compound is administered orally or intravenously to the hypertensive animals. Blood pressure is monitored continuously using telemetry or tail-cuff methods. Dose-response relationships are established, and the duration of action is determined.[13]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, rendered in Graphviz, illustrate the AT1 receptor signaling pathway and a typical experimental workflow for evaluating an ARB.
Caption: Angiotensin II type 1 (AT1) receptor signaling pathway and the inhibitory action of ARBs.
Caption: A generalized experimental workflow for the development of an antihypertensive drug.
Conclusion
The comparison between this compound and Azilsartan is characterized by a significant knowledge gap. Azilsartan is a well-characterized ARB with a robust body of clinical evidence demonstrating its potent and sustained antihypertensive effects, often superior to other established ARBs.[6][14] In contrast, this compound remains a less-explored compound with limited publicly available data, suggesting it is less potent and has a shorter duration of action than other ARBs like losartan.[15] For researchers and drug development professionals, Azilsartan represents a benchmark for a successful next-generation ARB, while the case of this compound underscores the rigorous and extensive preclinical and clinical evaluation required to bring a new antihypertensive agent to the forefront of clinical practice. Future research, should it be undertaken, would be necessary to fully elucidate the clinical potential, if any, of this compound.
References
- 1. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azilsartan in Patients With Mild to Moderate Hypertension Using Clinic and Ambulatory Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Forasartan and Candesartan in Cardiac Fibrosis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potential impact of forasartan and the established effects of candesartan (B1668252) on cardiac fibrosis, supported by experimental data and mechanistic insights.
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins in the heart muscle, is a key contributor to the progression of heart failure. Both this compound and candesartan belong to the class of angiotensin II receptor blockers (ARBs), which are known to have beneficial effects in mitigating cardiac fibrosis. While candesartan is a well-studied compound with extensive data on its anti-fibrotic properties, this compound is a less documented ARB. This guide synthesizes the available information to draw a comparative picture.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both this compound and candesartan are selective antagonists of the angiotensin II type 1 (AT1) receptor.[1][2][3] By blocking this receptor, they inhibit the downstream effects of angiotensin II, a key player in the renin-angiotensin-aldosterone system (RAAS). Angiotensin II is known to promote cardiac fibrosis through several mechanisms, including the stimulation of fibroblast proliferation, differentiation into myofibroblasts, and increased synthesis of collagen.[4][5][6]
The primary mechanism by which both drugs are expected to exert their anti-fibrotic effects is through the blockade of the AT1 receptor, which in turn can modulate pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[7][8][9]
Comparative Efficacy in Reducing Cardiac Fibrosis
Direct comparative studies on the efficacy of this compound and candesartan in reducing cardiac fibrosis are not available in the current body of scientific literature. However, based on their shared mechanism of action as AT1 receptor blockers, it is plausible that this compound would exhibit similar anti-fibrotic properties to candesartan and other ARBs. The extent of these effects would likely depend on its specific pharmacokinetic and pharmacodynamic properties, such as its affinity for the AT1 receptor and its duration of action.[10]
Extensive research has demonstrated the anti-fibrotic effects of candesartan in various experimental models and in clinical settings. Studies have shown that candesartan can reduce collagen deposition, inhibit fibroblast activation, and improve cardiac function in models of hypertensive heart disease and post-myocardial infarction.[11]
Impact on Key Fibrotic Markers
Here, we present a summary of the known effects of candesartan on key markers of cardiac fibrosis. The potential effects of this compound are inferred based on its mechanism of action.
| Marker | Effect of Candesartan | Inferred Effect of this compound |
| Collagen Deposition | Decreased | Likely Decreased |
| TGF-β1 Expression | Decreased | Likely Decreased |
| α-Smooth Muscle Actin (α-SMA) Expression | Decreased | Likely Decreased |
| Myofibroblast Differentiation | Inhibited | Likely Inhibited |
Signaling Pathways
The primary signaling pathway implicated in the anti-fibrotic effects of both candesartan and, by inference, this compound is the Angiotensin II/TGF-β axis.
Caption: Angiotensin II signaling pathway leading to cardiac fibrosis and its inhibition by this compound and Candesartan.
Experimental Protocols
While specific experimental protocols for this compound's effect on cardiac fibrosis are unavailable, methodologies used in candesartan studies provide a framework for future comparative research.
Typical Experimental Workflow for Assessing Anti-Fibrotic Effects of ARBs:
Caption: A representative experimental workflow for comparing the anti-fibrotic effects of this compound and Candesartan.
Key Experimental Methodologies:
-
Animal Models: Spontaneously hypertensive rats (SHR), models of myocardial infarction induced by coronary artery ligation, or continuous infusion of angiotensin II are commonly used to induce cardiac fibrosis.
-
Drug Administration: this compound or candesartan would be administered orally or via osmotic mini-pumps for a specified duration.
-
Histological Analysis: Heart tissue sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is used to identify and quantify myofibroblasts.
-
Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) is employed to measure the mRNA levels of key fibrotic genes such as Col1a1, Col3a1, and Tgf-β1.
-
Protein Analysis: Western blotting is used to assess the protein levels of signaling molecules in the TGF-β pathway (e.g., Smad2/3) and other relevant proteins.
Conclusion
Both this compound and candesartan, as AT1 receptor blockers, are expected to mitigate cardiac fibrosis by inhibiting the pro-fibrotic effects of angiotensin II, primarily through the modulation of the TGF-β signaling pathway. While candesartan has a substantial body of evidence supporting its anti-fibrotic efficacy, further preclinical and clinical studies are imperative to directly compare the potency and effectiveness of this compound in this context. Future research should focus on head-to-head comparative studies to elucidate any potential differences in their impact on cardiac structure and function.
References
- 1. This compound | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Clinical Perspective of Anti-Fibrotic Therapies for Cardiovascular Disease [frontiersin.org]
- 6. Induction of cardiac fibrosis by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel mechanism of cardiac protection by valsartan: synergetic roles of TGF-β1 and HIF-1α in Ang II-mediated fibrosis after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin Inhibition, TGF-β and EMT in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. The impact of Sacubitril/Valsartan on cardiac fibrosis early after myocardial infarction in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Forasartan's Mechanism: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Forasartan's mechanism of action by examining the foundational role of its target, the angiotensin II type 1 (AT1) receptor, through the lens of knockout mouse models. By comparing this compound with the widely studied angiotensin II receptor blocker (ARB), Losartan, this document offers supporting experimental data and detailed protocols to aid in cardiovascular research and drug development.
Executive Summary
Mechanism of Action: The Renin-Angiotensin System and AT1 Receptor Blockade
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of the RAS, exerts its potent vasoconstrictor effects by binding to the AT1 receptor, a G protein-coupled receptor found on vascular smooth muscle cells. This binding initiates a signaling cascade that leads to increased intracellular calcium and subsequent muscle contraction. This compound, as an AT1 receptor antagonist, competitively inhibits this interaction.
Validation Through Knockout Models: The Gold Standard
The most compelling evidence for the mechanism of action of AT1 receptor blockers comes from studies using mice with a targeted deletion of the Agtr1a gene, which encodes the AT1A receptor, the predominant subtype in mice responsible for blood pressure regulation.
Key Phenotypes of AT1 Receptor Knockout Mice:
-
Reduced Blood Pressure: Mice homozygous for the Agtr1a gene deletion (Agtr1a-/-) exhibit a significant reduction in baseline systolic blood pressure compared to their wild-type littermates. Heterozygous mice (Agtr1a+/-) show an intermediate phenotype with a moderate decrease in blood pressure.
-
Abolished Pressor Response to Angiotensin II: Infusion of angiotensin II, which causes a rapid increase in blood pressure in wild-type mice, has virtually no effect in Agtr1a-/- mice. This demonstrates that the pressor effects of angiotensin II are mediated almost exclusively through the AT1A receptor.
-
Normal Histomorphology: Despite the chronic low blood pressure, the kidneys, heart, and vasculature of Agtr1a-/- mice show normal histomorphology, indicating that the AT1A receptor is not essential for the normal development of these organs.
Experimental Data from AT1 Receptor Knockout Studies
| Parameter | Wild-Type (Agtr1a+/+) | Heterozygous (Agtr1a+/-) | Homozygous (Agtr1a-/-) | Citation |
| Systolic Blood Pressure (mmHg) | ~110 | ~98 | ~86 | [1] |
| Pressor Response to Angiotensin II | Normal | Qualitatively Altered | Virtually Absent | [1] |
| Renal AT1 Receptor Binding | 100% | ~50% | Not Detected | [1] |
This compound in the Context of Knockout Model Validation
While specific studies administering this compound to AT1 receptor knockout mice were not identified, the established phenotype of these mice provides a robust framework for validating its mechanism. It is expected that this compound would have a minimal effect on the already low blood pressure of Agtr1a-/- mice, as its target is absent. Conversely, in wild-type mice, this compound would be expected to mimic the hypotensive phenotype of the knockout mice by blocking the AT1 receptor.
Comparative Analysis: this compound vs. Losartan
Losartan was the first orally active, nonpeptide AT1 receptor antagonist to be marketed. As the prototypical ARB, it has been extensively studied, including in AT1 receptor knockout models.
In Vivo Comparison in Knockout Models
A key study demonstrated that the AT1 receptor antagonist, Losartan, effectively blocks the pressor response to angiotensin II in wild-type mice. Furthermore, in Agtr1a-/- mice, which lack the primary AT1 receptor subtype, Losartan was shown to have a minimal effect on blood pressure, confirming its specificity for the AT1 receptor. This provides a clear experimental workflow for validating the mechanism of any AT1 receptor blocker.
Potency and Pharmacokinetics
| Parameter | This compound | Losartan | Citation |
| Target | Angiotensin II Receptor Type 1 (AT1) | Angiotensin II Receptor Type 1 (AT1) | [1][2] |
| Potency (IC50 for AT1 Receptor) | Less potent than Losartan | More potent than this compound | [2] |
| Duration of Action | Shorter | Longer | [4][5] |
| Active Metabolite | No major active metabolite | Yes (EXP3174, more potent than parent) |
Experimental Protocols
Generation of AT1 Receptor Knockout Mice
The generation of Agtr1a-/- mice typically involves gene targeting in embryonic stem (ES) cells. A targeting vector is constructed to replace a portion of the Agtr1a gene with a selectable marker, such as a neomycin resistance cassette. This vector is then electroporated into ES cells. Cells that have undergone homologous recombination are selected and injected into blastocysts, which are then implanted into pseudopregnant female mice. Chimeric offspring are bred to establish a germline transmission of the disrupted Agtr1a allele.
Measurement of Blood Pressure in Mice
Method: Tail-cuff plethysmography is a common non-invasive method for measuring systolic blood pressure in conscious mice.
Protocol:
-
Acclimatization: Mice are acclimatized to the restraining device and the tail cuff for several days prior to data collection to minimize stress-induced blood pressure variations.
-
Procedure: The mouse is placed in a restrainer, and a small cuff is placed around its tail. The cuff is inflated to a pressure sufficient to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, and the pressure at which this occurs is recorded as the systolic blood pressure.
-
Data Collection: Multiple readings are taken for each mouse and averaged to obtain a reliable measurement.
Conclusion
The use of AT1 receptor knockout mice provides unequivocal evidence for the central role of the AT1 receptor in blood pressure regulation. This genetic model serves as the ultimate validation for the mechanism of action of all AT1 receptor blockers, including this compound. While direct experimental data for this compound in these models is not currently available, the wealth of information from studies on knockout mice and comparative data with other ARBs like Losartan strongly support its targeted action. This guide provides researchers with the foundational knowledge and experimental framework to further investigate the therapeutic potential of this compound and other novel cardiovascular drugs.
References
- 1. Angiotensin II type 1a receptor signalling directly contributes to the increased arrhythmogenicity in cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agtr1a angiotensin II receptor, type 1a [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Disruption of the Ang II type 1 receptor promotes longevity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 002682 - AT1AR KO Strain Details [jax.org]
- 5. ahajournals.org [ahajournals.org]
Forasartan vs. Next-Generation ARBs: A Comparative Analysis for Drug Development Professionals
A detailed guide for researchers and scientists on the preclinical and pharmacological profiles of Forasartan in comparison to advanced Angiotensin II Receptor Blockers, including dual-acting and more potent next-generation agents.
This guide provides an objective comparison of the discontinued (B1498344) Angiotensin II Receptor Blocker (ARB), this compound (SC-52458), against next-generation ARBs that have seen significant clinical success. The comparison focuses on key preclinical and pharmacokinetic parameters to inform future drug development and research in the field of hypertension and cardiovascular disease. While this compound's development was halted, an analysis of its characteristics alongside modern ARBs offers valuable insights into the evolution of this critical class of antihypertensive agents.
Introduction to this compound and Next-Generation ARBs
This compound is a nonpeptide, competitive, and reversible antagonist of the Angiotensin II receptor type 1 (AT1).[1][2][3] Like other ARBs, its primary mechanism of action is to block the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictive effects and lowering blood pressure.[1][2] However, its clinical development was discontinued, and it was never marketed, reportedly due to a shorter duration of action compared to its contemporaries like Losartan.
"Next-generation ARBs" represent a significant advancement in the class, characterized by one or more of the following attributes:
-
Enhanced AT1 Receptor Affinity and Potency: Newer agents exhibit tighter and more prolonged binding to the AT1 receptor, leading to more potent and sustained blood pressure control.
-
Dual Mechanisms of Action: A prominent example is the class of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), which combine an ARB with a neprilysin inhibitor. This dual action not only blocks the deleterious effects of the renin-angiotensin system but also enhances the beneficial effects of natriuretic peptides.
-
Improved Pharmacokinetic Profiles: Longer elimination half-lives allow for once-daily dosing and more consistent 24-hour blood pressure management.
-
Pleiotropic Effects: Some next-generation ARBs have demonstrated beneficial effects beyond blood pressure reduction, including anti-inflammatory and metabolic effects.
This guide will compare this compound to three key next-generation ARBs: Sacubitril/Valsartan (an ARNI), Azilsartan (B1666440) , and Candesartan (B1668252) .
Mechanism of Action: A Visualized Pathway
The primary mechanism for all ARBs is the blockade of the AT1 receptor. This prevents angiotensin II from exerting its physiological effects, which include vasoconstriction, aldosterone (B195564) release, and cellular growth and proliferation. The dual-acting ARNIs, such as Sacubitril/Valsartan, add a complementary mechanism by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides. This leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis.
Figure 1: Signaling pathway of ARBs and ARNIs.
Comparative Preclinical Data
The following tables summarize key preclinical and pharmacokinetic data for this compound and the selected next-generation ARBs. Direct head-to-head comparative studies involving this compound are scarce due to its discontinued development. Therefore, this comparison is based on data from various independent studies.
Table 1: AT1 Receptor Binding Affinity
| Compound | IC50 (nM) | Assay Details |
| This compound | 2.9 ± 0.1 | Competitive binding assay with angiotensin II.[1] |
| Azilsartan | 2.6 | Radioligand binding to human AT1 receptors.[4] |
| Candesartan | 1.12 - 2.86 | Bovine adrenal cortex and rabbit aorta, respectively. |
| Telmisartan (B1682998) | 3.7 (Ki) | Competitive AT1 receptor antagonist.[5] |
| Valsartan | 44.9 | Radioligand binding to human AT1 receptors.[4] |
IC50: Half maximal inhibitory concentration. A lower value indicates higher binding affinity. Ki: Inhibition constant.
Table 2: Efficacy in Animal Models of Hypertension
| Compound | Animal Model | Dose | Key Findings |
| This compound | Normotensive Dogs | N/A | 91% maximal inhibition of the pressor response to Angiotensin II.[1] |
| Sacubitril/Valsartan | Spontaneously Hypertensive Rats (SHR) | 68 mg/kg/day | Significantly reduced systolic blood pressure and left ventricular mass.[6] |
| Azilsartan | Spontaneously Hypertensive Obese Rats (SHROB) | Oral, 56 days | Demonstrated anti-hypertensive effects and improved vascular endothelial function.[7] |
| Candesartan | Spontaneously Hypertensive Rats (SHR) | 0.5 - 5 mg/kg/day | Dose-dependent reduction in blood pressure with a modest persistent effect after withdrawal.[3] |
| Telmisartan | Spontaneously Hypertensive Rats (SHR) | 5 or 10 mg/kg/day | Significantly lowered systolic blood pressure and attenuated oxidative stress.[8] |
Table 3: Comparative Pharmacokinetic Profiles
| Compound | Elimination Half-life (hours) | Oral Bioavailability (%) | Metabolism |
| This compound | 1 - 2 | N/A | Administered in active oral form, undergoes first-pass metabolism.[1] |
| Sacubitril/Valsartan | Sacubitrilat: ~11.1, Valsartan: ~10 | Sacubitril: ≥60% | Sacubitril is a prodrug converted to active LBQ657. Valsartan is minimally metabolized.[9][10] |
| Azilsartan | ~11 | ~60% | Metabolized by CYP2C9 to inactive metabolites.[11][12] |
| Candesartan | ~9 | ~15% (as prodrug) | Prodrug (candesartan cilexetil) is converted to active candesartan.[13] |
| Telmisartan | ~24 | Dose-dependent (42-58%) | Minimally metabolized.[14][15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
In Vitro AT1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the human AT1 receptor (e.g., Chinese Hamster Ovary cells, bovine adrenal cortex).
-
Radioligand: A radiolabeled ligand with high affinity for the AT1 receptor (e.g., [125I]-Sar1,Ile8-Angiotensin II) is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, Azilsartan).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive efficacy of a test compound in a genetic model of hypertension.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.
-
Acclimatization: Animals are acclimated to the housing conditions and handling procedures for at least one week before the experiment.
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method. For continuous monitoring, radiotelemetry transmitters can be surgically implanted.
-
Drug Administration: The test compound is administered orally (e.g., by gavage) or via drinking water at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the drug.
-
Monitoring: Blood pressure and heart rate are measured at baseline and at multiple time points after drug administration over a specified period (e.g., 24 hours for acute studies, or several weeks for chronic studies).
-
Data Analysis: Changes in blood pressure from baseline are calculated for each treatment group and compared to the vehicle control group to determine the antihypertensive effect.
Figure 2: Workflow for in vivo hypertension studies.
Conclusion and Future Perspectives
This comparative analysis highlights the evolution of Angiotensin II Receptor Blockers from early candidates like this compound to the highly effective next-generation agents available today. While this compound demonstrated promising in vitro potency with an AT1 receptor binding affinity comparable to some modern ARBs, its short elimination half-life likely limited its clinical utility and led to the discontinuation of its development.
Next-generation ARBs have successfully addressed this limitation with significantly longer half-lives, leading to improved patient compliance and more consistent blood pressure control. Furthermore, the development of dual-acting molecules like Sacubitril/Valsartan represents a paradigm shift in the treatment of cardiovascular diseases, offering benefits beyond simple blood pressure reduction.
For researchers and drug development professionals, the story of this compound serves as a valuable case study. It underscores the importance of a comprehensive pharmacological profile, where in vitro potency must be matched by favorable in vivo pharmacokinetics to achieve clinical success. Future research in this area will likely focus on developing ARBs with even greater tissue-protective effects, novel combination therapies, and personalized treatment strategies based on genetic and biomarker data.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of candesartan after single and repeated doses of candesartan cilexetil in young and elderly healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent effect of treatment with candesartan cilexetil on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sacubitril/Valsartan and Ivabradine Attenuate Left Ventricular Remodelling and Dysfunction in Spontaneously Hypertensive Rats: Different Interactions with the Renin–Angiotensin–Aldosterone System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of telmisartan reduced systolic blood pressure and oxidative stress probably through the activation of PI3K/Akt/eNOS pathway and NO release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Azilsartan - Wikipedia [en.wikipedia.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. drugs.com [drugs.com]
Safety Operating Guide
Safeguarding Research and the Environment: A Comprehensive Guide to Forasartan Disposal
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. Forasartan, a nonpeptide angiotensin II receptor antagonist, requires meticulous handling throughout its lifecycle, including its final disposal. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a commitment to laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both personnel and the ecosystem.
Core Safety and Disposal Information
All quantitative data regarding this compound's hazards and environmental impact are summarized below. This information is critical for conducting a thorough risk assessment prior to handling and disposal.
| Parameter | Value/Classification | Source |
| Chemical Formula | C23H28N8 | DC Chemicals[1] |
| Molecular Weight | 416.53 g/mol | DC Chemicals[1] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | DC Chemicals[1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | DC Chemicals[1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | DC Chemicals[1] |
Pre-Disposal Hazard Assessment and Waste Segregation
Before initiating any disposal procedures, a comprehensive hazard assessment of this compound waste is mandatory. This involves a careful review of the Safety Data Sheet (SDS) and any internal experimental data to accurately characterize the waste stream. Given its classification as harmful and very toxic to aquatic life, a conservative approach of treating all this compound waste as hazardous is strongly recommended.[2]
Proper segregation of waste at the source is the first and most critical step in compliant disposal. [2] Immediately separate this compound waste from general laboratory waste to prevent cross-contamination and ensure appropriate handling. Use dedicated, clearly labeled containers for each type of waste.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the approved procedures for the disposal of this compound from a laboratory setting. These steps are in alignment with general guidelines for pharmaceutical waste disposal set forth by regulatory bodies such as the Environmental Protection Agency (EPA).[3][4][5]
-
Identify and Characterize this compound Waste:
-
Unused/Expired this compound: Pure, unadulterated this compound.
-
Contaminated Labware: Glassware (beakers, flasks), plasticware (pipette tips, tubes), and sharps (needles, scalpels) that have come into direct contact with this compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear contaminated with this compound.
-
Aqueous and Organic Solutions: Liquid waste containing dissolved this compound.
-
-
Select Appropriate Waste Containers:
-
Use leak-proof, sealable, and clearly labeled containers compatible with the chemical nature of the waste.
-
Solid Waste: For unused this compound, contaminated labware (non-sharps), and PPE, use a designated hazardous waste container. Sharps must be placed in a puncture-proof sharps container.
-
Liquid Waste: Use separate, sealed containers for aqueous and organic solvent solutions containing this compound.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the specific nature of the waste (e.g., "this compound-contaminated gloves").
-
-
Accumulation and Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory.
-
Keep containers sealed when not actively adding waste to prevent the release of dust or vapors.
-
Adhere to your institution's guidelines for the maximum volume and time allowed for waste accumulation.
-
-
Arrange for Professional Disposal:
-
Never dispose of this compound down the drain or in the regular trash. [4] Due to its high aquatic toxicity, this is strictly prohibited.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
The primary method for the disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[4][5][6]
-
Experimental Protocols for Environmental Impact Assessment
-
Biodegradability: To determine how readily the compound is broken down by microorganisms in the environment.
-
Toxicity to Aquatic Organisms: Testing the effects on representative species such as algae, daphnia (water fleas), and fish.
-
Soil and Sediment Adsorption/Desorption: To understand the compound's mobility and potential to accumulate in soil and sediment.
The results of such studies for other "sartans" indicate a potential for persistence and aquatic toxicity, underscoring the importance of the stringent disposal measures outlined above.[7][9]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the this compound disposal process.
Caption: Logical workflow for the compliant disposal of this compound waste.
By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and corporate responsibility.
References
- 1. This compound|145216-43-9|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. Assessment of the environmental fate and effects of azilsartan, a selective antagonist of angiotensin II type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Tackling Losartan Contamination: The Promise of Peroxymonosulfate/Fe(II) Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Forasartan
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Forasartan, an angiotensin II receptor antagonist. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
1. Eye and Face Protection:
-
Chemical safety goggles are required at all times when there is a risk of splashes or airborne particles.
-
A face shield should be worn in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing.
2. Hand Protection:
-
Disposable nitrile rubber gloves are recommended. A safety data sheet for a similar compound, Valsartan, specifies a minimum thickness and breakthrough time that should be considered as a benchmark.
-
Double gloving is recommended when handling the pure active pharmaceutical ingredient (API).
-
Gloves must be changed immediately if they become contaminated.
3. Respiratory Protection:
-
For routine handling of small quantities in a well-ventilated area or a chemical fume hood, a fit-tested N95 respirator is recommended to prevent inhalation of airborne particles.
-
In situations with a higher potential for aerosolization or when handling larger quantities, a Powered Air-Purifying Respirator (PAPR) should be used to provide a higher level of respiratory protection.[1][2]
4. Protective Clothing:
-
A lab coat or a disposable gown should be worn to protect street clothing from contamination.
-
In case of significant potential for contamination, a disposable suit may be necessary.
Quantitative Data for Glove Selection
| Glove Material | Minimum Thickness | Breakthrough Time | Recommendation |
| Nitrile Rubber | 0.11 mm | > 480 minutes | Recommended for handling this compound and similar 'sartan' compounds. Always inspect gloves for any signs of degradation or puncture before use. This data is based on information for a similar compound, Valsartan. |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling procedures for this compound in a laboratory setting.
Step 1: Preparation
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Gather all necessary equipment and reagents before commencing work.
-
Don all required personal protective equipment as specified above.
Step 2: Weighing and Aliquoting
-
Conduct all weighing and handling of powdered this compound within a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating airborne dust.
Step 3: Solution Preparation
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
Step 4: Post-Handling
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove and dispose of all contaminated PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for this compound and Contaminated Materials
This compound is classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, proper disposal is critical to prevent environmental contamination. As an active pharmaceutical ingredient, it should be treated as hazardous, and potentially cytotoxic, waste.[4][5][6][7]
Step 1: Segregation of Waste
-
Sharps Waste: Needles, syringes, and other sharp implements contaminated with this compound must be placed in a designated, puncture-resistant, purple-lidded sharps container.[5][6]
-
Solid Waste: Contaminated items such as gloves, disposable gowns, bench paper, and weighing dishes should be placed in a clearly labeled, leak-proof purple bag designated for cytotoxic or hazardous pharmaceutical waste.[5]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with the contents ("this compound Waste," "Cytotoxic Waste," or as required by your institution's hazardous waste program) and the appropriate hazard symbols.[5]
-
Store waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.
Step 3: Final Disposal
-
All this compound-related waste must be disposed of through a licensed hazardous waste disposal service.
-
The recommended method for the final disposal of cytotoxic and active pharmaceutical waste is high-temperature incineration.[4][5]
Workflow for Handling and Disposal of this compound
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. cwhaydenonline.com [cwhaydenonline.com]
- 3. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
